Product packaging for 2-Bromo-6-methylbenzo[d]thiazole(Cat. No.:CAS No. 3622-19-3)

2-Bromo-6-methylbenzo[d]thiazole

Cat. No.: B1279625
CAS No.: 3622-19-3
M. Wt: 228.11 g/mol
InChI Key: YZIAUJNTXKPDHI-UHFFFAOYSA-N
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Description

2-Bromo-6-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C8H6BrNS and its molecular weight is 228.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6BrNS B1279625 2-Bromo-6-methylbenzo[d]thiazole CAS No. 3622-19-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methyl-1,3-benzothiazole
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InChI

InChI=1S/C8H6BrNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YZIAUJNTXKPDHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70470938
Record name 2-bromo-6-methylbenzo[d]thiazole
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Molecular Weight

228.11 g/mol
Source PubChem
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CAS No.

3622-19-3
Record name 2-Bromo-6-methylbenzothiazole
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Record name 2-bromo-6-methylbenzo[d]thiazole
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Record name 2-Bromo-6-methylbenzo[d]thiazole
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Foundational & Exploratory

2-Bromo-6-methylbenzo[d]thiazole CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-6-methylbenzo[d]thiazole (CAS No. 3622-19-3), a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical and physical properties, synthesis protocols, spectroscopic characteristics, and potential applications, with a focus on its role as a versatile synthetic intermediate.

Chemical and Physical Properties

This compound is a solid at room temperature.[1] Its core structure consists of a benzothiazole moiety with a bromine atom at the 2-position and a methyl group at the 6-position.

PropertyValueSource
CAS Number 3622-19-3[2]
Molecular Formula C₈H₆BrNS[1]
Molecular Weight 228.11 g/mol [2]
Appearance Light yellow to yellow solid[1]
Melting Point 42-43 °C[1]
Boiling Point 310.8 ± 35.0 °C (Predicted)[1]
Density 1.644 g/cm³ (Predicted)[1]
pKa 0.25 ± 0.10 (Predicted)[1]

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sandmeyer reaction, starting from the readily available precursor, 6-methylbenzo[d]thiazol-2-amine.

Experimental Protocol 1: Synthesis of 6-methylbenzo[d]thiazol-2-amine

This procedure is adapted from established methods for the synthesis of 2-aminobenzothiazoles.

Materials:

  • p-Toluidine

  • Potassium thiocyanate (KSCN)

  • Glacial acetic acid

  • Bromine (Br₂)

  • Ethanol

Procedure:

  • Dissolve p-toluidine in glacial acetic acid.

  • Add potassium thiocyanate to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of bromine in glacial acetic acid dropwise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for several hours.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the crude product, wash with water, and recrystallize from ethanol to yield pure 6-methylbenzo[d]thiazol-2-amine.

Experimental Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is based on the general principles of the Sandmeyer reaction for the conversion of an amino group to a bromine.[3][4][5]

Materials:

  • 6-methylbenzo[d]thiazol-2-amine

  • Hydrobromic acid (HBr, 48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-methylbenzo[d]thiazol-2-amine in a solution of hydrobromic acid (48%) in a reaction vessel cooled to 0 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature at 0-5 °C, to form the diazonium salt. Stir the mixture for 30-60 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous nitrogen evolution should be observed.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours, then heat gently (e.g., to 50-60 °C) until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

G cluster_0 Synthesis of Precursor cluster_1 Sandmeyer Reaction p-Toluidine p-Toluidine KSCN_Br2 KSCN, Br2 Glacial Acetic Acid p-Toluidine->KSCN_Br2 1. Amine 6-methylbenzo[d]thiazol-2-amine KSCN_Br2->Amine 2. Diazotization NaNO2, HBr 0-5 °C Amine->Diazotization Diazonium_Salt Diazonium Salt Intermediate Diazotization->Diazonium_Salt CuBr CuBr Diazonium_Salt->CuBr Product This compound CuBr->Product

Caption: Synthesis workflow for this compound.

Spectroscopic Data

¹H NMR:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear in the aromatic region (δ 7.0-8.0 ppm). The proton at position 7 (adjacent to the sulfur atom) would likely be the most deshielded. The protons at positions 4 and 5 will show coupling to each other.

  • Methyl Protons: The methyl group at position 6 will appear as a singlet in the upfield region (δ 2.3-2.6 ppm).

¹³C NMR:

  • Aromatic Carbons: The eight carbon atoms of the benzothiazole core will resonate in the aromatic region (δ 110-155 ppm).

  • C2 Carbon: The carbon atom bonded to the bromine (C2) is expected to be significantly deshielded.

  • Methyl Carbon: The methyl carbon will appear at a high field (δ ~20 ppm).

Reactivity and Applications

The bromine atom at the 2-position makes this compound a valuable intermediate for introducing various functionalities through cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. This allows for the synthesis of a diverse library of 2-aryl-6-methylbenzothiazole derivatives.

Experimental Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and the base.

  • Add the solvent system to the flask.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G Start This compound + Arylboronic Acid Reactants Combine with Pd catalyst and base in solvent Start->Reactants Reaction Heat under inert atmosphere Reactants->Reaction Workup Cool, extract with organic solvent, wash Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-Aryl-6-methylbenzo[d]thiazole Purification->Product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Potential Biological Applications

Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][6][7] The specific substitution pattern on the benzothiazole ring is a critical determinant of a compound's pharmacological profile. While specific biological data for this compound is limited, its derivatives, synthesized via reactions like the Suzuki coupling, are promising candidates for drug discovery programs. The 6-methyl group may enhance lipophilicity, potentially aiding in cell membrane penetration.[6]

Experimental Protocol 4: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to assess cell viability and is a common initial step in evaluating the anticancer potential of a compound.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound or its derivatives, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidic isopropanol)

  • 96-well microtiter plates

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ incubator.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Potential Applications in Materials Science

The benzothiazole core is an electron-deficient system, making it a useful building block for donor-acceptor type molecules used in organic electronics.[1] Derivatives of this compound could be investigated for applications in:

  • Organic Light-Emitting Diodes (OLEDs): As components of emissive or charge-transporting layers.

  • Organic Photovoltaics (OPVs): As acceptor materials in the active layer.

  • Organic Field-Effect Transistors (OFETs): As n-type semiconductors.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat).

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined set of chemical and physical properties. While specific biological and spectroscopic data for this compound are not widely published, its synthetic accessibility and its utility as an intermediate, particularly in palladium-catalyzed cross-coupling reactions, make it a compound of significant interest for the development of novel pharmaceuticals and advanced materials. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this versatile molecule.

References

An In-depth Technical Guide to 2-Bromo-6-methylbenzo[d]thiazole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative guide on the physical, chemical, and potential biological properties of 2-Bromo-6-methylbenzo[d]thiazole, tailored for professionals in scientific research and pharmaceutical development.

This technical document provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide also incorporates data from closely related structural analogs to provide a broader context for its potential applications.

Core Compound Properties

This compound is a substituted benzothiazole with the chemical formula C₈H₆BrNS. The presence of the benzothiazole core, a privileged scaffold in drug discovery, suggests its potential for a range of biological activities.

PropertyValueSource
CAS Number 3622-19-3[1][2][3]
Molecular Formula C₈H₆BrNS[1][3]
Molecular Weight 228.11 g/mol [1][3]
Physical State Liquid[1]
IUPAC Name 2-bromo-6-methyl-1,3-benzothiazole[1]
Canonical SMILES CC1=CC=C2N=C(Br)SC2=C1[1]
InChI Key YZIAUJNTXKPDHI-UHFFFAOYSA-N[1]

Synthesis and Experimental Protocols

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

A well-established method for the synthesis of 2-amino-6-methylbenzothiazole involves the reaction of p-toluidine with sodium thiocyanate and subsequent cyclization. A detailed protocol is provided by Organic Syntheses.[4]

Materials:

  • p-Toluidine

  • Chlorobenzene

  • Concentrated Sulfuric Acid

  • Sodium Thiocyanate

  • Sulfuryl Chloride

  • Concentrated Ammonium Hydroxide

  • Ethanol

  • Norit (activated carbon)

Procedure:

  • A solution of p-toluidine in chlorobenzene is prepared in a three-necked, round-bottom flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel.

  • Concentrated sulfuric acid is added dropwise to form a suspension of p-toluidine sulfate.

  • Sodium thiocyanate is added, and the mixture is heated to form the corresponding thiourea.

  • After cooling, sulfuryl chloride is added, and the reaction is maintained at 50°C.

  • The chlorobenzene is removed, and the solid residue is dissolved in hot water.

  • The solution is made alkaline with concentrated ammonium hydroxide to precipitate the 2-amino-6-methylbenzothiazole.

  • The crude product is purified by recrystallization from ethanol with the aid of Norit.[4]

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a versatile method for converting an aromatic amino group into a halide via a diazonium salt intermediate, using a copper(I) salt as a catalyst.[5][6][7][8]

Materials:

  • 2-Amino-6-methylbenzothiazole

  • Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

General Procedure:

  • 2-Amino-6-methylbenzothiazole is dissolved in an aqueous solution of hydrobromic acid and cooled to 0-5°C in an ice bath.

  • A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. The reaction is stirred for a short period.

  • In a separate flask, a solution or suspension of copper(I) bromide in hydrobromic acid is prepared.

  • The cold diazonium salt solution is slowly added to the copper(I) bromide solution.

  • The reaction mixture is allowed to warm to room temperature and then heated to facilitate the decomposition of the diazonium salt and the formation of the bromo-derivative, which is often observed by the evolution of nitrogen gas.

  • After the reaction is complete, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or distillation.

Synthesis_Workflow p_toluidine p-Toluidine thiourea Intermediate Thiourea p_toluidine->thiourea na_scn NaSCN, H₂SO₄ amino_bzt 2-Amino-6-methyl- benzo[d]thiazole thiourea->amino_bzt so2cl2 SO₂Cl₂ diazonium Diazonium Salt Intermediate amino_bzt->diazonium hbr_nano2 1. HBr, NaNO₂ (0-5°C) (Diazotization) final_product 2-Bromo-6-methyl- benzo[d]thiazole diazonium->final_product cubr 2. CuBr (Sandmeyer Reaction)

A simplified workflow for the proposed synthesis of this compound.

Chemical Reactivity and Potential Applications in Drug Development

The bromine atom at the 2-position of the benzothiazole ring is a key functional group that allows for a variety of chemical transformations, making this compound a valuable building block in medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly useful for introducing diverse aryl and heteroaryl substituents at this position.[3][9]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. In the context of this compound, this reaction can be used to synthesize a library of 2-aryl-6-methylbenzothiazole derivatives for structure-activity relationship (SAR) studies.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

  • This compound

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, DMF, toluene, and water mixture)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • The vessel is flushed with an inert gas (e.g., nitrogen or argon).

  • The degassed solvent is added, and the reaction mixture is heated (typically between 80-120°C) and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield the desired 2-aryl-6-methylbenzothiazole derivative.[3][9]

Suzuki_Coupling_Workflow reactants Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) reaction_setup Reaction Setup (Inert Atmosphere) reactants->reaction_setup catalyst Catalyst System: - Palladium Source (e.g., Pd(PPh₃)₄) - Ligand (if needed) catalyst->reaction_setup solvent Solvent: (e.g., Dioxane/H₂O) solvent->reaction_setup heating Heating (80-120°C) reaction_setup->heating workup Aqueous Workup & Extraction heating->workup purification Purification (Column Chromatography) workup->purification product 2-Aryl-6-methyl- benzo[d]thiazole purification->product

A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activities

Benzothiazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] The specific biological profile of this compound has not been extensively reported, but based on structure-activity relationships of analogous compounds, it is a promising candidate for investigation.

Anticancer Potential

Numerous benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR and JAK/STAT pathways.[10][12]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is commonly used to determine the cytotoxic potential of a compound.

Procedure:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with serial dilutions of this compound (typically dissolved in DMSO and then diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).

  • A solution of MTT is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic solution of isopropanol).

  • The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (half-maximal inhibitory concentration) value is determined.[10]

While no specific IC₅₀ values for this compound are available, studies on other bromo-substituted benzothiazole derivatives have reported potent anticancer activity with IC₅₀ values in the nanomolar to low micromolar range against various cancer cell lines.[1]

Antimicrobial Potential

Benzothiazole derivatives have also been investigated for their antibacterial and antifungal activities.[13][14][15][16] The mechanism of action can involve the inhibition of essential microbial enzymes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure:

  • A twofold serial dilution of this compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Each well is inoculated with a standardized suspension of the target microorganism.

  • The plate is incubated under appropriate conditions for the growth of the microorganism.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[13]

Specific MIC values for this compound are not currently available in the literature. However, various other benzothiazole derivatives have shown significant antimicrobial activity against a range of bacterial and fungal strains, with MIC values often in the low microgram per milliliter range.[13][14]

Signaling_Pathways cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K JAK JAK RTK->JAK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation STAT STAT JAK->STAT Gene_Expression Gene Expression (e.g., anti-apoptotic) STAT->Gene_Expression Gene_Expression->Proliferation BZT 2-Bromo-6-methyl- benzo[d]thiazole (Hypothesized Target) BZT->PI3K Inhibition BZT->JAK Inhibition

Hypothesized signaling pathways potentially modulated by benzothiazole derivatives.

Spectral Data

Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not widely available in public databases. Researchers are advised to acquire this data upon synthesis and purification for definitive structural confirmation. For reference, the characteristic spectral features of related benzothiazole derivatives are described below.

  • ¹H NMR: Aromatic protons on the benzothiazole ring are expected to appear in the range of 7.0-8.5 ppm. The methyl protons would likely be a singlet around 2.4-2.6 ppm.

  • ¹³C NMR: Aromatic carbons typically resonate between 110-160 ppm. The carbon bearing the bromine atom would be expected in the lower field region of the aromatic signals. The methyl carbon would appear at approximately 20-25 ppm.

  • IR Spectroscopy: Characteristic peaks would include C-H stretching of the aromatic ring and methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ respectively), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and C-Br stretching (typically in the fingerprint region below 800 cm⁻¹).[17]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br).

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery, particularly in the fields of oncology and infectious diseases. Its versatile chemical reactivity, centered on the 2-bromo position, allows for the creation of diverse chemical libraries for biological screening. While specific experimental data for this compound is limited, the information available for structurally related benzothiazoles provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to aid researchers in the synthesis, characterization, and evaluation of this compound and its derivatives.

References

2-Bromo-6-methylbenzo[d]thiazole: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the anticipated solubility and stability of 2-Bromo-6-methylbenzo[d]thiazole. In the absence of extensive, publicly available experimental data for this specific compound, this document outlines its expected physicochemical properties based on the well-established characteristics of the benzothiazole scaffold. Furthermore, it details standardized experimental protocols for the systematic determination of its solubility and stability profiles, intended for researchers, scientists, and professionals in drug development.

Core Physicochemical Properties

This compound belongs to the benzothiazole class of heterocyclic compounds, which are recognized for their versatile applications in medicinal chemistry and material science.[1][2] The chemical structure, featuring a bromine atom at the 2-position and a methyl group at the 6-position, influences its polarity, and consequently, its solubility and stability.

Predicted Physical Properties:

PropertyPredicted ValueSource
Molecular FormulaC₈H₆BrNS[3]
Molecular Weight228.11 g/mol [3]
Melting Point42-43 °C[3]
Boiling Point310.8±35.0 °C[3]
Density1.644 g/cm³[3]
StorageUnder inert gas (nitrogen or Argon) at 2-8°C[3]

Solubility Profile

The solubility of a compound is a critical parameter, particularly in drug discovery and development, as it directly impacts bioavailability and formulation. The principle of "like dissolves like" is a fundamental concept in predicting solubility. Given its predominantly non-polar, aromatic structure, this compound is expected to exhibit good solubility in a range of common organic solvents. The parent compound, 1,3-benzothiazole, is known to be soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO).[4][5]

Anticipated Solubility in Common Solvents:

SolventSolvent TypePredicted SolubilityRationale
HexaneNon-PolarLowLimited interaction with the heterocyclic and aromatic portions of the molecule.
TolueneNon-Polar (Aromatic)HighFavorable π-π stacking interactions between the solvent and the aromatic rings of the compound.
Dichloromethane (DCM)Polar AproticHighGood balance of polarity to dissolve the compound.
Tetrahydrofuran (THF)Polar AproticHighThe ether oxygen can act as a hydrogen bond acceptor, aiding dissolution.
AcetonePolar AproticModerate to HighThe polar ketone group can interact with the benzothiazole moiety.
EthanolPolar ProticModerateCan act as a hydrogen bond donor and acceptor, though the largely non-polar nature of the molecule may limit high solubility.
MethanolPolar ProticModerateSimilar to ethanol, with its polarity potentially limiting high solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA highly polar aprotic solvent known for its excellent solvating power for a wide range of compounds.[4]
WaterPolar ProticLowThe hydrophobic nature of the molecule will likely result in poor aqueous solubility.[4]

Stability Profile

The benzothiazole ring system is generally considered to be a stable aromatic structure.[6] However, the stability of this compound can be influenced by various environmental factors such as light, heat, humidity, and pH. Stability testing is crucial to determine the compound's shelf-life and to identify potential degradation products.[7][8]

Potential Degradation Pathways:

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, leading to the formation of degradation products. Photostability testing is an integral part of stress testing.

  • Oxidation: The sulfur atom in the thiazole ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under harsh conditions.

  • Hydrolysis: While generally stable, extreme pH conditions could potentially lead to the hydrolysis of the thiazole ring, although this is less common for the benzothiazole scaffold.

Illustrative Stability Data:

The following table illustrates the type of data that should be collected from stability studies. The values presented are hypothetical and require experimental confirmation.

SolventStorage ConditionsTime (Months)Purity (%)Degradation Products Observed
DichloromethaneRoom Temperature, Ambient Light0>99None
398Minor peak observed in HPLC
695Increase in degradation product peak
Acetonitrile40°C / 75% RH0>99None
397Trace degradation products
692Multiple degradation peaks
Solid State25°C / 60% RH0>99None
12>99None
24>99None

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable solubility and stability data.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely used and reliable technique for determining the thermodynamic solubility of a compound.[9]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess 2-Bromo-6- methylbenzo[d]thiazole B Add to a known volume of solvent at a constant temperature A->B C Agitate the mixture for a defined period (e.g., 24-72h) to ensure equilibrium B->C D Centrifuge or filter the suspension to separate the undissolved solid C->D E Quantify the concentration of the dissolved compound in the supernatant/filtrate (e.g., via HPLC-UV) D->E F Calculate Solubility (e.g., in mg/mL or mol/L) E->F

Figure 1. Workflow for Solubility Determination.

Detailed Steps:

  • Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial containing a precise volume of the chosen solvent.

  • Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE).

  • Quantification: Analyze the concentration of this compound in the clear supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The solubility is then calculated based on the measured concentration in the saturated solution.

Stability Testing Protocol

Stability studies are designed to evaluate how the quality of a substance varies with time under the influence of environmental factors.[10][11] A comprehensive stability protocol should include long-term, accelerated, and stress testing conditions.

Stability_Testing_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_analysis Analysis at Time Points A Prepare solutions of 2-Bromo-6- methylbenzo[d]thiazole in relevant solvents or store the solid compound B Aliquot samples into appropriate and sealed containers A->B C Long-Term (e.g., 25°C/60% RH) B->C D Accelerated (e.g., 40°C/75% RH) B->D E Stress (e.g., high heat, light, acid/base hydrolysis, oxidation) B->E F Withdraw samples at predetermined intervals (e.g., 0, 3, 6, 12 months) C->F D->F E->F G Analyze for purity and degradation products using a stability-indicating HPLC method F->G H Characterize significant degradation products (e.g., using LC-MS) G->H

Figure 2. Workflow for Stability Testing.

Methodology:

  • Stability-Indicating Method: Develop and validate a stability-indicating analytical method, typically an HPLC method, that can separate the parent compound from any potential degradation products.

  • Sample Preparation: Prepare solutions of this compound in the desired solvents or package the solid compound in containers that mimic the proposed storage containers.

  • Storage: Place the samples in stability chambers under controlled conditions as per ICH guidelines (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).[8] For stress testing, expose the compound to more extreme conditions such as higher temperatures, light, and different pH solutions.

  • Time Points: Pull samples at predetermined time intervals (e.g., for long-term studies: 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: Analyze the withdrawn samples using the validated stability-indicating method to determine the purity of the compound and to quantify any degradation products.

  • Data Evaluation: Evaluate the data to determine the rate of degradation and to establish a shelf-life or retest period. If significant degradation occurs, attempts should be made to identify the structure of the degradation products, for instance, by using Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical structure allows for informed predictions regarding its solubility and stability. It is anticipated to be soluble in a range of organic solvents and possess good stability under standard storage conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine these critical parameters, ensuring the quality and reliability of this compound in research and development endeavors.

References

An In-depth Technical Guide on the Spectroscopic Data of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Bromo-6-methylbenzo[d]thiazole. Due to a scarcity of publicly available experimental data for this specific molecule, this document leverages data from closely related analogs to predict its spectroscopic profile. This guide presents the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, outlines general experimental protocols for such analyses, and includes a visual workflow for spectroscopic characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of isomers and other substituted benzothiazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityAssignmentPredicted Coupling Constant (J) Hz
~7.8-8.0dH4~8.5
~7.5-7.7sH7-
~7.2-7.4dH5~8.5
~2.4-2.6s-CH₃-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~152-154C7a
~138-140C2
~135-137C6
~133-135C3a
~127-129C5
~122-124C4
~121-123C7
~21-23-CH₃

Solvent: CDCl₃ or DMSO-d₆

Table 3: Predicted IR Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Bond Vibration
~3050-3100Aromatic C-H stretch
~2920-2980Aliphatic C-H stretch (-CH₃)
~1600-1620C=C aromatic ring stretch
~1450-1550C=N stretch
~1000-1100C-S stretch
~600-800C-Br stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueIonNotes
~227/229[M]⁺Molecular ion peak with characteristic isotopic pattern for Bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio).
~148[M-Br]⁺Fragment corresponding to the loss of a Bromine atom.
~115[C₇H₅S]⁺Further fragmentation.

Experimental Protocols

The following are detailed methodologies for the key experiments typically cited in the characterization of benzothiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are generally recorded on a high-field spectrometer (e.g., 400 or 500 MHz). The sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the molecular ion.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

Potential Biological Activities of 2-Bromo-6-methylbenzo[d]thiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to the diverse and potent biological activities exhibited by its derivatives. These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The biological profile of a benzothiazole derivative is significantly influenced by the nature and position of its substituents. This technical guide focuses on the potential biological activities of derivatives based on the 2-Bromo-6-methylbenzo[d]thiazole core. While specific experimental data for this particular scaffold is limited in publicly available literature, this document synthesizes information from closely related analogs to infer its potential and provide a framework for future research. We will explore potential anticancer and antimicrobial activities, detail relevant experimental protocols, and discuss key structure-activity relationships, providing a valuable resource for researchers in drug discovery and development.

Potential Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxicity against a range of human cancer cell lines.[1][2] The mechanism of action is often attributed to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.[3][4]

Inferred Cytotoxicity of this compound Derivatives

Below is a table of IC50 values for various substituted benzothiazole derivatives, which can serve as a benchmark for the potential potency of this compound analogs.

Compound Class Derivative/Substituent Cancer Cell Line IC50 (µM) Reference
2-Arylbenzothiazole2-(4-aminophenyl)benzothiazole analogBreast (MCF-7)0.0345[6]
2-Arylbenzothiazole2-(4-aminophenyl)benzothiazole analogHeLa0.04415[6]
2-Arylbenzothiazole2-(4-aminophenyl)benzothiazole analogOsteosarcoma (MG63)0.0361[6]
Hydrazine-based Benzothiazole2-amino-6-fluorobenzothiazole derivativeHeLa2.41[7]
Hydrazine-based Benzothiazole2-amino-6-fluorobenzothiazole derivativeKidney Fibroblast (COS-7)4.31[7]
Substituted MethylbenzothiazoleRu(III) containing methylbenzothiazoleLeukemia (K-562)16.21 µg/mL[6]
Substituted MethylbenzothiazoleRu(III) containing methylbenzothiazoleLeukemia (KE-37)7.74 µg/mL[6]
Phenylamino Methoxy MethylbenzothiazoleSubstituted phenylamino basedHeLa0.6[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (this compound derivatives)

  • Positive control (e.g., Doxorubicin)

  • Vehicle control (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and positive control in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include wells with vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Potential Signaling Pathways

Studies on benzothiazole derivatives suggest their involvement in modulating critical signaling pathways that regulate cancer cell growth and survival.[3] The PI3K/AKT/mTOR and JAK/STAT pathways are often implicated.[3] Downregulation of these pathways can lead to cell cycle arrest and apoptosis.

PI3K_AKT_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth BTZ Benzothiazole Derivative BTZ->PI3K Inhibition BTZ->AKT Inhibition

Caption: Potential inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Potential Antimicrobial Activity

Benzothiazole derivatives have also been extensively investigated for their antimicrobial properties against a wide range of bacterial and fungal pathogens.[8][9] The presence of halogen and other substituents on the benzothiazole ring has been shown to enhance antimicrobial activity.[9]

Inferred Antimicrobial Potency of this compound Derivatives

The 2-bromo group in the target scaffold could be a key contributor to its potential antimicrobial effects. Halogenated benzothiazoles have demonstrated significant activity against various microbial strains. The table below presents Minimum Inhibitory Concentration (MIC) values for some substituted benzothiazoles, providing a basis for estimating the potential efficacy of this compound derivatives.

Compound Class Derivative/Substituent Microorganism MIC (µg/mL) Reference
Benzothiazole-ThiopheneChloro-substitutedS. aureus6.25[9]
Thiazolidinone HybridTrifluoromethoxy-substitutedL. monocytogenes100-250[9]
Thiazolidinone HybridTrifluoromethoxy-substitutedE. coli100-250[9]
Benzothiazole DerivativeGeneralS. aureus50-200[8]
Benzothiazole DerivativeGeneralB. subtilis25-200[8]
Benzothiazole DerivativeGeneralE. coli25-100[8]
Benzothiazole DerivativeGeneralC. albicans>200[8]
Benzothiazole DerivativeGeneralA. niger>200[8]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Test compounds

  • Positive control (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compounds and serially dilute them in the appropriate broth in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well containing the serially diluted compounds. Include positive and negative control wells.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antimicrobial Screening Workflow

The general workflow for screening new compounds for antimicrobial activity involves a series of steps from initial synthesis to the determination of the mode of action.

Antimicrobial_Workflow Synthesis Synthesis of This compound Derivatives PrimaryScreening Primary Screening (e.g., Agar Disc Diffusion) Synthesis->PrimaryScreening ActiveCompounds Identification of Active Compounds PrimaryScreening->ActiveCompounds SecondaryScreening Secondary Screening (MIC Determination) ActiveCompounds->SecondaryScreening Potency Quantification of Potency (MIC values) SecondaryScreening->Potency Mechanism Mechanism of Action Studies Potency->Mechanism

Caption: General workflow for antimicrobial screening of novel compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of benzothiazole derivatives is highly dependent on the electronic and steric properties of the substituents on the benzothiazole ring.[5][10]

  • Position C2: This position is a key site for modification. The introduction of various aryl, amino, and heterocyclic moieties at this position has been shown to significantly influence anticancer and antimicrobial activities.[5][10] A bromo-substituent at C2 offers a versatile handle for introducing a wide range of functional groups through cross-coupling reactions.

  • Position C6: Substitutions at the C6 position, which is part of the benzene ring, also play a crucial role. Electron-donating groups like methyl and electron-withdrawing groups like halogens or nitro groups can modulate the electronic properties of the entire molecule, affecting its interaction with biological targets.[5][10] The methyl group in the this compound scaffold is likely to enhance lipophilicity, potentially improving cell permeability.

Caption: Key positions for substitution on the benzothiazole ring influencing biological activity.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound derivatives is currently scarce in the public domain, the extensive research on related benzothiazole analogs strongly suggests their potential as a promising scaffold for the development of new therapeutic agents. The presence of a bromo group at the C2 position and a methyl group at the C6 position provides a unique combination of reactivity and lipophilicity that warrants further investigation.

Future research should focus on the synthesis of a focused library of this compound derivatives with diverse substitutions at the bromo position. These novel compounds should then be systematically screened for their anticancer and antimicrobial activities using the standardized protocols outlined in this guide. Such studies will be crucial in elucidating the structure-activity relationships for this specific scaffold and identifying lead compounds for further preclinical development. The exploration of their mechanism of action, including the identification of specific molecular targets, will also be essential for advancing these promising compounds in the drug discovery pipeline.

References

2-Bromo-6-methylbenzo[d]thiazole: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its unique structural features allow for diverse interactions with biological targets, making it a valuable building block in the design of novel therapeutic agents. Among the various substituted benzothiazoles, 2-Bromo-6-methylbenzo[d]thiazole stands out as a key intermediate, offering a versatile platform for the synthesis of a multitude of derivatives with potential applications in oncology, neurodegenerative diseases, and infectious diseases.

The presence of a bromine atom at the 2-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of a wide range of aryl, heteroaryl, and alkyl substituents. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and potential therapeutic applications of this compound, supported by experimental protocols and data from related benzothiazole derivatives.

Synthesis of this compound Derivatives

The primary method for derivatizing this compound is through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the benzothiazole core and a variety of boronic acids or esters, yielding 2-aryl- or 2-heteroaryl-6-methylbenzo[d]thiazoles.

dot

Suzuki_Coupling start This compound reaction Suzuki-Miyaura Coupling start->reaction boronic_acid Aryl/Heteroaryl Boronic Acid (R-B(OH)2) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/Water) solvent->reaction product 2-Aryl/Heteroaryl-6-methylbenzo[d]thiazole reaction->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromobenzothiazole Derivative

The following is a general protocol for the Suzuki-Miyaura coupling reaction, which can be adapted for this compound.

Materials:

  • 2-Bromobenzothiazole derivative (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add the 2-bromobenzothiazole derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane and water (typically a 4:1 mixture) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylbenzo[d]thiazole.

Applications in Medicinal Chemistry

Derivatives of this compound are being explored for a variety of therapeutic applications, primarily in the fields of oncology and neurodegenerative diseases. The benzothiazole scaffold has been identified as a key pharmacophore in the development of agents targeting various signaling pathways implicated in these diseases.

Anticancer Activity

Numerous 2-substituted benzothiazole derivatives have demonstrated potent anticancer activity.[2] These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival. The substitution at the 2-position of the benzothiazole ring is crucial for modulating the potency and selectivity of these inhibitors.

dot

Anticancer_Pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 2-Aryl-6-methyl- benzo[d]thiazole Derivative Inhibitor->PI3K Inhibitor->AKT

Caption: Inhibition of the PI3K/Akt signaling pathway by benzothiazole derivatives.

Quantitative Data for Benzothiazole Derivatives as Anticancer Agents

While specific data for derivatives of this compound is limited, the following table summarizes the anticancer activity of structurally related benzothiazole compounds against various cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
2-ArylbenzothiazolesBreast (MCF-7)0.01 - 5.0[2]
2-ArylbenzothiazolesLung (A549)0.5 - 10.0[2]
2-HeteroarylbenzothiazolesColon (HCT116)1.0 - 25.0[2]
Neuroprotective Effects in Alzheimer's Disease

Benzothiazole derivatives have also shown promise as therapeutic agents for Alzheimer's disease.[3] These compounds can act as inhibitors of enzymes such as cholinesterases (AChE and BuChE), which are involved in the breakdown of neurotransmitters, and can also modulate the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's pathology.

dot

Alzheimer_Pathway cluster_neuron Neuron ACh Acetylcholine (ACh) AChE AChE ACh->AChE Hydrolysis Abeta Amyloid-beta (Aβ) Aggregation Plaques Amyloid Plaques Abeta->Plaques Forms Inhibitor 2-Substituted-6-methyl- benzo[d]thiazole Derivative Inhibitor->AChE Inhibits Inhibitor->Abeta Modulates

Caption: Dual mechanism of action of benzothiazole derivatives in Alzheimer's disease.

Quantitative Data for Benzothiazole Derivatives in Alzheimer's Disease Models

The following table presents inhibitory activities of various benzothiazole derivatives against key targets in Alzheimer's disease.

Compound ClassTargetIC₅₀ (µM) / Inhibition %Reference
Thiazole DerivativesAChE0.009 - 21.49[3]
Thiazole DerivativesBuChE0.646 - 35.29[3]
Thiazole DerivativesAβ Aggregation42.66% at 10 µM[3]

Experimental Protocols for Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

In Vitro Cholinesterase Inhibition Assay

This protocol outlines a method to measure the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Materials:

  • AChE from electric eel and BuChE from equine serum

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test compound (dissolved in DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Add phosphate buffer, test compound at various concentrations, and the respective enzyme (AChE or BuChE) to the wells of a 96-well plate.

  • Incubate for 15 minutes at 37 °C.

  • Add DTNB and the substrate (ATCI or BTCI) to initiate the reaction.

  • Measure the increase in absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization, particularly through Suzuki-Miyaura cross-coupling reactions, allows for the synthesis of diverse libraries of compounds with significant potential as anticancer and neuroprotective agents. While direct experimental data for derivatives of this specific scaffold is still emerging, the extensive research on related benzothiazole analogs provides a strong rationale for its continued exploration in drug discovery programs. The experimental protocols provided in this guide offer a solid foundation for the synthesis and biological evaluation of novel 2-substituted-6-methylbenzo[d]thiazole derivatives, paving the way for the development of new and effective therapeutic agents.

References

Safety and handling precautions for 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-6-methylbenzo[d]thiazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for qualified professionals and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and regulatory safety protocols.

Chemical Identification

This compound is a halogenated heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.[1][2][3][4] Understanding the specific properties and handling requirements of this analog is critical for its safe application in research and development.

Identifier Value
Chemical Name This compound
Synonyms 6-Bromo-2-methyl-1,3-benzothiazole, 2-Methyl-6-bromobenzothiazole[5]
CAS Number 5304-21-2[5][6]
Molecular Formula C₈H₆BrNS[5][6]
Molecular Weight 228.11 g/mol [5][6]
Structure

Table 1: Chemical Identification of this compound.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are ingestion, skin contact, and eye contact.

GHS Classification Code Description
Pictogram GHS07 (Exclamation Mark)[5][6]
Signal Word Warning[5][6]
Hazard Statements H302Harmful if swallowed.[5][6]
H319Causes serious eye irritation.[5][6]
Precautionary Statements P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Table 2: GHS Hazard Classification.

The logical workflow for mitigating these hazards involves a systematic process of identification, assessment, and control.

HazardMitigationWorkflow cluster_0 Hazard Mitigation Protocol A Hazard Identification (H302, H319) B Risk Assessment (Evaluate exposure potential) A->B C Implement Control Measures B->C D Engineering Controls (Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Emergency Response Plan (Spill Kit, First Aid) D->G E->G F->G

Figure 1: Hazard Mitigation Workflow for this compound.

Physical and Chemical Properties

Property Value Reference
Physical Form Solid[5][6]
Color Beige[5]
Melting Point 82-84 °C[5]
Boiling Point 299.1 ± 13.0 °C (Predicted)[5]
Density 1.644 ± 0.06 g/cm³ (Predicted)[5]
pKa 1.00 ± 0.10 (Predicted)[5]
Solubility Data not available. General benzothiazoles are slightly soluble in water but soluble in organic solvents like ether and acetone.[7]

Table 3: Physical and Chemical Properties.

Handling, Storage, and Personal Protection

Safe handling and storage are paramount to minimize exposure risk.

4.1 Engineering Controls:

  • Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[8][9]

4.2 Personal Protective Equipment (PPE): Proper PPE is mandatory to prevent direct contact.

Protection Type Specification Reference
Eye/Face Protection Tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[8]
Skin Protection Impervious gloves (e.g., nitrile rubber), a flame-resistant lab coat, and closed-toe shoes.[8][9]
Respiratory Protection Not required under normal use with adequate engineering controls. If dusts are generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[8]

Table 4: Personal Protective Equipment (PPE) Recommendations.

4.3 Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8][10]

  • Keep away from incompatible materials such as strong oxidizing agents.[11]

  • Store at room temperature.[5][6]

First Aid and Emergency Procedures

5.1 First Aid Measures: Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure Route First Aid Protocol Reference
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9]
Skin Contact Take off immediately all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
Inhalation Move victim to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[10]

Table 5: First Aid Measures.

5.2 Accidental Release Measures:

  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as outlined in Table 4. Avoid dust formation.[9][10]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9][12]

  • Containment and Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[10]

5.3 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[8][10]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides, and hydrogen bromide.[10][11]

  • Protective Actions: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[10][11]

Experimental Protocols

6.1 Synthesis of this compound: The following is a representative synthesis protocol adapted from the literature.[5] All steps must be performed in a chemical fume hood with appropriate PPE.

SynthesisWorkflow A 1. Dissolve N-(4-bromo-2-iodophenyl)acetamide in DMF B 2. Add Sodium Sulfide Nonahydrate & Copper (I) Iodide A->B C 3. Heat Reaction Stir at 80°C until completion B->C D 4. Acidify Cool to RT, add conc. HCl, Stir at 80°C for 12h C->D E 5. Neutralize & Extract Add NaHCO₃ solution, Extract with Ethyl Acetate D->E F 6. Purify Dry organic layer, remove solvent, Purify via Silica Gel Chromatography E->F G Final Product: This compound F->G

Figure 2: General Workflow for the Synthesis of this compound.

Methodology:

  • N-(4-bromo-2-iodophenyl)acetamide is dissolved in N,N-dimethylformamide (DMF).[5]

  • Sodium sulfide nonahydrate and a catalytic amount of copper (I) iodide are added to the solution.[5]

  • The reaction mixture is stirred at 80 °C and monitored for completion (e.g., by TLC or HPLC).[5]

  • After completion, the mixture is cooled to room temperature, and concentrated hydrochloric acid is added. The mixture is then stirred at 80 °C for approximately 12 hours.[5]

  • The reaction is neutralized with a saturated aqueous sodium bicarbonate solution.[5]

  • The product is extracted using an organic solvent such as ethyl acetate.[5]

  • The combined organic layers are washed, dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.[5]

  • The resulting residue is purified by silica gel column chromatography to yield the final product.[5]

Potential Biological Activity and Signaling

Benzothiazole derivatives are known to modulate key cellular signaling pathways, which is a basis for their therapeutic potential in areas like oncology and inflammation.[1][3] While the specific activity of this compound requires empirical validation, related compounds are known to interact with pathways such as PI3K/AKT and NF-κB.[1]

SignalingPathways Potential Signaling Pathways Modulated by Benzothiazole Derivatives cluster_PI3K PI3K/AKT Pathway cluster_NFKB NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Growth Cell_Growth mTOR->Cell_Growth Promotes IKK IKK NFKB_Inhib IκBα IKK->NFKB_Inhib Inhibits NFKB_Release NF-κB IKK->NFKB_Release Promotes Inflammation Inflammation NFKB_Release->Inflammation Promotes Inhibitor Benzothiazole Derivative Inhibitor->AKT Inhibits Inhibitor->IKK Inhibits

Figure 3: Potential modulation of PI3K/AKT and NF-κB pathways by benzothiazole derivatives.

References

Commercial Availability and Synthetic Pathways of 2-Bromo-6-methylbenzo[d]thiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and potential synthetic routes for 2-Bromo-6-methylbenzo[d]thiazole, a key building block in medicinal chemistry and materials science. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the sourcing and synthesis of this compound.

Commercial Suppliers

This compound (CAS No. 3622-19-3) is commercially available from a number of chemical suppliers. While pricing and stock levels are often subject to inquiry, the following table summarizes key information from prominent vendors.

SupplierProduct Number/LinkPurityNotes
Fluorochem F21692295%Product offered as a liquid.
Merck (Sigma-Aldrich) Not specifiedNot specifiedListed in product catalog.
Sunway Pharm Ltd. CB53641Not specifiedProvides molecular formula and weight.

Synthetic Protocols

Step 1: Synthesis of 2-amino-6-methylbenzo[d]thiazole

This procedure is adapted from the known synthesis of substituted 2-aminobenzothiazoles.

Materials:

  • p-Toluidine

  • Sodium thiocyanate (NaSCN)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Chlorobenzene

  • Bromine (Br₂)

  • Glacial Acetic Acid

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, dissolve p-toluidine (1 mole) in chlorobenzene.

  • Slowly add concentrated sulfuric acid (0.55 mole) to form a fine suspension of p-toluidine sulfate.

  • Add sodium thiocyanate (1.1 moles) to the suspension and heat the mixture at 100°C for 3 hours.

  • Cool the resulting solution, which now contains p-tolylthiourea, to 30°C.

  • Slowly add a solution of bromine (1 mole) in glacial acetic acid, maintaining the temperature below 35°C.

  • After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

  • The product, 2-amino-6-methylbenzothiazole, will precipitate. Filter the solid, wash with a small amount of acetic acid, and then with water to remove any remaining salts.

  • The crude product can be recrystallized from an appropriate solvent, such as ethanol, to yield pure 2-amino-6-methylbenzothiazole.

Step 2: Synthesis of this compound via Sandmeyer Reaction

This is a standard procedure for the conversion of an aromatic amine to an aryl bromide.[1]

Materials:

  • 2-amino-6-methylbenzo[d]thiazole (from Step 1)

  • Sodium nitrite (NaNO₂)

  • Hydrobromic acid (HBr, 48%)

  • Copper(I) bromide (CuBr)

  • Ice

Procedure:

  • Suspend 2-amino-6-methylbenzo[d]thiazole (1 equivalent) in a mixture of hydrobromic acid and water in a flask.

  • Cool the suspension to 0-5°C in an ice bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, ensuring the temperature remains below 5°C. This will form the diazonium salt. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 30 minutes to ensure complete decomposition of the diazonium salt.

  • Cool the mixture and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.

  • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any residual acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude this compound can be purified by column chromatography or recrystallization to yield the final product.

Visualized Synthetic Pathway

The following diagram illustrates the logical flow of the proposed synthesis for this compound.

Synthesis_Pathway pToluidine p-Toluidine mid1 pToluidine->mid1 1. NaSCN, H₂SO₄ 2. Br₂, AcOH AminePrecursor 2-amino-6-methyl- benzo[d]thiazole FinalProduct 2-Bromo-6-methyl- benzo[d]thiazole AminePrecursor->FinalProduct 1. NaNO₂, HBr 2. CuBr mid1->AminePrecursor

Caption: Proposed two-step synthesis of this compound.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzothiazole scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds and functional materials. The targeted synthesis of substituted benzothiazoles is therefore of significant interest in medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, offering a robust strategy for the functionalization of the benzothiazole core.[1][2][3] This document provides a detailed protocol for the Suzuki coupling of 2-Bromo-6-methylbenzo[d]thiazole with various arylboronic acids, a key transformation for generating libraries of novel compounds for further investigation.

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product and regenerate the active catalyst.[4][5] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity.[4][6]

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. For this compound, the reaction couples the C2 position of the benzothiazole ring with an aryl group from an arylboronic acid.

Suzuki_Coupling_Principle cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 2_Bromo This compound Product 2-Aryl-6-methylbenzo[d]thiazole 2_Bromo->Product + Arylboronic Arylboronic Acid (Ar-B(OH)₂) Arylboronic->Product + Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂/Ligand) Base Base (e.g., K₃PO₄, K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Byproducts Boronic Acid Byproducts

Caption: Key components of the Suzuki coupling reaction.

Experimental Protocols

This section outlines a general protocol for the Suzuki coupling of this compound. Optimization of reaction conditions may be necessary for specific arylboronic acids.

Materials and Reagents
  • This compound

  • Arylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if using a catalyst precursor like Pd(OAc)₂, e.g., SPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous solvent system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis (Schlenk flask or round-bottom flask, condenser)

  • Magnetic stirrer and heating mantle/oil bath

General Procedure
  • Reaction Setup: To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the desired arylboronic acid (1.2-2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand (e.g., SPhos, 0.10 mmol) and add them to the reaction flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL) to the flask. If an aqueous system is used, a mixture such as 1,4-dioxane/water (4:1, 5 mL) can be employed.

  • Degassing: Seal the flask with a septum and degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-6-methylbenzo[d]thiazole.

Suzuki_Workflow A Reaction Setup: Combine this compound, arylboronic acid, and base in a dry flask. B Add Palladium Catalyst and Ligand (if required). A->B C Add Anhydrous/Aqueous Solvent. B->C D Degas the Reaction Mixture with N₂ or Ar. C->D E Heat to Reaction Temperature (e.g., 80-110 °C) with stirring. D->E F Monitor Reaction Progress (TLC, LC-MS). E->F G Reaction Work-up: Cool, dilute, and perform aqueous extraction. F->G Reaction Complete H Purification: Column chromatography to isolate the final product. G->H I Characterization: NMR, MS. H->I

Caption: General experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the Suzuki coupling of various bromo-substituted benzothiazoles, which can serve as a starting point for the optimization of the reaction with this compound.

Aryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-6-bromobenzothiazoleTolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)9531Moderate[7]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)DMFReflux3164[7]
2-(4-Bromophenyl)benzothiazoleArylboronic acidPdCl₂ (0.5)2-Phenylimidazole (1)K₂CO₃ (2)DMF12017-4880-95[2]
4-Bromo-6-methylbenzo[d]thiazoleArylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane---[3]
2-Bromo-6-methyl-1H-benzo[d]imidazoleArylboronic acidPd(OAc)₂ (2-5)SPhos (4-10)K₃PO₄ (2)1,4-Dioxane/H₂O---[8]

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under pressure or at high temperatures should be conducted behind a blast shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and functional materials.[2] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Bromo-6-methylbenzo[d]thiazole, a key intermediate in the development of various biologically active compounds.

The general transformation involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The judicious selection of these components is critical for achieving high yields and reaction efficiency.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to involve several key steps:[1][2][3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

  • Ligand Exchange/Coordination: The amine nucleophile coordinates to the palladium center.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 6-methylbenzo[d]thiazol-2-amine is formed, and the Pd(0) catalyst is regenerated, thus completing the cycle.

A schematic of the general experimental workflow is presented below.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound, Amine, Base, Ligand, Pd Source Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Reagents->Solvent Add to reaction vessel Inert_Atmosphere Evacuate & Backfill with Inert Gas (Ar or N2) Solvent->Inert_Atmosphere Heating Heat to specified temperature (e.g., 80-110 °C) Inert_Atmosphere->Heating Stirring Stir for specified time (e.g., 4-24 h) Heating->Stirring Monitoring Monitor reaction by TLC or LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Quenching Quench reaction (e.g., with water or NH4Cl) Cooling->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry organic layer (e.g., over Na2SO4) Extraction->Drying Concentration Concentrate under reduced pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification Final_Product Final_Product Purification->Final_Product Characterize

Caption: General workflow for the Buchwald-Hartwig amination.

Experimental Protocols

Below are two representative protocols for the Buchwald-Hartwig amination of this compound. The choice of conditions may vary depending on the specific amine coupling partner.

Protocol 1: General Procedure with Pd₂(dba)₃/Xantphos

This protocol is a good starting point for a wide range of primary and secondary amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a dry Schlenk tube or sealable reaction vial equipped with a magnetic stir bar, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous toluene via syringe, followed by the amine coupling partner.

  • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and quench with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-methylbenzo[d]thiazol-2-amine.

Protocol 2: Procedure with Pd(OAc)₂/BINAP

This protocol utilizes a different common catalyst system.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In an oven-dried, sealable reaction tube, combine this compound, Pd(OAc)₂, BINAP, and cesium carbonate.

  • Seal the tube, then evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and the amine via syringe.

  • Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the final product.

Data Presentation: Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the interplay between the palladium source, ligand, base, and solvent. The following tables summarize common components used in these reactions.[4][5][6]

Palladium Source Typical Loading (mol%) Notes
Pd₂(dba)₃1 - 5Common Pd(0) source, air-sensitive.
Pd(OAc)₂1 - 5Pd(II) source, reduced in situ to active Pd(0). More air-stable.
[Pd(allyl)Cl]₂1 - 2Precursor that readily forms the active Pd(0) catalyst.
PdCl₂(dppf)1 - 5Pre-formed catalyst complex, can be convenient.
Ligand Typical Loading (mol%) Notes
Xantphos2 - 8A bulky, electron-rich ligand often effective for a wide range of substrates.[4]
BINAP2 - 6A chiral bidentate ligand, useful for a variety of cross-coupling reactions.[6]
dppf2 - 6Diphenylphosphinoferrocene, another robust and widely used ligand.[6]
RuPhos2 - 8A bulky biarylphosphine ligand, often shows high reactivity.
XPhos2 - 8Another bulky biarylphosphine ligand, effective for challenging couplings.[7]
Base Equivalents Notes
NaOtBu1.2 - 2.0A strong, non-nucleophilic base, very common in Buchwald-Hartwig reactions.[1]
K₃PO₄1.5 - 3.0A milder inorganic base, can be useful for substrates with base-sensitive functional groups.
Cs₂CO₃1.5 - 2.0Another common inorganic base.
LHMDS1.2 - 1.5A strong, non-nucleophilic base.
DBU2.0A soluble, organic base that can be advantageous in flow chemistry applications.[4]
Solvent Notes
TolueneA common non-polar solvent for these reactions.
1,4-DioxaneA polar aprotic solvent, also widely used.[8]
THFTetrahydrofuran, another suitable polar aprotic solvent.
DMFDimethylformamide, a polar aprotic solvent, can sometimes lead to faster reactions.

Logical Relationships in Catalyst Selection

The choice of ligand is often dictated by the nature of the amine and the aryl halide.

G cluster_reactants Reactant Properties cluster_catalyst Catalyst System Selection cluster_outcome Desired Outcome Aryl_Halide Aryl Halide (this compound) Ligand Ligand Choice (Bulky, Electron-Rich) Aryl_Halide->Ligand Influences Oxidative Addition Amine Amine (Primary, Secondary, Sterically Hindered) Amine->Ligand Steric hindrance is a key factor Base Base Choice (Strong vs. Mild) Amine->Base Amine pKa influences choice Outcome High Yield & Selectivity Ligand->Outcome Base->Outcome Solvent Solvent Choice (Polar vs. Non-polar) Solvent->Outcome Affects solubility & reaction rate

Caption: Factors influencing the selection of the catalyst system.

References

Application Notes and Protocols: Sonogashira Coupling of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and materials science.[3][4] The resulting aryl alkynes are valuable intermediates for the synthesis of complex molecules, including biologically active compounds and conjugated materials.[5]

The 6-methylbenzo[d]thiazole scaffold is a privileged structure found in numerous compounds with a wide range of biological activities. The ability to introduce alkynyl moieties at the 2-position of this heterocyclic system via the Sonogashira coupling opens up avenues for the synthesis of novel derivatives for drug discovery and development programs. These alkynyl-substituted benzothiazoles can serve as key building blocks for creating more complex and structurally diverse compound libraries.

This document provides detailed application notes and protocols for performing the Sonogashira coupling reaction with 2-Bromo-6-methylbenzo[d]thiazole. While specific literature for this exact substrate is not abundant, the following protocols are based on established methodologies for structurally similar aryl bromides and heterocyclic compounds.[6][7][8]

Reaction Principle

The Sonogashira coupling reaction proceeds via a catalytic cycle involving both palladium and copper intermediates. The generally accepted mechanism consists of two interconnected cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl bromide. Simultaneously, in the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.[9]

Experimental Protocols

Two general protocols are provided below. Protocol A represents a classic Sonogashira condition using a copper co-catalyst, while Protocol B outlines a modern, copper-free approach that can be advantageous for simplifying purification.[6] Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and desired outcomes.[7]

Protocol A: Classic Copper-Cocatalyzed Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA)) (2-3 equivalents)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the amine base and the terminal alkyne via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol B: Copper-Free Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl (P2), Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)[6]

  • Ligand (if required, e.g., DTBNpP, PPh₃, SPhos) (1-10 mol%)

  • Organic base (e.g., 2,2,6,6-tetramethylpiperidine (TMP), Cs₂CO₃) (2 equivalents)[6]

  • Anhydrous solvent (e.g., dimethyl sulfoxide (DMSO), acetonitrile (ACN), THF)[6]

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In an oven-dried vial equipped with a magnetic stir bar, combine this compound and the palladium precatalyst (and ligand, if separate).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with argon.

  • Reagent Addition: Add the anhydrous solvent, the terminal alkyne, and the organic base via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 18-24 hours. For less reactive substrates, gentle heating (e.g., 60 °C) may be required.[6] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical components and conditions for Sonogashira coupling reactions, which can be used as a starting point for the optimization of the reaction with this compound.

Table 1: Common Catalysts and Ligands

Catalyst/PrecatalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₂Cl₂None (or excess PPh₃)1-5Classic, commercially available catalyst.
Pd(PPh₃)₄None1-5Air-sensitive, but effective.
Pd₂(dba)₃Various phosphines1-5Versatile Pd(0) source, requires a ligand.
[DTBNpP]Pd(crotyl)ClDTBNpP (in precatalyst)2.5-5Air-stable precatalyst for room-temperature, copper-free reactions.[6]

Table 2: Bases and Solvents

BaseEquivalentsSolventTemperatureSystem
Triethylamine (Et₃N)2-3THF, DMFRT to 80 °CCopper-cocatalyzed
Diisopropylethylamine (DIPEA)2-3Toluene, DMFRT to 100 °CCopper-cocatalyzed
2,2,6,6-Tetramethylpiperidine (TMP)2DMSO, ACNRT to 60 °CCopper-free[6]
Cesium Carbonate (Cs₂CO₃)2Dioxane, Toluene80-110 °CCopper-free

Visualizations

Sonogashira_Workflow Experimental Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Catalyst, and CuI (if applicable) in a dry flask B Evacuate and backfill with inert gas (Argon) A->B C Add anhydrous solvent, base, and terminal alkyne B->C D Stir at specified temperature (RT to elevated) C->D E Monitor reaction progress (TLC, LC-MS) D->E F Cool to RT and dilute with organic solvent E->F Upon completion G Wash with aqueous solution (e.g., water, NH4Cl(aq)) F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I J J I->J Final Product

Caption: General workflow for the Sonogashira coupling reaction.

Sonogashira_Catalytic_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition (R-X) alkynyl_pd_complex R-Pd(II)(C≡CR')L₂ pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination (R-C≡CR') cu_acetylide Cu-C≡CR' cu_acetylide->pd_complex alkyne H-C≡CR' alkyne->cu_acetylide + CuX base Base base->alkyne

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-methylbenzo[d]thiazole. This versatile building block is a key intermediate for the synthesis of a diverse range of functionalized benzothiazole derivatives, which are of significant interest in medicinal chemistry and materials science due to their wide-ranging biological activities and photophysical properties.

The protocols outlined herein cover five major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Stille couplings. While the provided data and protocols are based on established methodologies for this compound and structurally similar bromobenzothiazoles, optimization of reaction conditions may be necessary for specific substrates and applications.

Overview of Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. These reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The cycle typically consists of three key steps: oxidative addition of the organohalide to the Pd(0) complex, transmetalation (for Suzuki, Sonogashira, and Stille) or migratory insertion (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions.

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed cross-coupling reactions of this compound and its analogues.

Table 1: Suzuki-Miyaura Coupling of Bromo-benzothiazole Derivatives
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane9531Moderate
24-Methoxyphenylboronic acidPd(0) (5)-K₃PO₄DMFReflux-64[1]
34-Tolylboronic acidPd₂(dba)₃ (2)SPhos (4)K₂CO₃Toluene/H₂O1001285-95
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(dppf)Cl₂ (3)-Cs₂CO₃1,4-Dioxane10024High[1]
Table 2: Heck Coupling of Bromo-benzothiazole Derivatives
EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NDMF1002470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1201865-80
3AcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃NMP1102060-75
Table 3: Sonogashira Coupling of Bromo-benzothiazole Derivatives
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF60680-90
2EthynyltrimethylsilanePd(OAc)₂ (2) / XPhos (4)CuI (5)Cs₂CO₃DMF80875-85
31-HexynePd₂(dba)₃ (1.5) / P(t-Bu)₃ (3)CuI (5)DIPAToluene701270-80
Table 4: Buchwald-Hartwig Amination of Bromo-benzothiazole Derivatives
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBuToluene1001685-95
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃1,4-Dioxane1102475-85
3BenzylamineBrettPhos Pd G3 (2)-K₃PO₄t-BuOH901880-90
Table 5: Stille Coupling of Aryl Bromides (Representative)
EntryOrganostannaneCatalyst (mol%)Ligand (mol%)AdditiveSolventTemp. (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)--Toluene1101670-85
2Tributyl(vinyl)stannanePdCl₂(PPh₃)₂ (3)-LiClTHF651275-90
3(Tributylstannyl)thiopheneAsPh₃PdCl₂ (2)-CuINMP1002465-80

Experimental Protocols

General Experimental Workflow

The following diagram illustrates a general workflow for palladium-catalyzed cross-coupling reactions.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis A Combine Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Source - Ligand (if applicable) A->B C Add Anhydrous Solvent B->C D Degas Mixture (e.g., Ar bubbling) C->D E Heat to Reaction Temp. D->E F Quench Reaction (e.g., add water) E->F G Extract with Organic Solvent F->G H Dry Organic Layer (e.g., Na₂SO₄) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

General workflow for a palladium-catalyzed cross-coupling reaction.
Suzuki-Miyaura Coupling Protocol

Objective: To synthesize 2-aryl-6-methylbenzo[d]thiazoles.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03-0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture (5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Protocol

Objective: To synthesize 2-alkenyl-6-methylbenzo[d]thiazoles.

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02-0.05 mmol), and P(o-tol)₃ (0.04-0.10 mmol).

  • Evacuate and backfill the tube with inert gas.

  • Add anhydrous DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C for 18-24 hours.

  • Monitor the reaction by TLC.

  • After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Sonogashira Coupling Protocol

Objective: To synthesize 2-alkynyl-6-methylbenzo[d]thiazoles.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2-3 mol%)

  • Copper(I) iodide (CuI) (4-5 mol%)

  • Triethylamine (Et₃N) (3.0 equivalents)

  • Tetrahydrofuran (THF), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02-0.03 mmol), and CuI (0.04-0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed THF (10 mL) and triethylamine (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise.

  • Heat the mixture to 60-70 °C and stir for 6-12 hours.

  • Monitor reaction completion by TLC.

  • Cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

Buchwald-Hartwig Amination Protocol

Objective: To synthesize 2-amino-6-methylbenzo[d]thiazoles.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (1.5-3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under inert atmosphere, add Pd₂(dba)₃ (0.01-0.02 mmol), BINAP (0.015-0.03 mmol), and NaOtBu (1.4 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, quench with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, and dry over sodium sulfate.

  • Concentrate and purify by column chromatography.

Stille Coupling Protocol

Objective: To synthesize 2-substituted-6-methylbenzo[d]thiazoles via C-C bond formation.

Materials:

  • This compound

  • Organostannane (e.g., tributyl(vinyl)stannane) (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

  • Anhydrous Toluene or DMF

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol) and Pd(PPh₃)₄ (0.02-0.05 mmol).

  • Evacuate and backfill with argon.

  • Add anhydrous toluene (or DMF, 5 mL) followed by the organostannane reagent (1.1 mmol).

  • Heat the reaction mixture to 100-110 °C for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool to room temperature and dilute with diethyl ether.

  • Wash the solution with saturated aqueous potassium fluoride (KF) solution to remove tin byproducts, followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualization of Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for each cross-coupling reaction.

Suzuki-Miyaura Coupling

Suzuki_Miyaura cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ Ar-Pd(II)L₂(X) Ar-Pd(II)L₂(X) Pd(0)L₂->Ar-Pd(II)L₂(X) Oxidative Addition Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(R) Ar-Pd(II)L₂(X)->Ar-Pd(II)L₂(R) Transmetalation Ar-Pd(II)L₂(R)->Pd(0)L₂ Reductive Elimination R_R R-R' (Product) Ar-Pd(II)L₂(R)->R_R XB X-B(OR)₂ Ar-Pd(II)L₂(R)->XB R_X R-X (2-Bromo-6-methyl- benzo[d]thiazole) R_X->Ar-Pd(II)L₂(X) R_B R'-B(OR)₂ (Arylboronic Acid/Ester) + Base R_B->Ar-Pd(II)L₂(R)

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Coupling

Heck cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ R-Pd(II)L₂(X) R-Pd(II)L₂(X) Pd(0)L₂->R-Pd(II)L₂(X) Oxidative Addition Alkene Complex Alkene Complex R-Pd(II)L₂(X)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Insertion Product->Pd(0)L₂ β-Hydride Elimination & Reductive Elimination Product Substituted Alkene Insertion Product->Product Base_HX Base-HX Insertion Product->Base_HX R_X R-X (2-Bromo-6-methyl- benzo[d]thiazole) R_X->R-Pd(II)L₂(X) Alkene Alkene + Base Alkene->Alkene Complex

Catalytic cycle for the Heck coupling reaction.
Sonogashira Coupling

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ R-Pd(II)L₂(X) R-Pd(II)L₂(X) Pd(0)L₂->R-Pd(II)L₂(X) Oxidative Addition R-Pd(II)L₂(C≡CR') R-Pd(II)L₂(C≡CR') R-Pd(II)L₂(X)->R-Pd(II)L₂(C≡CR') Transmetalation R-Pd(II)L₂(C≡CR')->Pd(0)L₂ Reductive Elimination Product R-C≡CR' R-Pd(II)L₂(C≡CR')->Product CuX CuX Cu-C≡CR' Cu-C≡CR' CuX->Cu-C≡CR' Alkyne Coordination & Deprotonation Cu-C≡CR'->R-Pd(II)L₂(C≡CR') Cu-C≡CR'->CuX R_X R-X (2-Bromo-6-methyl- benzo[d]thiazole) R_X->R-Pd(II)L₂(X) Alkyne H-C≡CR' + Base Alkyne->Cu-C≡CR'

Catalytic cycles for the Sonogashira coupling reaction.
Buchwald-Hartwig Amination

Buchwald_Hartwig cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ R-Pd(II)L₂(X) R-Pd(II)L₂(X) Pd(0)L₂->R-Pd(II)L₂(X) Oxidative Addition R-Pd(II)L₂(NR'R'') R-Pd(II)L₂(NR'R'') R-Pd(II)L₂(X)->R-Pd(II)L₂(NR'R'') Amine Coordination & Deprotonation R-Pd(II)L₂(NR'R'')->Pd(0)L₂ Reductive Elimination Product R-NR'R'' R-Pd(II)L₂(NR'R'')->Product Base_HX Base-HX R-Pd(II)L₂(NR'R'')->Base_HX R_X R-X (2-Bromo-6-methyl- benzo[d]thiazole) R_X->R-Pd(II)L₂(X) Amine H-NR'R'' + Base Amine->R-Pd(II)L₂(NR'R'') Stille cluster_reactants cluster_products Pd(0)L₂ Pd(0)L₂ R-Pd(II)L₂(X) R-Pd(II)L₂(X) Pd(0)L₂->R-Pd(II)L₂(X) Oxidative Addition R-Pd(II)L₂(R') R-Pd(II)L₂(R') R-Pd(II)L₂(X)->R-Pd(II)L₂(R') Transmetalation R-Pd(II)L₂(R')->Pd(0)L₂ Reductive Elimination R_R R-R' (Product) R-Pd(II)L₂(R')->R_R XSn X-Sn(Bu)₃ R-Pd(II)L₂(R')->XSn R_X R-X (2-Bromo-6-methyl- benzo[d]thiazole) R_X->R-Pd(II)L₂(X) R_Sn R'-Sn(Bu)₃ (Organostannane) R_Sn->R-Pd(II)L₂(R')

References

Synthesis of Novel Derivatives from 2-Bromo-6-methylbenzo[d]thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel derivatives from 2-Bromo-6-methylbenzo[d]thiazole. This versatile building block serves as a key starting material for the generation of diverse compound libraries with potential applications in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

The protocols detailed below focus on robust and widely applicable palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Heck reaction. These methods allow for the introduction of a variety of substituents at the 2-position of the benzothiazole ring, enabling the systematic exploration of structure-activity relationships (SAR).

Derivatization Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The bromine atom at the 2-position of this compound serves as an excellent handle for these transformations.

  • Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond between the benzothiazole core and a wide array of aryl and heteroaryl boronic acids or their esters. This is a highly effective method for creating biaryl structures, which are common motifs in bioactive molecules.[3][4]

  • Buchwald-Hartwig Amination: This is a fundamental method for the formation of C-N bonds. It facilitates the coupling of the benzothiazole scaffold with a diverse range of primary and secondary amines, leading to the synthesis of novel 2-amino-benzothiazole derivatives.[5][6]

  • Heck Reaction: This reaction forms a C-C bond between the bromo-benzothiazole and an alkene, introducing a vinyl group. This allows for the synthesis of substituted alkenes, which are valuable intermediates and can possess biological activity themselves.[7]

Data Presentation: Representative Cross-Coupling Reactions

The following tables summarize typical reaction conditions and yields for the derivatization of this compound based on established methodologies for structurally similar substrates.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10016~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane8012~90
33-Thienylboronic acidPd(PPh₃)₄ (5)-K₂CO₃Toluene/H₂O9024Moderate to Excellent
44-Fluorophenylboronic acidP1 Precatalyst (1.5)-K₃PO₄Dioxane/H₂O606Good to Excellent
52-Naphthylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10018~96

*Yields are approximate and based on analogous reactions with similar substrates.[4][8] P1 Precatalyst is a commercially available air- and moisture-stable palladium(II) precatalyst.

Table 2: Buchwald-Hartwig Amination of this compound with Various Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~90-98
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene11024~80-90
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Dioxane9016~85-95
4IndolePd(OAc)₂ (2)Xantphos (4)K₂CO₃1,4-Dioxane11024~75-85
5DiethylaminePd G3 Precatalyst (2)-LHMDSTHF8012~90-97

*Yields are approximate and based on analogous reactions with similar substrates.[6][9]

Table 3: Heck Reaction of this compound with Various Alkenes

EntryAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)*
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF10024Good
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOAcDMAc12018Good to Excellent
31-OctenePdCl₂(PPh₃)₂ (3)-K₂CO₃NMP11024Moderate
4CyclohexenePd(OAc)₂ (2)-Et₃NAcetonitrile8036Moderate
5AcrylonitrilePd(PPh₃)₄ (5)-K₂CO₃DMF9020Good

*Yields are approximate and based on general Heck reaction principles, as specific data for this substrate is limited.[7][10]

Experimental Protocols & Workflows

The following diagram illustrates the general experimental workflow for the synthesis of novel derivatives from this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: - this compound - Coupling Partner (Boronic Acid, Amine, or Alkene) - Base B Add Catalyst System: - Palladium Source - Ligand (if required) A->B C Add Solvent B->C D Degas Mixture (e.g., N₂ or Ar bubbling) C->D E Heat to Reaction Temperature under Inert Atmosphere D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Quench Reaction & Aqueous Work-up F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General experimental workflow for cross-coupling reactions.

Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound, the arylboronic acid, and potassium phosphate.

  • In a separate vial, weigh the palladium catalyst and the ligand and add them to the reaction flask.

  • Add a 4:1 mixture of dioxane and water to the flask.

  • Seal the flask with a septum and degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 100 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Buchwald-Hartwig Amination

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the amine, and sodium tert-butoxide.

  • In a separate vial, weigh the palladium catalyst and the ligand and add them to the Schlenk tube.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol for Heck Reaction

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas.

  • Add anhydrous DMF, the alkene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C under an inert atmosphere for 24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Biological Applications and Signaling Pathways

Derivatives of benzothiazole are known to exhibit a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest.[1][2] These effects are often attributed to the modulation of key cellular signaling pathways, such as the PI3K/Akt and NF-κB pathways, which are frequently dysregulated in cancer.[11][12]

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[12][13] The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival.[11][14] There is significant crosstalk between these two pathways.[11] Akt can activate NF-κB, promoting cell survival and proliferation.[13][15] Novel benzothiazole derivatives may act as inhibitors of these pathways, leading to their therapeutic effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation IKK IKK Akt->IKK Activation Transcription Gene Transcription (Proliferation, Survival, Angiogenesis, Inflammation) mTOR->Transcription Activation IκB IκB NFκB NF-κB IκB->NFκB Inhibits NFκB->Transcription Translocation IKK->IκB Phosphorylation & Degradation Benzothiazole Novel Benzothiazole Derivatives Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->NFκB Inhibition

Caption: Potential signaling pathways modulated by benzothiazole derivatives.

Conclusion

The derivatization of this compound via palladium-catalyzed cross-coupling reactions offers a powerful and efficient strategy for the generation of diverse compound libraries. The protocols provided serve as a robust starting point for developing optimized conditions for this specific scaffold. The resulting novel derivatives hold significant promise for the discovery of new therapeutic agents, particularly in the field of oncology, through the modulation of critical cellular signaling pathways. Further investigation into the biological activities of these compounds is warranted.

References

Synthesis of 2-Aryl-6-Methylbenzothiazoles: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of discovering new therapeutic agents. Among these, the 2-aryl-6-methylbenzothiazole scaffold is of significant interest due to its prevalence in compounds exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2][3] This document provides a detailed, step-by-step guide to the synthesis of 2-aryl-6-methylbenzothiazoles, focusing on the widely employed condensation reaction between 4-methyl-2-aminothiophenol and various aromatic aldehydes.

Introduction

The benzothiazole ring system is a privileged scaffold in medicinal chemistry.[4] The introduction of an aryl group at the 2-position and a methyl group at the 6-position can significantly influence the pharmacological profile of the resulting molecule. The synthesis of these compounds is often straightforward, making them attractive targets for library synthesis and structure-activity relationship (SAR) studies. The most common synthetic route involves the cyclocondensation of a substituted 2-aminothiophenol with an aldehyde, which proceeds through the formation of a benzothiazoline intermediate that is subsequently oxidized to the benzothiazole.[5][6]

Synthetic Pathways and Methodologies

The primary method for synthesizing 2-aryl-6-methylbenzothiazoles is the condensation of 4-methyl-2-aminothiophenol with a selected aromatic aldehyde. This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, and using a range of catalysts to improve yields and reaction times.

A general representation of this synthetic approach is depicted in the workflow diagram below.

G cluster_reactants Reactants cluster_process Process cluster_intermediate Intermediate cluster_final_product Final Product 4-methyl-2-aminothiophenol 4-methyl-2-aminothiophenol Condensation Condensation 4-methyl-2-aminothiophenol->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Benzothiazoline Intermediate Benzothiazoline Intermediate Condensation->Benzothiazoline Intermediate Solvent/Catalyst Solvent/Catalyst Solvent/Catalyst->Condensation Heating/Microwave Heating/Microwave Heating/Microwave->Condensation Oxidation Oxidation Benzothiazoline Intermediate->Oxidation 2-Aryl-6-methylbenzothiazole 2-Aryl-6-methylbenzothiazole Oxidation->2-Aryl-6-methylbenzothiazole

Caption: General workflow for the synthesis of 2-aryl-6-methylbenzothiazoles.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of various 2-aryl-6-methylbenzothiazole derivatives via the condensation of 4-methyl-2-aminothiophenol with aromatic aldehydes under different catalytic and solvent conditions.

Aryl Aldehyde SubstituentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroH2O2/HCl in EthanolRoom Temp192[7]
4-ChloroH2O2/HCl in EthanolRoom Temp195[7]
4-MethoxyH2O2/HCl in EthanolRoom Temp194[7]
UnsubstitutedNH4Cl in Methanol/WaterRoom Temp190[7]
4-HydroxyLaccase/DMSORoom Temp0.589[7]
3-NitroLaccase/DMSORoom Temp0.592[7]
2-NitroSnP2O7 (solvent-free)800.293[7]
4-MethylSnP2O7 (solvent-free)800.390[7]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 2-phenyl-6-methylbenzothiazole.

Materials:

  • 4-methyl-2-aminothiophenol

  • Benzaldehyde

  • Ethanol

  • Hydrochloric acid (HCl)

  • Hydrogen peroxide (H2O2, 30%)

  • Sodium bicarbonate (NaHCO3)

  • Anhydrous sodium sulfate (Na2SO4)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and chamber

  • Glass column for chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methyl-2-aminothiophenol (1.39 g, 10 mmol) in ethanol (30 mL).

  • Addition of Aldehyde: To this solution, add benzaldehyde (1.06 g, 10 mmol) dropwise at room temperature.

  • Catalyst Addition: Slowly add a mixture of 30% hydrogen peroxide (6 mL) and concentrated hydrochloric acid (3 mL) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate solvent system).

  • Work-up: After completion of the reaction, pour the mixture into 100 mL of cold water.

  • Neutralization: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-6-methylbenzothiazole.

  • Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) and determine the melting point.

Biological Activity and Signaling Pathways

Many 2-aryl-6-methylbenzothiazole derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer cells. For instance, some benzothiazole derivatives have been shown to inhibit the PI3K/Akt/mTOR and JAK/STAT signaling pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4][8] The inhibition of these pathways can lead to apoptosis (programmed cell death) in cancer cells.

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway and the potential point of inhibition by 2-aryl-6-methylbenzothiazole derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Benzothiazole 2-Aryl-6-methyl- benzothiazole Benzothiazole->PI3K Inhibition Benzothiazole->Akt Inhibition Benzothiazole->mTOR Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 2-aryl-6-methylbenzothiazoles.

Conclusion

The synthesis of 2-aryl-6-methylbenzothiazoles via the condensation of 4-methyl-2-aminothiophenol with aromatic aldehydes is a robust and versatile method for accessing a wide range of derivatives. The protocols outlined in this document, along with the summarized quantitative data, provide a solid foundation for researchers to synthesize and explore the biological activities of this important class of compounds. The potential for these molecules to interact with critical cellular signaling pathways underscores their importance in the ongoing search for novel therapeutic agents.

References

Application Notes and Protocols: Experimental Procedure for the N-arylation of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The N-arylation of 2-Bromo-6-methylbenzo[d]thiazole is a crucial transformation for the synthesis of a diverse range of compounds with potential applications in medicinal chemistry and materials science. The resulting 2-amino-6-methylbenzo[d]thiazole derivatives are prevalent motifs in pharmacologically active molecules. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This method is renowned for its broad substrate scope, tolerance of various functional groups, and relatively mild reaction conditions compared to traditional methods.[3]

This document provides detailed protocols and application notes for the palladium-catalyzed N-arylation of this compound with various amines, a key step in the generation of compound libraries for drug discovery and development.

Catalytic Cycle of Buchwald-Hartwig Amination

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The aryl halide (in this case, this compound) reacts with the Pd(0) complex, forming a Pd(II) intermediate.[2][4]

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming an amido complex.[3]

  • Reductive Elimination: The desired C-N bond is formed as the N-arylated product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][4]

A critical aspect of a successful Buchwald-Hartwig amination is the choice of the phosphine ligand, which plays a pivotal role in promoting the reductive elimination step and suppressing potential side reactions.[5]

Data Presentation: Summary of Reaction Conditions

The selection of catalyst, ligand, base, and solvent is crucial for the successful N-arylation of this compound. The optimal conditions can vary depending on the nature of the amine coupling partner. The following table summarizes typical conditions for the Buchwald-Hartwig amination of aryl bromides with different classes of amines.

Amine TypePalladium Precatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Typical Yield (%)
Anilines Pd(OAc)₂ (1-5) or Pd₂(dba)₃ (1-2)BINAP (1.5-6) or Xantphos (2-4)Cs₂CO₃ (1.5-2) or K₃PO₄ (2)Toluene or Dioxane80-1108-2470-95
Primary Alkylamines Pd₂(dba)₃ (1-2)BrettPhos (2-4)NaOtBu (1.2-1.5) or LHMDS (1.2-1.5)THF or Dioxane60-10012-2465-90
Secondary Cyclic Amines Pd(OAc)₂ (1-5)RuPhos (2-6) or XPhos (2-4)NaOtBu (1.2-1.5) or K₂CO₃ (2)Toluene or THF50-1003-1875-98
Secondary Acyclic Amines [Pd(allyl)Cl]₂ (1-2)t-BuXPhos (2-4)LiHMDS (1.5-2) or NaOtBu (1.5)Toluene or Dioxane80-11012-2460-85

Note: This table provides general guidance. Optimization of reaction conditions is often necessary for specific substrates.

Experimental Protocols

Protocol 1: N-Arylation of this compound with a Substituted Aniline

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with an aniline derivative.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-methoxyaniline)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene

  • Argon or Nitrogen gas supply

  • Schlenk tube or sealed reaction vial

  • Standard laboratory glassware for work-up and purification

  • Ethyl acetate, brine, anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the substituted aniline (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Evacuate the Schlenk tube and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add anhydrous toluene (5 mL) to the Schlenk tube via syringe.

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble inorganic salts.

  • Wash the filtrate with water (2 x 15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-arylated product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mandatory Visualization

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis reagents 1. Add Reactants & Catalyst System (Aryl Halide, Amine, Pd-precatalyst, Ligand, Base) solvent 2. Add Anhydrous Solvent reagents->solvent inert 3. Purge with Inert Gas solvent->inert heat 4. Heat and Stir inert->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor cool 6. Cool to Room Temperature monitor->cool filter 7. Dilute and Filter cool->filter extract 8. Aqueous Extraction filter->extract dry 9. Dry and Concentrate extract->dry purify 10. Column Chromatography dry->purify char 11. Characterization (NMR, MS) purify->char

Caption: General experimental workflow for the Buchwald-Hartwig N-arylation reaction.

Safety Precautions:

  • Always handle reagents and solvents in a well-ventilated fume hood.

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Leveraging 2-Bromo-6-methylbenzo[d]thiazole for the Synthesis of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the strategic use of 2-Bromo-6-methylbenzo[d]thiazole as a key intermediate in the synthesis of potential anticancer agents. The benzothiazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting significant cytotoxic activity against a range of cancer cell lines.[1][2][3][4][5][6][7][8] The presence of a methyl group at the 6-position and a bromine atom at the 2-position offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer compounds.[9]

Introduction

Benzothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][8] In the context of oncology, these compounds have been shown to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways implicated in tumor growth and survival, such as the PI3K/AKT and ERK pathways.[9][10] The this compound moiety is a particularly attractive starting material due to the reactivity of the C2-bromine atom, which readily participates in various cross-coupling reactions, enabling the introduction of diverse substituents. The 6-methyl group can also influence the compound's lipophilicity and metabolic stability.

Synthetic Strategies and Protocols

The primary synthetic utility of this compound lies in the functionalization of the 2-position. Common synthetic routes include Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution. These reactions allow for the introduction of aryl, heteroaryl, amine, and alkyne functionalities, which have been shown to be crucial for anticancer activity.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the synthesis of 2-aryl-6-methylbenzo[d]thiazole derivatives.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-6-methylbenzo[d]thiazole derivative.

Experimental Workflow for Anticancer Activity Screening

The following workflow outlines the steps for evaluating the in vitro anticancer activity of newly synthesized 2,6-disubstituted benzothiazole derivatives.

Figure 1: Experimental workflow for the synthesis and anticancer evaluation of 2,6-disubstituted benzothiazole derivatives.

Protocols for Biological Evaluation

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[9]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS

  • Synthesized benzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized compounds and incubate for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary

The following table summarizes the reported anticancer activities of various benzothiazole derivatives against different cancer cell lines. While these compounds are not directly synthesized from this compound, they provide a benchmark for the potential efficacy of its derivatives.

Compound IDCancer Cell LineIC50 (µM)Reference
36 MultiplePotent Activity[2]
40 MCF-734.5[2]
40 HeLa44.15[2]
40 MG6336.1[2]
51 HOP-920.0718[2]
67 HT-293.47[1]
67 A5493.89[1]
67 MCF-75.08[1]
68 HeLa0.5[1]
69 HeLa0.6[1]
7e SKRB-30.0012[4]
7e SW6200.0043[4]
7e A5490.044[4]
7e HepG20.048[4]

Signaling Pathways

Benzothiazole derivatives have been reported to exert their anticancer effects by modulating key cellular signaling pathways.[9] A plausible mechanism of action for novel derivatives of this compound could involve the inhibition of pro-survival pathways such as the PI3K/AKT pathway, leading to the induction of apoptosis.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation BTZ Benzothiazole Derivative BTZ->PI3K inhibits BTZ->AKT inhibits

Figure 2: Potential inhibition of the PI3K/AKT signaling pathway by benzothiazole derivatives.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel anticancer agents. The strategic functionalization of the benzothiazole core, guided by established SAR principles, can lead to the discovery of potent compounds with selective cytotoxicity against various cancer cell lines. The protocols and data presented herein provide a framework for researchers to explore the potential of this promising scaffold in the development of next-generation cancer therapeutics.

References

Application of 2-Bromo-6-methylbenzo[d]thiazole in Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

2-Bromo-6-methylbenzo[d]thiazole serves as a versatile scaffold in the synthesis of novel antimicrobial agents. The benzothiazole core is a recognized "privileged structure" in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The strategic placement of a bromine atom at the 2-position provides a reactive handle for introducing various functional groups through nucleophilic substitution reactions. This allows for the systematic modification of the molecule to explore structure-activity relationships (SAR) and optimize antimicrobial potency.

The methyl group at the 6-position can also influence the compound's biological activity, potentially by enhancing its lipophilicity and thereby improving its ability to penetrate microbial cell membranes. The development of derivatives from this compound is a promising strategy in the search for new therapeutic agents to combat the growing threat of antimicrobial resistance.

A common and effective approach involves the conversion of the 2-bromo group to a hydrazinyl moiety, which can then be readily condensed with various aldehydes or ketones to generate a library of hydrazone derivatives. These hydrazones have shown significant potential as antibacterial and antifungal agents, with their activity being modulated by the nature of the substituent introduced via the carbonyl compound.

Antimicrobial Activity of Benzothiazole Derivatives

The following table summarizes the antimicrobial activity of various benzothiazole derivatives, showcasing the potential of this scaffold. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL and Zone of Inhibition in mm.

Compound IDDerivative ClassTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
BT-01 HydrazoneStaphylococcus aureus15.6-[1]
BT-02 HydrazoneEscherichia coli7.81-[1]
BT-03 HydrazoneKlebsiella pneumoniae3.91-[1]
BT-04 Triazolo-thiadiazoleStaphylococcus aureus12.5-[2]
BT-05 Triazolo-thiadiazoleEscherichia coli25-[2]
BT-06 Triazolo-thiadiazoleCandida albicans50-[2]
BT-07 AmideStaphylococcus aureus-22[3]
BT-08 AmideBacillus subtilis-33[3]

Note: The data presented is a compilation from various sources and derivatives of the core benzothiazole structure. The exact activity of derivatives of this compound would require specific testing.

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinyl-6-methylbenzo[d]thiazole

This protocol describes the nucleophilic substitution of the bromine atom in this compound with hydrazine.

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add hydrazine hydrate (3 equivalents) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 2-hydrazinyl-6-methylbenzo[d]thiazole.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of 2-(2-Benzylidenehydrazinyl)-6-methylbenzo[d]thiazole (Hydrazone Derivative)

This protocol details the condensation of 2-hydrazinyl-6-methylbenzo[d]thiazole with an aromatic aldehyde to form a hydrazone.

Materials:

  • 2-Hydrazinyl-6-methylbenzo[d]thiazole

  • Benzaldehyde (or other suitable aldehyde/ketone)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve 2-hydrazinyl-6-methylbenzo[d]thiazole (1 equivalent) in ethanol in a round-bottom flask.

  • Add benzaldehyde (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against bacterial strains.[4][5][6][7]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate each well (except for the sterility control) with the bacterial suspension.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB with the compound but no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Protocol 4: Agar Well Diffusion Assay for Antimicrobial Screening

This method is used for preliminary screening of the antimicrobial activity of the synthesized compounds.[8][9]

Materials:

  • Synthesized benzothiazole derivatives

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

  • Sterile petri dishes

  • Sterile cork borer

  • Micropipette

Procedure:

  • Prepare agar plates by pouring the molten and cooled agar medium into sterile petri dishes and allowing them to solidify.

  • Prepare a standardized microbial inoculum (0.5 McFarland standard).

  • Evenly spread the inoculum over the surface of the agar plate using a sterile cotton swab to create a lawn culture.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a specific volume (e.g., 100 µL) of the test compound solution (at a known concentration) into each well.

  • A well with the solvent used to dissolve the compound serves as a negative control, and a standard antibiotic disc can be used as a positive control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Visualizations

Synthetic_Workflow A This compound B Nucleophilic Substitution (Hydrazine Hydrate) A->B C 2-Hydrazinyl-6-methylbenzo[d]thiazole B->C D Condensation (Aldehyde/Ketone) C->D E Antimicrobial Hydrazone Derivative D->E

Caption: Synthetic pathway for antimicrobial hydrazone derivatives.

Mechanism_of_Action cluster_bacterium Bacterial Cell Benzothiazole Benzothiazole Derivative DNA_gyrase DNA Gyrase Benzothiazole->DNA_gyrase Inhibition Dihydroorotase Dihydroorotase Benzothiazole->Dihydroorotase Inhibition DNA_replication DNA Replication DNA_gyrase->DNA_replication Required for Cell_division Cell Division DNA_replication->Cell_division Cell_death Bacterial Cell Death Cell_division->Cell_death Pyrimidine_synthesis Pyrimidine Synthesis Dihydroorotase->Pyrimidine_synthesis Catalyzes

Caption: Proposed antimicrobial mechanism of action.

References

Synthesis of Novel Fluorescent Probes from 2-Bromo-6-methylbenzo[d]thiazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel fluorescent probes utilizing 2-Bromo-6-methylbenzo[d]thiazole as a key building block. The benzothiazole core is a prominent scaffold in the development of fluorescent probes due to its inherent photophysical properties and synthetic versatility. The bromine atom at the 2-position serves as a versatile handle for introducing a wide range of functionalities through various palladium-catalyzed cross-coupling reactions, enabling the fine-tuning of the photophysical and biological properties of the resulting probes.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the fields of medicinal chemistry and materials science.[1][2][3] Their unique electronic structure often imparts favorable fluorescent properties, making them ideal candidates for the development of probes for bioimaging, sensing, and diagnostics.[4][5][6][7][[“]] The ability to systematically modify the benzothiazole core allows for the creation of tailored probes with specific excitation and emission profiles, as well as targeted biological activity.[9][10]

This application note focuses on the derivatization of this compound via three powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. These methods offer reliable and efficient pathways to introduce aryl, alkynyl, and vinyl moieties, respectively, thereby generating a diverse library of fluorescent probes.

Data Presentation

The photophysical properties of fluorescent probes are critical for their application. The following table summarizes representative data for fluorescent probes derived from 2-substituted benzothiazole scaffolds. While the exact values for derivatives of this compound will need to be determined empirically, these examples provide an expected range for key parameters.

Probe Structure ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M-1cm-1)
2-Aryl-6-methylbenzothiazoles330 - 380380 - 45050 - 700.1 - 0.615,000 - 30,000
2-Alkynyl-6-methylbenzothiazoles320 - 360400 - 48080 - 1200.05 - 0.410,000 - 25,000
2-Vinyl-6-methylbenzothiazoles340 - 390420 - 50080 - 1100.2 - 0.720,000 - 40,000

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-6-methylbenzo[d]thiazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[11][12][13]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K3PO4) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (4:1 dioxane:water)

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • In a separate vial, weigh out palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the reaction flask.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Seal the flask and degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-methylbenzo[d]thiazole.

Protocol 2: Sonogashira Coupling for the Synthesis of 2-Alkynyl-6-methylbenzo[d]thiazoles

This protocol outlines a general method for the coupling of this compound with terminal alkynes.[14][15][16][17]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous DMF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.5 mmol) via syringe.

  • Heat the reaction mixture to 60-80 °C and stir for 6-18 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with a saturated aqueous solution of ammonium chloride and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to afford the 2-alkynyl-6-methylbenzo[d]thiazole product.

Protocol 3: Heck Reaction for the Synthesis of 2-Vinyl-6-methylbenzo[d]thiazoles

This protocol provides a general procedure for the Heck reaction between this compound and an alkene.[18][19][20][21][22]

Materials:

  • This compound

  • Alkene (e.g., styrene or an acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (4 mol%)

  • Triethylamine (Et3N) (2.0 equivalents)

  • Anhydrous acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), palladium(II) acetate (0.02 mmol), and tri(o-tolyl)phosphine (0.04 mmol).

  • Add anhydrous acetonitrile (10 mL), the alkene (1.5 mmol), and triethylamine (2.0 mmol).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-vinyl-6-methylbenzo[d]thiazole.

Visualizations

Synthetic Workflow

The general workflow for the synthesis of fluorescent probes from this compound is depicted below.

G cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling cluster_heck Heck Reaction start This compound suzuki_reagents Arylboronic Acid, Pd(OAc)2, SPhos, K3PO4 start->suzuki_reagents sonogashira_reagents Terminal Alkyne, Pd(PPh3)2Cl2, CuI, Et3N start->sonogashira_reagents heck_reagents Alkene, Pd(OAc)2, P(o-tol)3, Et3N start->heck_reagents suzuki_product 2-Aryl-6-methylbenzo[d]thiazole suzuki_reagents->suzuki_product sonogashira_product 2-Alkynyl-6-methylbenzo[d]thiazole sonogashira_reagents->sonogashira_product heck_product 2-Vinyl-6-methylbenzo[d]thiazole heck_reagents->heck_product

Caption: General synthetic routes for fluorescent probes.

Potential Signaling Pathway Modulation

Benzothiazole derivatives have been reported to interact with various biological targets and modulate key cellular signaling pathways. The synthesized fluorescent probes could be employed to study these pathways.

G cluster_pathways Potential Cellular Targets & Pathways probe Benzothiazole-Based Fluorescent Probe pi3k PI3K/Akt Pathway probe->pi3k Modulation nfkb NF-κB Pathway probe->nfkb Modulation amyloid Amyloid-β Aggregates probe->amyloid Binding/ Imaging enzymes Enzymes (e.g., Kinases) probe->enzymes Inhibition/ Sensing cell_response Cellular Responses (Proliferation, Apoptosis, Inflammation) pi3k->cell_response Regulates nfkb->cell_response Regulates amyloid->cell_response Induces Stress enzymes->cell_response Catalyzes

Caption: Potential biological targets of benzothiazole probes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki coupling yield with 2-Bromo-6-methylbenzo[d]thiazole. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide & FAQs

Q1: My Suzuki coupling reaction with this compound is giving a low yield. What are the most common causes?

Low yields in the Suzuki coupling of this compound can often be attributed to several factors:

  • Catalyst Inactivation: The nitrogen and sulfur atoms in the benzothiazole ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.

  • Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is critical and often needs to be tailored for this specific substrate.

  • Side Reactions: The most prevalent side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the coupling partners.

  • Poor Reagent Quality: Impurities in starting materials, solvents, or degradation of the boronic acid can significantly impact the reaction outcome.

Q2: I am observing significant amounts of side products. How can I identify and minimize them?

The two primary side products to watch for are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene from your boronic acid. To minimize this, ensure your reaction is thoroughly degassed to remove oxygen and consider using more stable boronic esters (e.g., pinacol esters) or organotrifluoroborates.

  • Homocoupling: This results in the formation of biaryl products from the coupling of two molecules of the boronic acid or two molecules of the this compound. Optimizing the catalyst and ligand system can often reduce homocoupling. Slower addition of the boronic acid can also be beneficial.

Q3: My palladium catalyst turns black during the reaction. What does this indicate and how can I prevent it?

The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition. This can be caused by:

  • Insufficient Ligand: The ligand is crucial for stabilizing the Pd(0) active species. An inadequate ligand-to-palladium ratio can lead to catalyst precipitation.

  • High Reaction Temperature: Excessive heat can accelerate catalyst decomposition.

  • Impurities: Oxygen or other impurities in the reaction mixture can contribute to catalyst degradation.

To prevent this, you can try:

  • Increasing the ligand-to-palladium ratio.

  • Using more robust and sterically hindered ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos).

  • Lowering the reaction temperature.

  • Ensuring all reagents and solvents are pure and the reaction is properly degassed.

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for this specific coupling?

The ideal conditions often require empirical optimization. However, here are some general guidelines for this compound:

  • Catalyst/Ligand: For challenging heteroaromatic substrates, catalyst systems with electron-rich and bulky phosphine ligands are often effective as they facilitate the oxidative addition step.[1] Consider systems like Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-catalysts like Pd(dppf)Cl₂.

  • Base: The choice of base is critical for activating the boronic acid. A screening of bases is recommended. Commonly used bases for similar substrates include K₃PO₄, Cs₂CO₃, and K₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[2][3]

  • Solvent: A mixture of an organic solvent and water is typically used. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF/water. The ratio of the organic solvent to water can influence the solubility of the reagents and the overall reaction efficiency.[2][4]

Data Presentation: Representative Suzuki Coupling Conditions

While specific data for this compound is not extensively published in a single source, the following tables summarize typical reaction conditions and yields for the Suzuki coupling of structurally analogous bromobenzothiazole and bromobenzimidazole derivatives. These serve as a strong starting point for optimization.

Table 1: Catalyst System Comparison for Coupling of Bromo-heterocycles with Arylboronic Acids

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Approx. Yield (%)*
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O90885-95
Pd(OAc)₂SPhosK₂CO₃Toluene10012High
PEPPSI™-IPrIPrK₂CO₃DMF/H₂O806Good to Excellent
PdCl₂(dppf)dppfCs₂CO₃Dioxane1001280-90

*Yields are based on analogous reactions with similar substrates and should be considered as a guideline.[5]

Table 2: Effect of Base and Solvent on Suzuki Coupling Yield

BaseSolventTemperature (°C)Time (h)Approx. Yield (%)*
K₃PO₄Toluene/H₂O (4:1)9531Moderate
K₃PO₄1,4-Dioxane/H₂O (4:1)9531High
K₂CO₃DMF/H₂O (1:1)1001285-95
Cs₂CO₃Toluene1101675-85

*Yields are based on analogous reactions with similar substrates and should be considered as a guideline.[3][4]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol is a generalized starting point and should be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_inputs Reactants cluster_outputs Products Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Aryl-Pd(II)-Br Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Diaryl-Pd(II) Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Coupled Product RedElim->Product ArylHalide 2-Bromo-6-methyl- benzo[d]thiazole ArylHalide->OxAdd BoronicAcid Ar-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_unreacted Starting Material Largely Unreacted check_sm->sm_unreacted Yes sm_consumed Starting Material Consumed check_sm->sm_consumed No optimize_catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Screen different ligands (e.g., SPhos) - Use a more active pre-catalyst sm_unreacted->optimize_catalyst increase_temp Increase Reaction Temperature sm_unreacted->increase_temp end Improved Yield optimize_catalyst->end increase_temp->end check_byproducts Analyze for Side Products: - Protodeboronation - Homocoupling sm_consumed->check_byproducts protodeboronation Minimize Protodeboronation: - Ensure thorough degassing - Use boronic ester (e.g., pinacol) - Screen bases check_byproducts->protodeboronation Protodeboronation Observed homocoupling Reduce Homocoupling: - Adjust stoichiometry - Change ligand - Lower temperature check_byproducts->homocoupling Homocoupling Observed protodeboronation->end homocoupling->end

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Synthesis of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-6-methylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used method involves a two-step process. The first step is the synthesis of the intermediate, 2-amino-6-methylbenzo[d]thiazole, typically from p-toluidine. The second step is the conversion of the amino group to a bromo group via a Sandmeyer reaction, which utilizes a diazonium salt intermediate.[1][2]

Q2: Why is the Sandmeyer reaction preferred for introducing the bromine atom at the 2-position?

A2: The Sandmeyer reaction is a reliable method for introducing a variety of functional groups, including halogens, onto an aromatic ring by replacing an amino group via a diazonium salt.[1][3] This method offers good control over the position of substitution, which can be challenging with direct electrophilic bromination of the benzothiazole ring system.

Q3: What are the critical parameters to control during the diazotization step (formation of the diazonium salt)?

A3: Temperature is the most critical parameter. The reaction is typically carried out at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. Premature decomposition of the salt can lead to a variety of unwanted byproducts and significantly lower the yield of the desired product.

Q4: I am seeing multiple spots on my TLC after the bromination step. What could they be?

A4: Multiple spots on a TLC plate can indicate the presence of several compounds. Common possibilities include unreacted 2-amino-6-methylbenzothiazole, the desired this compound product, and various byproducts. These byproducts could include over-brominated species (e.g., dibromo-6-methylbenzo[d]thiazole), isomers from bromination at other positions on the ring, or phenol derivatives if the diazonium salt reacts with water.[4][5]

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Diazotization Ensure the sodium nitrite is added slowly and the temperature is maintained between 0-5 °C. Use a fresh, high-purity source of sodium nitrite.
Premature Decomposition of Diazonium Salt Maintain a low temperature throughout the diazotization and addition to the copper(I) bromide solution. Avoid exposing the diazonium salt solution to light.
Inefficient Copper(I) Catalyst Use freshly prepared or high-quality copper(I) bromide. Ensure the catalyst is fully dissolved or suspended in the reaction medium as per the protocol. The reaction is a copper(I) catalyzed radical-nucleophilic aromatic substitution.[3][5]
Side Reactions with Solvent If water is acting as a competing nucleophile, consider using a non-aqueous solvent system if compatible with the reaction.
Problem 2: Presence of Di- or Poly-brominated Byproducts
Possible CauseSuggested Solution
Excess Brominating Agent If using a direct bromination approach instead of Sandmeyer, carefully control the stoichiometry of the brominating agent (e.g., Br₂ or NBS). Use 1.0-1.1 equivalents for mono-bromination.[4]
High Reaction Temperature Lowering the reaction temperature can increase selectivity and reduce the rate of subsequent bromination reactions.[4]
Highly Activating Substrate The 2-amino group is activating. While the Sandmeyer route avoids this, in direct bromination scenarios, a milder brominating agent like N-Bromosuccinimide (NBS) may offer better control than elemental bromine.[4]
Problem 3: Formation of Phenolic Byproducts (2-Hydroxy-6-methylbenzo[d]thiazole)
Possible CauseSuggested Solution
Reaction of Diazonium Salt with Water This occurs if the diazonium salt is exposed to higher temperatures or if the copper(I) bromide reaction is slow.[5][6] Ensure the reaction mixture is kept cold and that the addition to the copper salt is performed promptly.
Insufficient Copper(I) Bromide A substoichiometric amount of catalyst can slow the desired reaction, allowing more time for the undesired reaction with water to occur.
Problem 4: Presence of Biaryl Byproducts
Possible CauseSuggested Solution
Radical Coupling The Sandmeyer reaction proceeds via a radical mechanism, and the formation of biaryl compounds through the coupling of aryl radicals is an inherent side reaction.[3][5]
Optimization While difficult to eliminate completely, optimizing reaction concentration and temperature may minimize this side reaction. Purification by column chromatography is usually effective for removing these impurities.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-methylbenzo[d]thiazole (Intermediate)

This procedure is adapted from established methods for synthesizing 2-aminobenzothiazoles.[7][8]

  • Dissolution: Dissolve p-toluidine (1 equivalent) and potassium thiocyanate (KSCN, 3-4 equivalents) in glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath to approximately 10-15 °C.

  • Bromine Addition: While stirring vigorously, add a solution of bromine (Br₂, 1 equivalent) in glacial acetic acid dropwise. Maintain the temperature below 20 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours or overnight. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into a large volume of water. Neutralize carefully with a base, such as concentrated ammonium hydroxide, until the pH is approximately 8.

  • Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pale yellow crystals.[7]

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a general method for the Sandmeyer bromination.[3][6]

  • Diazotization: Suspend 2-amino-6-methylbenzo[d]thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, ~48%). Cool the mixture to 0-5 °C in an ice-salt bath.

  • Nitrite Addition: Add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise to the suspension. Keep the temperature strictly below 5 °C. Stir for an additional 20-30 minutes after addition is complete.

  • Catalyst Solution: In a separate flask, dissolve copper(I) bromide (CuBr, catalytic to stoichiometric amounts) in HBr. Cool this solution to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Completion: After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 30-60 minutes to ensure the reaction goes to completion.

  • Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the organic layer with water, followed by a wash with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Visualized Workflows and Pathways

Synthesis Pathway p_toluidine p-Toluidine kscn_br2 KSCN, Br₂ in Acetic Acid intermediate 2-Amino-6-methylbenzo[d]thiazole kscn_br2->intermediate Cyclization sandmeyer_reagents 1. NaNO₂, HBr (0-5°C) 2. CuBr final_product This compound sandmeyer_reagents->final_product Sandmeyer Reaction

Caption: Synthetic route to this compound.

Byproduct Formation cluster_0 Direct Bromination Side Reactions cluster_1 Sandmeyer Reaction Side Reactions benzothiazole_core 6-Methylbenzo[d]thiazole Core over_bromination Di/Poly-brominated Products benzothiazole_core->over_bromination Excess Br₂ isomer_formation Isomeric Bromo-Products benzothiazole_core->isomer_formation Poor Regioselectivity diazonium_salt Ar-N₂⁺ (Diazonium Intermediate) phenol_byproduct Phenolic Byproduct (Ar-OH) diazonium_salt->phenol_byproduct H₂O, Heat biaryl_byproduct Biaryl Byproduct (Ar-Ar) diazonium_salt->biaryl_byproduct Radical Coupling Troubleshooting Workflow start Low Yield or Impure Product check_tlc Analyze Crude Product by TLC/LCMS start->check_tlc unreacted_sm Unreacted Starting Material Present? check_tlc->unreacted_sm optimize_reaction Increase Reaction Time/Temperature Check Reagent Stoichiometry unreacted_sm->optimize_reaction Yes multiple_products Multiple Unidentified Spots? unreacted_sm->multiple_products No success Pure Product Obtained optimize_reaction->success check_temp Review Diazotization Temperature. Was it kept at 0-5°C? multiple_products->check_temp Yes multiple_products->success No (Product is clean) check_bromination Review Bromination Conditions. (Stoichiometry, Catalyst) check_temp->check_bromination purify Purify via Column Chromatography Characterize Fractions check_bromination->purify purify->success

References

Technical Support Center: Purification of 2-Bromo-6-methylbenzo[d]thiazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 2-Bromo-6-methylbenzo[d]thiazole via recrystallization. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and visual workflows to address common challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My this compound will not dissolve in the hot solvent.

A1: This issue typically stems from an inappropriate or insufficient amount of solvent.

  • Inappropriate Solvent: The chosen solvent may not be suitable for dissolving this compound, even at elevated temperatures. Benzothiazole derivatives often exhibit good solubility in alcohols.[1][2] Consider solvents like ethanol, isopropanol, or acetone.

  • Insufficient Solvent: You may not have added enough solvent. Add the hot solvent in small portions to your crude material until the solid completely dissolves.[2] Be aware that using an excessive amount of solvent can lead to a poor yield.[3]

Q2: After dissolving the compound and cooling the solution, no crystals have formed.

A2: The absence of crystal formation is a common issue and can be attributed to several factors:[4]

  • Supersaturation Not Reached: The solution may be too dilute for crystals to form. To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[5]

  • Inappropriate Solvent: The compound might be too soluble in the chosen solvent, even at cooler temperatures.[4]

  • Lack of Nucleation Sites: A very clean and smooth flask may not provide surfaces for the initial crystals to form.[4] To induce crystallization, you can try scratching the inside of the flask just below the surface of the solution with a glass stirring rod or adding a tiny "seed" crystal of the pure compound.[5][6]

Q3: The compound "oils out" instead of forming solid crystals.

A3: "Oiling out" occurs when the solute separates from the solution as a liquid instead of a solid.[6] This is a common problem for compounds with low melting points, and this compound has a melting point of 42-43 °C.

  • Cooling Too Rapidly: Rapid cooling can prevent the molecules from arranging themselves into a crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2]

  • High Impurity Levels: A high concentration of impurities can depress the melting point of the compound, leading to oiling out.[2] If the crude material is highly impure, consider a preliminary purification step like column chromatography.

  • Solvent Choice: The boiling point of the solvent might be too high relative to the melting point of your compound.[5] In such cases, you can try adding a bit more solvent to the heated solution to lower the saturation temperature or choose a lower-boiling point solvent.

Q4: The yield of purified crystals is very low.

A4: A low recovery of the purified product can result from several factors:[7]

  • Using Too Much Solvent: This is the most frequent cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor.[3][5]

  • Premature Filtration: Filtering the crystals before the crystallization process is complete will result in a lower yield.

  • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product.[3]

Q5: The purified crystals are still colored.

A5: If your product remains colored after recrystallization, you can use activated charcoal to remove the colored impurities.[2][4]

  • Charcoal Treatment: After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal. Be cautious, as adding too much can also adsorb your desired product.[7]

  • Hot Filtration: After the charcoal treatment, you must perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Data Presentation

PropertyValue
Molecular Formula C₈H₆BrNS
Molecular Weight 228.11 g/mol
Appearance Light yellow to yellow solid
Melting Point 42-43 °C
Boiling Point 310.8±35.0 °C (Predicted)
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)
Solvent Selection Guide Good Solubility (Hot) : Ethanol, Isopropanol, Acetone, Ethyl Acetate.Poor Solubility (Cold) : Water, Hexane.Note: Always perform small-scale solubility tests to determine the ideal solvent or solvent mixture for your specific sample. A good recrystallization solvent will dissolve the compound when hot but not when cold.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Isopropanol or Ethanol)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Condenser

  • Filter paper

  • Buchner funnel and flask

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent. For this example, isopropanol is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of isopropanol and attach a condenser. Heat the mixture to a gentle boil while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.[3]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once the flask has reached room temperature, you may place it in an ice bath to maximize the formation of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[3]

  • Drying: Dry the crystals thoroughly. This can be done by leaving them in the Buchner funnel with the vacuum on for a period, or by transferring them to a desiccator.

Visualizations

Experimental Workflow for Recrystallization

G Experimental Workflow for Recrystallization A Dissolve crude compound in minimum hot solvent B Decolorize with activated charcoal (optional) A->B D Slowly cool solution to induce crystallization A->D if no charcoal/insolubles C Hot gravity filtration (if necessary) B->C C->D E Cool in ice bath to maximize crystal formation D->E F Isolate crystals by vacuum filtration E->F G Wash crystals with ice-cold solvent F->G H Dry the purified crystals G->H

Caption: A general workflow for the purification of a solid compound by recrystallization.

Troubleshooting Logic for Recrystallization

G Troubleshooting Common Recrystallization Issues Start Start Recrystallization Issue Problem Encountered? Start->Issue NoCrystals No Crystals Form Issue->NoCrystals Yes OilingOut Compound Oils Out Issue->OilingOut Yes LowYield Low Yield Issue->LowYield Yes Success Pure Crystals Obtained Issue->Success No Solution1 Too much solvent? Evaporate some solvent. NoCrystals->Solution1 Solution2 Supersaturated? Scratch flask or add seed crystal. NoCrystals->Solution2 Solution3 Cooling too fast? Allow for slower cooling. OilingOut->Solution3 Solution4 High impurities? Consider pre-purification. OilingOut->Solution4 Solution5 Too much solvent used? Use minimum next time. LowYield->Solution5 Solution6 Washed with warm solvent? Use ice-cold solvent for washing. LowYield->Solution6 Solution1->Issue Solution2->Issue Solution3->Issue Solution4->Issue Solution5->Start Retry Solution6->Start Retry

Caption: A decision tree for troubleshooting common problems encountered during recrystallization.

References

Technical Support Center: Troubleshooting Suzuki Reactions with 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting failed or low-yielding Suzuki-Miyaura cross-coupling reactions involving 2-Bromo-6-methylbenzo[d]thiazole. The following question-and-answer format directly addresses common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is not working or giving very low yields. What are the primary factors to investigate?

A1: Low or no yield in the Suzuki coupling of this compound can often be attributed to several critical factors. The benzothiazole nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity.[1][2] Key areas to troubleshoot include the choice of catalyst and ligand, the base, the solvent system, and the reaction temperature. Inadequate degassing, leading to the presence of oxygen, can also deactivate the catalyst.[3]

Q2: I'm observing significant formation of side products. What are they, and how can I minimize them?

A2: Common side reactions in Suzuki couplings include homocoupling of the boronic acid and protodeboronation.[4]

  • Homocoupling: This is the self-coupling of your boronic acid partner to form a biaryl byproduct. It can be promoted by the presence of oxygen or if the catalytic cycle is slow.[4] To mitigate this, ensure thorough degassing of your reaction mixture and consider a more efficient catalyst/ligand system to accelerate the desired cross-coupling.[3][5]

  • Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, replacing it with a hydrogen atom. This side reaction can be catalyzed by the base or the palladium catalyst, especially in the presence of excess water.[4] Using anhydrous solvents, minimizing the amount of water, or using more stable boronic esters (e.g., pinacol esters) can help reduce protodeboronation.[4]

Q3: My palladium catalyst turns black during the reaction. Is this normal, and what does it indicate?

A3: The formation of palladium black (finely divided palladium metal) indicates catalyst decomposition.[4] This is often caused by an insufficient amount of ligand to stabilize the Pd(0) intermediate, high reaction temperatures, or impurities in the starting materials or solvent.[4][6] While some catalyst turnover may still occur, significant decomposition will lead to a dramatic decrease in reaction rate and overall yield. To prevent this, you can try increasing the ligand-to-palladium ratio, using more robust and sterically hindered ligands (e.g., Buchwald-type ligands), lowering the reaction temperature, and ensuring the purity and dryness of all reagents and solvents.[4]

Q4: How do I choose the optimal catalyst, ligand, base, and solvent for the Suzuki coupling of this compound?

A4: The selection of reaction components is critical for this substrate.

  • Catalyst/Ligand: For challenging heteroaromatic substrates like this compound, electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition step.[4] Systems such as Pd(OAc)₂ with a Buchwald ligand (e.g., SPhos, XPhos) or pre-formed catalysts like Pd(dppf)Cl₂ are good starting points.[1][5]

  • Base: The choice of base is crucial for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][7] The strength and solubility of the base can significantly impact the reaction outcome. For nitrogen-containing heterocycles, inorganic bases are generally preferred.[8]

  • Solvent: Aprotic polar solvents are commonly used. Mixtures of solvents like 1,4-dioxane/water, toluene/water, or THF/water are often effective.[1][3][8] The water in the mixture can help to dissolve the inorganic base. However, the amount of water should be carefully controlled to minimize protodeboronation.[9]

Quantitative Data: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions and potential outcomes for the Suzuki coupling of this compound with various arylboronic acids, based on analogous reactions with similar substrates.[1] This data can serve as a guide for optimizing your reaction conditions.

EntryCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Arylboronic AcidExpected Yield (%)*Potential Issues
1Pd(OAc)₂ (3)SPhos (6)K₃PO₄ (2)Dioxane/H₂O (4:1)10012Phenylboronic acid85-95-
2Pd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/H₂O (3:1)110244-Methoxyphenylboronic acid< 20Low conversion, catalyst decomposition.
3Pd(dppf)Cl₂ (4)-Cs₂CO₃ (2.5)DMF90163-Tolylboronic acid70-80Potential for side products if not properly degassed.
4Pd₂(dba)₃ (2)XPhos (5)K₂CO₃ (3)THF/H₂O (5:1)80182-Naphthylboronic acid> 90-
5Pd(OAc)₂ (3)NoneK₃PO₄ (2)Dioxane/H₂O (4:1)10012Phenylboronic acid< 5No reaction, catalyst decomposition.

*Yields are approximate and for illustrative purposes based on similar reactions reported in the literature.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point and should be optimized for specific substrates and desired outcomes.[1]

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst and the ligand.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1]

Visual Troubleshooting Guides

Suzuki Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl R¹-Pd(II)L₂-R² transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product aryl_halide R¹-X (this compound) aryl_halide->oxidative_addition boronic_acid R²-B(OR)₂ (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Failed Suzuki Reactions

Troubleshooting_Workflow start Reaction Failed (Low or No Yield) check_reagents Check Reagent Purity & Stoichiometry - Fresh Boronic Acid? - Correct Equivalents? start->check_reagents check_conditions Review Reaction Conditions - Temperature? - Reaction Time? start->check_conditions check_setup Verify Experimental Setup - Proper Degassing? - Anhydrous Solvents? start->check_setup optimize_catalyst Optimize Catalyst System - Change Ligand (e.g., SPhos, XPhos) - Increase Catalyst/Ligand Loading check_reagents->optimize_catalyst side_products Analyze for Side Products - Homocoupling? - Protodeboronation? check_reagents->side_products check_conditions->optimize_catalyst check_conditions->side_products check_setup->side_products success Successful Reaction optimize_catalyst->success optimize_base Screen Different Bases - K₃PO₄, Cs₂CO₃, K₂CO₃ optimize_base->success optimize_solvent Vary Solvent System - Dioxane/H₂O - Toluene/H₂O - Anhydrous DMF optimize_solvent->success side_products->optimize_base Yes side_products->optimize_solvent Yes

Caption: A logical workflow for troubleshooting failed Suzuki reactions.

References

How to avoid homocoupling in 2-Bromo-6-methylbenzo[d]thiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cross-coupling reactions involving 2-Bromo-6-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, with a specific focus on the prevention of undesired homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reactions with this compound?

A1: Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions where two molecules of the same starting material react with each other. In the context of your experiments, you may observe the formation of a symmetrical 2,2'-bis(6-methylbenzo[d]thiazole) byproduct. This is problematic as it consumes your starting material, reduces the yield of your desired product, and can complicate purification due to the potential for similar physical properties between the homocoupled product and your target molecule.[1][2]

Q2: What are the primary causes of homocoupling in these reactions?

A2: The leading causes of homocoupling, particularly in Suzuki-Miyaura reactions, are the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[1][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which is known to promote the homocoupling of organoboron reagents.[1][3] Using a Pd(II) precatalyst without ensuring its efficient in-situ reduction to Pd(0) can also lead to the formation of these homocoupling-promoting species.[1]

Q3: Does the this compound substrate have any specific characteristics I should be aware of?

A3: Yes, nitrogen- and sulfur-containing heterocycles like benzothiazole can present unique challenges. The Lewis basic nitrogen and sulfur atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altering its reactivity.[1] This can sometimes lead to a sluggish catalytic cycle, which may increase the likelihood of side reactions like homocoupling. Therefore, the choice of ligand is crucial to shield the palladium center and promote the desired reaction pathway.[4]

Q4: Which cross-coupling reactions are most susceptible to homocoupling with this substrate?

A4: While homocoupling can occur in various cross-coupling reactions, it is a particularly common issue in:

  • Suzuki-Miyaura Coupling: Homocoupling of the organoboron reagent is frequently observed, especially in the presence of oxygen.[1][2]

  • Sonogashira Coupling: The copper co-catalyst, often used in these reactions, can promote the homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[5]

  • Buchwald-Hartwig Amination: While less common for the aryl halide, under certain conditions, side reactions can occur. The primary focus is often on preventing hydrodehalogenation.[6]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: Significant formation of homocoupling byproduct in Suzuki-Miyaura reactions.
Potential Cause Recommended Solutions
Presence of Oxygen Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[1][3]
Use of a Pd(II) Precatalyst Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the need for in-situ reduction, which can be a source of homocoupling-promoting Pd(II) species.[1]
Inappropriate Ligand Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the reductive elimination step of the catalytic cycle, which outcompetes the pathways leading to homocoupling.[4]
Suboptimal Base Screen different bases. While a base is necessary, a highly concentrated or very strong base can sometimes promote side reactions. Consider using weaker inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.[2]
High Concentration of Boronic Acid If feasible, consider the slow addition of the boronic acid to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[1]
Issue 2: Formation of alkyne homocoupling (Glaser coupling) byproduct in Sonogashira reactions.
Potential Cause Recommended Solutions
Presence of Oxygen This is the primary cause of Glaser coupling. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and reagents are thoroughly degassed.[5]
Copper Co-catalyst While copper(I) is a traditional co-catalyst, it can be a major contributor to alkyne homocoupling. Consider using a "copper-free" Sonogashira protocol. These often employ specific ligands and bases to facilitate the reaction without the need for a copper salt.
Inappropriate Base/Solvent Amine bases like triethylamine or diisopropylethylamine often serve as both the base and solvent. Ensure they are of high purity and are degassed. In some cases, using a co-solvent like THF or DMF can improve solubility and reaction rates.[5]

Quantitative Data Summary

The following table presents representative data from studies on analogous heterocyclic systems, illustrating how reaction conditions can influence the yield of the desired cross-coupled product and minimize homocoupling. Note that these are examples, and optimization for this compound is recommended.

Aryl HalideCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield of Desired Product (%)Notes on HomocouplingRef.
2-Amino-6-bromobenzothiazole4-Tolylboronic acidPd(PPh₃)₄ (5)-K₃PO₄Toluene/H₂O95ModerateNot specified, but Pd(0) source is used.[7]
2-Amino-6-bromobenzothiazole4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄DMFReflux64Not specified, but Pd(0) source is used.[7]
6-ChloroindolePhenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Dioxane/H₂O10078Use of bulky, electron-rich ligand is key.[8]
6-ChloroindolePhenylboronic acidP2 Precatalyst (3)-K₃PO₄Dioxane/H₂O10080Precatalyst provides high yield.[8]

Experimental Protocols

The following are generalized starting protocols for common cross-coupling reactions with this compound. These are starting points and will likely require optimization.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst and Ligand Addition: Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Inerting the System: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Inerting the System: Seal the flask and perform three evacuate/backfill cycles with an inert gas.

  • Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine).

  • Reaction: Stir the reaction at room temperature or heat to 40-60 °C as needed. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute with an organic solvent and wash with water and brine. Dry the organic layer, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Visualizations

Cross_Coupling_Reaction General Cross-Coupling of this compound cluster_reactants Reactants This compound This compound Desired_Product Desired Cross-Coupled Product This compound->Desired_Product Coupling_Partner Coupling Partner (e.g., Boronic Acid, Amine, Alkyne) Coupling_Partner->Desired_Product Homocoupling_Byproduct Homocoupling Byproduct Coupling_Partner->Homocoupling_Byproduct Catalyst_System Palladium Catalyst + Ligand Catalyst_System->Desired_Product Base Base Base->Desired_Product Solvent_Heat Solvent + Heat Solvent_Heat->Desired_Product

Caption: General reaction scheme for cross-coupling of this compound.

Troubleshooting_Workflow Troubleshooting Homocoupling start Significant Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Improve Degassing (e.g., Freeze-Pump-Thaw) q1->a1_yes No q2 Are you using a Pd(II) precatalyst? q1->q2 Yes a1_yes->q2 a2_yes Switch to a Pd(0) Precatalyst (e.g., Pd(PPh3)4) q2->a2_yes Yes q3 Is the ligand appropriate? q2->q3 No a2_yes->q3 a3_no Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) q3->a3_no No end Problem Resolved / Minimized q3->end Yes a3_no->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling.

Homocoupling_Mechanism Simplified Mechanism of Boronic Acid Homocoupling Pd(0) Pd(0) Pd(II) Pd(II) Pd(0)->Pd(II) Oxidation (O2) Homocoupled_Product R-R Pd(II)->Homocoupled_Product Reacts with Boronic Acid Boronic_Acid 2 x R-B(OH)2 Boronic_Acid->Homocoupled_Product Homocoupled_Product->Pd(0) Reductive Elimination

Caption: Simplified pathway for Pd(II)-mediated homocoupling of boronic acids.

References

Technical Support Center: Improving Regioselectivity of Reactions with 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 2-Bromo-6-methylbenzo[d]thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic challenges encountered with this versatile scaffold. Our aim is to help you improve the regioselectivity of your reactions and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound for cross-coupling and functionalization reactions?

A1: The primary reactive sites on this compound are the C2-bromo position and the C-H bonds at the C4, C5, and C7 positions of the benzene ring. The C2 position is highly susceptible to palladium-catalyzed cross-coupling reactions due to the presence of the bromine atom. The C-H bonds on the benzene ring can be functionalized through C-H activation/direct arylation reactions, with the regioselectivity being influenced by electronic and steric factors.

Q2: Which factors have the most significant impact on the regioselectivity of palladium-catalyzed cross-coupling reactions with this substrate?

A2: The choice of catalyst, ligand, base, and solvent system are all critical in controlling the regioselectivity. For instance, in reactions like the Suzuki-Miyaura coupling, bulky, electron-rich phosphine ligands can influence the steric environment around the palladium center, thereby directing the reaction to a specific site. The nature of the base can also play a role in the transmetalation step, which can affect the overall regiochemical outcome.

Q3: How can I favor C-H activation at a specific position on the benzene ring (C4, C5, or C7)?

A3: Achieving site-selective C-H activation is a significant challenge. The inherent electronic properties of the benzothiazole ring and the directing effect of the methyl group at C6 will influence the reactivity of the C-H bonds. Generally, the C7 position is sterically less hindered, while the C4 and C5 positions are electronically distinct. The use of directing groups, if chemically feasible to install and remove, is a powerful strategy to control regioselectivity in C-H activation. Additionally, the choice of the palladium catalyst and reaction conditions can favor one position over another.

Q4: What are the most common side reactions observed when working with this compound, and how can they be minimized?

A4: Common side reactions include hydrodehalogenation (replacement of the bromine atom with a hydrogen), homocoupling of the starting material or the coupling partner, and the formation of regioisomeric products. To minimize these, it is crucial to work under an inert atmosphere to prevent catalyst deactivation, use high-purity reagents and solvents, and carefully optimize the reaction stoichiometry and temperature. For instance, hydrodehalogenation can sometimes be suppressed by using a less polar solvent or a different base.

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Potential Cause Recommended Solution
Inappropriate Ligand Selection The ligand plays a crucial role in determining the steric and electronic environment of the catalyst. For improved regioselectivity, screen a variety of phosphine ligands, from simple triphenylphosphine to more complex biaryl phosphines like SPhos, XPhos, or RuPhos. Bulky ligands can often enhance selectivity for less sterically hindered positions.
Suboptimal Base The choice of base can influence the rate of transmetalation and the overall catalytic cycle. Screen common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can impact the reaction outcome.
Solvent Effects The solvent can affect the solubility of the reactants and the stability of the catalytic species. Common solvent systems include toluene, dioxane, and DMF, often with the addition of water. The polarity of the solvent can influence the reaction pathway.
Reaction Temperature Temperature can significantly affect the selectivity of the reaction. Lowering the temperature may favor the formation of the thermodynamically more stable product, while higher temperatures may lead to a mixture of isomers.
Issue 2: Low Yield in Buchwald-Hartwig Amination
Potential Cause Recommended Solution
Catalyst Poisoning The nitrogen atom in the benzothiazole ring can coordinate to the palladium catalyst, leading to deactivation.[1]
Inefficient Oxidative Addition The C-Br bond at the C2 position may be less reactive under certain conditions.
Slow Reductive Elimination The final step of the catalytic cycle may be slow, leading to low product formation.
Side Reactions Hydrodehalogenation or reaction at other sites can reduce the yield of the desired product.

Data Presentation: Regioselectivity in Analogous Systems

Since specific quantitative data for this compound is limited in the literature, the following table summarizes regioselectivity data for the direct arylation of the parent benzothiazole, which can serve as a guide for optimizing your reactions.

Substrate Coupling Partner Catalyst System Solvent Position(s) Functionalized Regioisomeric Ratio Yield (%)
Benzothiazole4-BromotoluenePd(OAc)₂ / P(o-tol)₃DMAcC2Major Product85
Benzothiazole1-Bromo-4-(tert-butyl)benzenePd(OAc)₂ / DavePhosTolueneC2Major Product92
Benzothiazole4-BromoanisolePdCl₂(dppf)DioxaneC2Major Product78

Experimental Protocols

The following are generalized protocols for key reactions involving bromobenzothiazole derivatives. These should be considered as starting points and may require optimization for this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required) to the Schlenk tube.

  • Solvent Addition: Add a degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Inert Atmosphere: Purge the Schlenk tube with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.), the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the reaction vessel and heat to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition (Ar-X) Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity_Workflow cluster_start Reaction Setup cluster_optimization Optimization Loop cluster_outcome Outcome Start Define Target Regioisomer Substrate This compound Start->Substrate Reagents Select Coupling Partner & Base Substrate->Reagents Screen_Catalyst Screen Pd Catalyst & Ligand Reagents->Screen_Catalyst Screen_Solvent Screen Solvents Screen_Catalyst->Screen_Solvent No improvement Screen_Temp Vary Temperature Screen_Solvent->Screen_Temp No improvement Analyze Analyze Regioisomeric Ratio (GC/LC-MS, NMR) Screen_Temp->Analyze Desired_Selectivity Desired Regioselectivity? Analyze->Desired_Selectivity Proceed Proceed to Scale-up Desired_Selectivity->Proceed Yes Re-evaluate Re-evaluate Strategy Desired_Selectivity->Re-evaluate No Re-evaluate->Screen_Catalyst Iterate

Caption: Workflow for optimizing regioselectivity in cross-coupling reactions.

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to catalyst deactivation during the cross-coupling of 2-Bromo-6-methylbenzo[d]thiazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of catalyst deactivation in cross-coupling reactions?

A1: Catalyst deactivation, a loss of catalytic activity and/or selectivity over time, is a significant concern in industrial catalytic processes.[1] The most common causes can be broadly categorized as:

  • Poisoning: Strong chemical interaction or chemisorption of impurities (e.g., sulfur, water, oxygen) or reactants/products with the active sites of the catalyst.[1][2][3] For instance, the nitrogen and sulfur atoms in the benzothiazole ring can act as poisons to palladium catalysts.[4][5]

  • Fouling/Coking: The deposition of carbonaceous materials (coke) or other residues on the catalyst surface, which blocks active sites and pores.[1][2]

  • Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of the catalyst to agglomerate, leading to a reduction in the active surface area.[1][6] The formation of palladium black is a visual indicator of this phenomenon.[7][8]

  • Leaching: The dissolution of the active metal components of a supported catalyst into the reaction medium, resulting in a loss of active sites.[2]

Q2: Why is catalyst deactivation a particular concern for substrates like this compound?

A2: Heterocyclic compounds containing nitrogen and sulfur, such as this compound, present specific challenges. The nitrogen atom in the thiazole ring can coordinate strongly to the palladium catalyst, leading to the formation of inactive catalyst species and hindering the catalytic cycle.[5][9] Additionally, sulfur compounds are well-known poisons for palladium catalysts, as they can bind strongly to the metal surface and block active sites.[4]

Q3: What are the initial signs that my catalyst is deactivating during the reaction?

A3: Common indicators of catalyst deactivation during your experiment include:

  • A decrease in reaction rate or a stalled reaction, where starting material is no longer being consumed.[2]

  • A noticeable drop in the yield of the desired product.[5]

  • The formation of byproducts, such as the dehalogenated starting material (6-methylbenzo[d]thiazole) or homocoupling products.[10][11]

  • A visible change in the reaction mixture, such as the precipitation of black particles (palladium black), which indicates catalyst agglomeration.[7][8]

Q4: Can a deactivated palladium catalyst be regenerated?

A4: In some instances, catalyst regeneration is possible, though it can be challenging. For example, sulfur-poisoned palladium catalysts can sometimes be regenerated through oxidative treatments, such as heating in air or using oxidizing agents.[4] However, for many cross-coupling reactions in a research setting, preventing deactivation is more practical than attempting regeneration.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Problem 1: Low or No Product Yield
Possible Cause Diagnostic Check Suggested Solution
Catalyst Poisoning Analyze starting materials for impurities, especially sulfur-containing compounds or water.[2] Ensure all reagents are of high purity.Use high-purity, anhydrous, and degassed solvents.[7] Consider using a "scavenger" ligand or additive to bind to impurities.
N-Heterocycle Inhibition The reaction is sluggish or stalls completely.Use bulky, electron-rich ligands (e.g., Buchwald-type ligands like SPhos, XPhos) that can promote the desired catalytic cycle over catalyst inhibition.[11][12]
Inactive Catalyst The catalyst may be old or improperly stored. Phosphine ligands are prone to oxidation.[7]Use a fresh batch of catalyst and ligand. Consider using a more stable precatalyst, such as a Buchwald G3 or G4 palladacycle.[8]
Inefficient Oxidative Addition The C-Br bond is not being effectively activated.Increase the reaction temperature in 10-20 °C increments, while monitoring for decomposition.[10] Ensure the chosen ligand is suitable for activating aryl bromides.
Problem 2: Formation of Dehalogenated Byproduct
Possible Cause Diagnostic Check Suggested Solution
Presence of a Hydrogen Source Water or other protic impurities in the reaction mixture can lead to dehalogenation.Use anhydrous solvents and reagents. Ensure the inert gas used for degassing is dry.
Inappropriate Base or Ligand Strong bases can sometimes promote dehalogenation. The ligand influences the relative rates of reductive elimination and dehalogenation.Switch to a weaker base, such as K₂CO₃ or Cs₂CO₃.[12] Screen different bulky, electron-rich ligands (e.g., SPhos, XPhos, RuPhos).[11][12]
High Reaction Temperature Elevated temperatures can sometimes favor the dehalogenation pathway.Try lowering the reaction temperature after an initial heating period to initiate the reaction.[10]
Problem 3: Observation of Palladium Black Precipitation
Possible Cause Diagnostic Check Suggested Solution
Catalyst Agglomeration The catalytic cycle is slow, allowing the active Pd(0) species to aggregate.[10]Optimize reaction conditions to increase the catalytic turnover rate (e.g., by changing the ligand, base, or temperature).[10] Use a ligand that is known to stabilize Pd(0) nanoparticles and prevent agglomeration.[10]
Insufficient Ligand An inadequate ligand-to-palladium ratio can leave the palladium center exposed and prone to aggregation.[7]Ensure an appropriate ligand-to-palladium ratio, typically ranging from 1:1 to 4:1.[7]

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura cross-coupling reactions with similar benzothiazole or benzimidazole substrates. These should be used as a starting point for optimization.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Substituted Benzimidazoles [13]

ParameterCondition
Aryl Halide 2-bromo-6-methyl-1H-benzo[d]imidazole (1.0 mmol)
Boronic Acid Arylboronic acid (1.5 - 2.0 equivalents)
Palladium Catalyst Pd(OAc)₂ (2-5 mol%)
Ligand SPhos (4-10 mol%)
Base K₃PO₄ or Cs₂CO₃ (2.0 equivalents)
Solvent 1,4-Dioxane / Water (e.g., 4:1 mixture)
Temperature 100 °C

Table 2: Catalyst and Ligand Screening for Suzuki Coupling of Bromobenzothiazoles (Adapted from various sources)[11][14][15]

Palladium SourceLigandBaseSolventTemperature (°C)Reported Yields
Pd(PPh₃)₄PPh₃ (inbuilt)K₃PO₄Toluene/H₂O95Moderate to Good
Pd₂(dba)₃None (ligand-free)Na₂CO₃Dioxane/H₂ORefluxUp to 99%
Pd(OAc)₂QPhosK₃PO₄Toluene100Moderate
Pd(OAc)₂dppfK₃PO₄Toluene100Good to Excellent

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized starting point and should be optimized for specific substrates and desired outcomes.[13][14][16]

  • Reaction Setup: In an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the arylboronic acid (1.1-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. Alternatively, evacuate and backfill the vessel with the inert gas three times.[5]

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe. Bubble the inert gas through the solution for an additional 10-15 minutes to ensure thorough deoxygenation.[7]

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and then brine.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.[13][16]

Visualizations

Catalytic and Deactivation Pathways

cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_deactivation Deactivation Pathways pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂-Br pd0->pd_complex Oxidative Addition (this compound) poisoning Poisoning (Sulfur/Nitrogen Coordination) pd0->poisoning Inhibition sintering Sintering (Palladium Black) pd0->sintering Aggregation transmetal Ar-Pd(II)L₂-Ar' pd_complex->transmetal Transmetalation (Ar'B(OH)₂) transmetal->pd0 Regeneration product Ar-Ar' transmetal->product Reductive Elimination

Caption: The Suzuki-Miyaura cycle and common catalyst deactivation pathways.

Experimental Workflow

start Start setup Reaction Setup (Add Reagents, Base) start->setup inert Establish Inert Atmosphere (Purge with Ar/N₂) setup->inert catalyst Add Catalyst & Ligand inert->catalyst solvent Add Degassed Solvent catalyst->solvent heat Heat Reaction Mixture solvent->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup monitor->workup purify Purify Product (Column Chromatography) workup->purify end Characterized Product purify->end

Caption: General experimental workflow for cross-coupling reactions.

Troubleshooting Logic

start Low Yield or Stalled Reaction check_reagents Check Reagent Purity & Catalyst Activity start->check_reagents check_conditions Review Reaction Conditions (Inertness, Temperature) check_reagents->check_conditions Reagents OK solution Implement Corrective Actions check_reagents->solution Impurity Found/ Catalyst Inactive optimize_ligand Optimize Ligand & Base check_conditions->optimize_ligand Conditions OK check_conditions->solution Oxygen/Water Leak side_products Analyze for Side Products (Dehalogenation, Homocoupling) optimize_ligand->side_products Optimization Attempted optimize_ligand->solution Improved Conditions Found side_products->solution

Caption: A logical workflow for troubleshooting catalyst deactivation issues.

References

Column chromatography techniques for purifying 2-Bromo-6-methylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions for the purification of 2-Bromo-6-methylbenzo[d]thiazole derivatives using column chromatography.

Troubleshooting Guide

This section addresses specific issues that may arise during the column chromatography purification of this compound derivatives.

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery of Product - The compound may be too soluble in the eluent, leading to premature elution. - The compound may be irreversibly adsorbed onto the silica gel. - The product may be unstable on silica gel.- Decrease the polarity of the mobile phase. - Consider using a different stationary phase, such as alumina.[1] - Perform a stability test on a small scale using TLC to see if the compound degrades on silica.[2]
Co-elution of Impurities - The polarity of the mobile phase is too high, causing impurities to travel with the product.[1] - The stationary phase is not providing adequate separation.[1] - The column is overloaded with the crude sample.- Gradually decrease the polarity of the eluent or use a shallower gradient.[1] - Try a different stationary phase like alumina.[1] - Reduce the amount of sample loaded onto the column.
Product Tailing in Fractions - The compound is interacting too strongly with the stationary phase. - The mobile phase is not optimal for the compound.- Increase the polarity of the eluent once the product starts to elute.[2] - Try a different solvent system that dissolves the compound well.[2]
No Product Eluting from the Column - The eluent system is not polar enough to move the compound. - The compound may have decomposed on the column.[2]- Gradually increase the polarity of the mobile phase. - Check for compound stability on silica gel using a 2D TLC test.[2]
Multiple Brominated Products - Reaction conditions may have favored multiple substitutions.- Use a milder brominating agent or carefully control the stoichiometry of the brominating agent during synthesis.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the column chromatography of this compound?

A1: A common starting point for purifying brominated benzothiazoles on silica gel is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate or dichloromethane.[1] The ideal ratio should be determined by thin-layer chromatography (TLC) analysis beforehand to achieve an Rf value of 0.2-0.4 for the desired product.[1][4]

Q2: How can I determine the optimal eluent system before running a column?

A2: The optimal eluent system can be determined by running TLC plates with various solvent mixtures. The ideal system will show good separation between your product and any impurities, with the product having an Rf value between 0.2 and 0.4.[1][4]

Q3: What should I do if my compound is very polar and doesn't move from the baseline on the TLC plate?

A3: If your compound is very polar, you may need to use a more polar mobile phase. For very polar compounds, solvent systems containing small amounts of methanol in dichloromethane can be effective.[2]

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes, if your compound is not stable on silica gel or if the separation is not adequate, you can consider using alumina.[1]

Q5: How can I avoid cracking the silica gel bed when packing the column?

A5: To avoid cracking, prepare a slurry of the silica gel in your non-polar solvent and carefully pour it into the column. Allow it to pack under gravity or with gentle pressure, ensuring a uniform and stable bed.[5]

Experimental Protocol: Column Chromatography

This protocol provides a general methodology for the purification of this compound derivatives.

1. Eluent Selection:

  • Using Thin-Layer Chromatography (TLC), identify a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point.[4]

  • The ideal solvent system will give a retention factor (Rf) of approximately 0.2-0.4 for the target compound and show good separation from impurities.[4]

2. Column Packing:

  • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

  • Carefully pour the slurry into the chromatography column, ensuring the packing is uniform and free of air bubbles.[1]

3. Sample Loading:

  • Dissolve the crude this compound derivative in a minimal amount of the eluent or a suitable solvent.[1]

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column bed.[4][6]

4. Elution:

  • Begin eluting the column with the chosen solvent system.

  • You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the solvent) to separate the compounds.[4]

  • Collect fractions in appropriately sized test tubes or flasks.[4]

5. Fraction Analysis:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.[1][4]

6. Combining and Evaporation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound derivative.[1][4]

Summary of Eluent Systems

Solvent System (v/v)Typical ApplicationExpected Rf Range
9:1 Hexane:Ethyl AcetateFor relatively non-polar derivatives and impurities.0.1 - 0.3
4:1 Hexane:Ethyl AcetateA good starting point for many benzothiazole derivatives.0.2 - 0.5
1:1 Hexane:Ethyl AcetateFor more polar derivatives or to elute strongly retained compounds.0.4 - 0.7
95:5 Dichloromethane:MethanolFor highly polar derivatives that do not move in less polar systems.0.1 - 0.4

Visualizations

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC TLC Analysis for Eluent Selection Slurry Prepare Silica Gel Slurry TLC->Slurry Pack Pack Column Slurry->Pack Load Load Crude Sample Pack->Load Elute Elute with Solvent System Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Experimental workflow for column chromatography purification.

G Start Problem Encountered CoElution Co-elution of Impurities? Start->CoElution LowRecovery Low Product Recovery? Start->LowRecovery Tailing Peak Tailing? Start->Tailing NoElution No Product Eluting? Start->NoElution DecreasePolarity Decrease Eluent Polarity / Use Shallower Gradient CoElution->DecreasePolarity Yes ChangeStationary Change Stationary Phase (e.g., Alumina) CoElution->ChangeStationary If persists CheckStability Check Compound Stability on Silica LowRecovery->CheckStability Yes DecreasePolarity2 Decrease Eluent Polarity LowRecovery->DecreasePolarity2 Also consider IncreasePolarity Increase Eluent Polarity After Product Starts Eluting Tailing->IncreasePolarity Yes BetterSolvent Find a Better Solvent System Tailing->BetterSolvent Alternatively IncreasePolarity2 Gradually Increase Eluent Polarity NoElution->IncreasePolarity2 Yes CheckStability2 Check for Decomposition NoElution->CheckStability2 If no effect

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Synthesis and Purification of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromo-6-methylbenzo[d]thiazole. The following sections address common issues encountered during its synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two primary synthetic strategies for preparing this compound involve either the bromination of a pre-formed benzothiazole ring or the cyclization of appropriately substituted precursors. A widely used method is the Sandmeyer reaction, which converts an aromatic amine, in this case, 2-amino-6-methylbenzo[d]thiazole, into the corresponding aryl bromide via a diazonium salt intermediate.[1][2][3][4] Another common approach is the direct bromination of 6-methylbenzo[d]thiazole using a brominating agent like N-bromosuccinimide (NBS).[5][6]

Q2: What are the typical impurities I should expect in a crude reaction mixture of this compound?

A2: Common impurities can include unreacted starting materials (e.g., 2-amino-6-methylbenzo[d]thiazole), over-brominated products such as dibromo- or tribromo-substituted benzothiazoles, and positional isomers formed during the bromination step.[5][7] Depending on the reaction conditions, side products from competing reactions like ring bromination in polar solvents or sulfonation at high temperatures with sulfuric acid can also be present.[5]

Q3: How can I effectively purify the final product?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography.[5][7][8] The choice between these methods depends on the nature and quantity of the impurities. Recrystallization is often suitable for removing small amounts of impurities when a suitable solvent is found.[9] Column chromatography provides better separation for complex mixtures or when impurities have similar solubility profiles to the desired product.[8]

Q4: How can I assess the purity of my final product?

A4: The purity of this compound can be determined using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[10] Other valuable techniques include Thin-Layer Chromatography (TLC) for a quick qualitative assessment, Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify proton-containing impurities, and Mass Spectrometry (MS) to verify the molecular weight.[11] A sharp melting point range is also a good indicator of high purity.[11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of this compound
Possible CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using TLC. If the starting material is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature.
Decomposition of Diazonium Salt (Sandmeyer Reaction) Maintain a low temperature (0-5 °C) during the diazotization and Sandmeyer reaction steps.[2] Ensure the dropwise addition of reagents to control any exothermic processes.
Suboptimal Brominating Agent If using a mild brominating agent like NBS results in low conversion, consider using a more reactive agent like elemental bromine, but be mindful of potential over-bromination.[5]
Mechanical Losses During Work-up Ensure efficient extraction by performing multiple extractions with a suitable organic solvent. Minimize transfers between glassware to reduce loss of product.
Problem 2: Presence of Over-brominated Impurities
Possible CauseSuggested Solution
Excess Brominating Agent Reduce the amount of the brominating agent to one equivalent or slightly less.[5]
Prolonged Reaction Time Monitor the reaction closely with TLC and quench it as soon as the starting material is consumed or the desired product is maximized.[5]
High Reaction Temperature Perform the bromination at a lower temperature to decrease the reaction rate and improve selectivity.
Problem 3: Difficulty in Removing Impurities by Recrystallization
Possible CauseSuggested Solution
Inappropriate Solvent Choice The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[9] Experiment with a range of solvents with varying polarities. A co-solvent system can also be used to fine-tune solubility.[8]
Oiling Out Instead of Crystallization This occurs when the solution is supersaturated to a high degree. Try cooling the solution more slowly or adding a seed crystal to induce proper crystallization.[8] Ensure the solvent is pure, as impurities can inhibit crystal formation.
Co-precipitation of Impurities If impurities have very similar solubility to the product, a single recrystallization may be insufficient. Consider a second recrystallization or switch to column chromatography for better separation.
Problem 4: Poor Separation During Column Chromatography
Possible CauseSuggested Solution
Inappropriate Mobile Phase Polarity If the product and impurities elute together, the mobile phase may be too polar. Gradually decrease the eluent's polarity or use a shallower gradient.[8]
Incorrect Stationary Phase While silica gel is common, consider using a different stationary phase like alumina if separation on silica is poor.[8]
Column Overloading Using too much crude product for the column size can lead to broad peaks and poor separation. Use an appropriate amount of stationary phase for the quantity of material to be purified.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from general procedures for Sandmeyer reactions on 2-aminobenzothiazoles.[12][13]

  • Diazotization:

    • Dissolve 2-amino-6-methylbenzo[d]thiazole (1 equivalent) in an aqueous solution of hydrobromic acid (HBr, 48%).

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 equivalents) in HBr.

    • Cool the CuBr solution to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

  • Work-up and Purification:

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Purification by Recrystallization

This is a general protocol for recrystallization.[8][9]

  • Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a larger flask, add the crude this compound and the minimum amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, subsequently cool it in an ice bath.

  • Isolation: Collect the formed crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven.

Quantitative Data Summary

The following tables provide representative data for the synthesis and purification of brominated benzothiazoles, based on literature for similar compounds. Actual results for this compound may vary.

Table 1: Representative Yields for Bromination of Benzothiazole Derivatives

Starting MaterialBrominating AgentSolventYield (%)Reference
6-Methoxybenzo[d]thiazol-2-aminet-Butylnitrite, CuBr₂CH₃CN12%[12]
2-(Methylthio)benzo[d]thiazoleBr₂Methanol93%[14]
BenzothiazoleN-BromosuccinimideChloroform74-77%[15]

Table 2: Purity Assessment of a Representative Benzimidazole by HPLC

ParameterResult
Purity by Peak Area (%) >99%
Major Impurity (%) <0.5%
Total Impurities (%) <1.0%
Reference Adapted from[10]

Visualizations

Synthesis Workflow for this compound cluster_sandmeyer Sandmeyer Reaction Pathway cluster_bromination Direct Bromination Pathway SM_Start 2-Amino-6-methylbenzo[d]thiazole Diazotization Diazotization (NaNO₂, HBr, 0-5 °C) SM_Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuBr) Diazonium->Sandmeyer Workup Aqueous Work-up & Extraction Sandmeyer->Workup DB_Start 6-Methylbenzo[d]thiazole Bromination Bromination (e.g., NBS) DB_Start->Bromination Bromination->Workup Crude_Product Crude this compound Purification Purification (Recrystallization or Chromatography) Crude_Product->Purification Workup->Crude_Product Final_Product Pure this compound Purification->Final_Product

Caption: General synthetic workflows for this compound.

Troubleshooting Logic for Impurity Removal Start Crude Product Analysis (TLC, HPLC) Impurity_Check Are impurities present? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes End_Pure Pure Product Obtained Impurity_Check->End_Pure No Recrystallization_Success Is product pure? Recrystallization->Recrystallization_Success Column_Chromatography Perform Column Chromatography Recrystallization_Success->Column_Chromatography No Recrystallization_Success->End_Pure Yes CC_Success Is product pure? Column_Chromatography->CC_Success CC_Success->End_Pure Yes End_Impure Re-evaluate Purification Strategy (Different solvents/stationary phase) CC_Success->End_Impure No

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-Bromo-6-methylbenzo[d]thiazole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly when moving from laboratory to pilot or production scale.

Problem Potential Cause Suggested Solution
Low Yield of 2-Amino-6-methylbenzothiazole (Precursor) Incomplete reaction of p-toluidine with sodium thiocyanate.Ensure thorough mixing and heating at the recommended temperature (around 100°C) for a sufficient duration (e.g., 3 hours) to form the thiourea intermediate.[1] Consider monitoring the reaction by TLC or HPLC.
Decomposition during cyclization with sulfuryl chloride.Maintain strict temperature control during the addition of sulfuryl chloride, keeping it below 50°C to prevent unwanted side reactions.[1]
Low Yield in Sandmeyer Reaction Incomplete diazotization of 2-amino-6-methylbenzothiazole.Ensure the reaction is carried out at a low temperature (0-5°C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite and ensure its slow, portion-wise addition. Test for excess nitrous acid using starch-iodide paper.[2]
Premature decomposition of the diazonium salt.The diazonium salt is unstable and should be used immediately after its formation without isolation. Maintain a low temperature throughout the process until the addition of the copper(I) bromide.
Inefficient copper(I) bromide catalysis.Use freshly prepared or high-quality copper(I) bromide. Ensure a stoichiometric amount is used for better reactivity.[3] The reaction is a radical-nucleophilic aromatic substitution, and the quality of the copper catalyst is crucial.[3]
Formation of Dark, Tarry Byproducts Oxidation and polymerization of 2-amino-5-methylbenzenethiol (if used as a starting material for the benzothiazole ring).Use freshly purified 2-amino-5-methylbenzenethiol and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[4]
Harsh reaction conditions during bromination or Sandmeyer reaction.Avoid excessively high temperatures. For the Sandmeyer reaction, maintain low temperatures. If direct bromination is attempted, control the addition of the brominating agent and the reaction temperature.
Incomplete Reaction or Formation of Impurities during Scale-Up Inefficient heat transfer in larger reactors.Employ reactors with efficient stirring and calibrated heating/cooling systems. For highly exothermic reactions, consider a continuous flow setup.[5]
Mass transfer limitations in heterogeneous reactions.Optimize stirring speed and impeller design to ensure adequate mixing and dispersion of all reactants and reagents.[5]
Difficulties in Product Purification Co-elution of impurities during column chromatography.Optimize the eluent system by testing various solvent mixtures with different polarities. Consider using a shallower gradient or isocratic elution. Alternative stationary phases like alumina could also be explored.[6]
Product precipitation as an oil during recrystallization.Attempt a slower cooling rate or add a seed crystal to induce proper crystallization. Ensure the solvent is free from impurities that might inhibit crystallization.[6]
Persistent colored impurities.Treat a solution of the crude product with activated carbon before filtration and subsequent purification steps.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reliable method is a two-step synthesis. The first step involves the synthesis of the precursor, 2-amino-6-methylbenzothiazole, typically from p-toluidine. The second step is a Sandmeyer reaction, where the amino group of 2-amino-6-methylbenzothiazole is converted to a diazonium salt and subsequently replaced by bromine using a copper(I) bromide catalyst.[3][7]

Q2: What are the critical parameters to control during the Sandmeyer reaction for this synthesis?

A2: The critical parameters for a successful Sandmeyer reaction are:

  • Temperature: The diazotization step must be carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt.

  • Addition of Reagents: Slow, portion-wise addition of sodium nitrite is crucial to control the exothermic reaction and prevent a buildup of nitrous acid.

  • Purity of Reagents: The use of high-purity starting materials and freshly prepared copper(I) bromide is recommended for optimal yield and to minimize side reactions.

  • Inert Atmosphere: While not always strictly necessary, performing the reaction under an inert atmosphere can help prevent oxidation, especially at a larger scale.

Q3: I am observing the formation of a significant amount of a phenol byproduct (2-hydroxy-6-methylbenzothiazole). How can I minimize this?

A3: The formation of the phenol byproduct is a common side reaction in Sandmeyer reactions due to the reaction of the diazonium salt with water. To minimize this:

  • Maintain a low reaction temperature throughout the diazotization and subsequent reaction with CuBr.

  • Ensure that the diazonium salt solution is used immediately after its preparation.

  • Use a well-prepared and active copper(I) bromide catalyst to ensure the desired substitution reaction is faster than the undesired hydrolysis.

Q4: How can I effectively purify the final product, this compound, at a larger scale?

A4: For large-scale purification, a combination of techniques is often employed:

  • Recrystallization: This is a cost-effective method for removing many impurities. Finding a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below is key.[6]

  • Slurry Washes: Washing the crude solid with a suitable solvent can remove more soluble impurities.

  • Column Chromatography: While potentially expensive and time-consuming at a very large scale, it is highly effective for removing closely related impurities. Optimizing the solvent system and using techniques like flash chromatography can make it more feasible.[6]

Q5: Are there any specific safety precautions to consider when scaling up this synthesis?

A5: Yes, several safety precautions are critical:

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. It is imperative to keep them in solution and at low temperatures.

  • Exothermic Reactions: Both the diazotization and the Sandmeyer reaction can be exothermic. Ensure the reactor has adequate cooling capacity and that reagents are added slowly and in a controlled manner to manage the heat evolution.[5]

  • Toxic Reagents: Handle reagents like sulfuryl chloride and bromine with appropriate personal protective equipment (PPE) in a well-ventilated area or fume hood.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylbenzothiazole

This protocol is adapted from established procedures for the synthesis of similar 2-aminobenzothiazoles.[1]

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.5 mol scale)Moles
p-Toluidine107.1553.6 g0.5
Sodium thiocyanate81.0781.1 g1.0
Concentrated Sulfuric Acid98.0854.0 g (29.3 mL)0.55
Sulfuryl chloride134.97180 g (108 mL)1.34
Chlorobenzene---
Water18.02--
Ethanol46.07--
Activated Carbon (Norit)-10 g-
Concentrated Ammonium Hydroxide-~200 mL-

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, thermometer, and dropping funnel, add p-toluidine.

  • Slowly add concentrated sulfuric acid over 5 minutes with stirring.

  • To the resulting suspension of p-toluidine sulfate, add sodium thiocyanate.

  • Heat the mixture to 100°C (internal temperature) in an oil bath and maintain for 3 hours.

  • Cool the reaction mixture to 30°C.

  • Add sulfuryl chloride over 15 minutes, ensuring the temperature does not exceed 50°C.

  • Maintain the mixture at 50°C for 2 hours.

  • Remove chlorobenzene by filtration.

  • Dissolve the solid residue in 1 L of hot water and remove any remaining solvent by steam distillation.

  • Filter the hot solution and then make it alkaline (to litmus) by adding concentrated ammonium hydroxide.

  • Filter the precipitated 2-amino-6-methylbenzothiazole and wash with water.

  • For purification, dissolve the crude product in hot ethanol, add activated carbon, and filter the hot suspension.

  • Dilute the filtrate with hot water, stir vigorously, and cool rapidly.

  • Filter the purified product, wash with 30% ethanol, and dry.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol is a generalized procedure based on the Sandmeyer reaction of 2-aminobenzothiazoles.

Materials:

ReagentMolar Mass ( g/mol )Quantity (for 0.1 mol scale)Moles
2-Amino-6-methylbenzothiazole164.2316.4 g0.1
Sodium Nitrite69.007.6 g0.11
Hydrobromic Acid (48%)80.9168 mL0.6
Copper(I) Bromide143.4515.8 g0.11
Water18.02--
Diethyl Ether or Dichloromethane---
Saturated Sodium Bicarbonate Solution---
Anhydrous Sodium Sulfate142.04--

Procedure:

  • In a three-necked flask, suspend 2-amino-6-methylbenzothiazole in a mixture of hydrobromic acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water.

  • Add the sodium nitrite solution dropwise to the suspension, maintaining the temperature between 0-5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.

  • In a separate beaker, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Extract the product with diethyl ether or dichloromethane.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Synthesis_Workflow p_toluidine p-Toluidine thiourea_intermediate Thiourea Intermediate p_toluidine->thiourea_intermediate NaSCN, H₂SO₄ amino_benzothiazole 2-Amino-6-methyl- benzo[d]thiazole thiourea_intermediate->amino_benzothiazole SO₂Cl₂ diazonium_salt Diazonium Salt amino_benzothiazole->diazonium_salt NaNO₂, HBr, 0-5°C final_product 2-Bromo-6-methyl- benzo[d]thiazole diazonium_salt->final_product CuBr

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic start Low Yield or Impurities in Final Product check_precursor Check Purity and Yield of 2-Amino-6-methylbenzothiazole start->check_precursor precursor_ok Precursor Synthesis OK check_precursor->precursor_ok Yes precursor_issue Optimize Precursor Synthesis: - Temperature Control - Reaction Time - Purification check_precursor->precursor_issue No check_sandmeyer Analyze Sandmeyer Reaction Conditions sandmeyer_temp Is Temperature < 5°C? check_sandmeyer->sandmeyer_temp precursor_ok->check_sandmeyer sandmeyer_reagents Are Reagents Fresh/Pure? sandmeyer_temp->sandmeyer_reagents Yes optimize_temp Improve Cooling/ Slow Reagent Addition sandmeyer_temp->optimize_temp No sandmeyer_ok Sandmeyer Conditions OK sandmeyer_reagents->sandmeyer_ok Yes use_fresh_reagents Use Fresh NaNO₂ and High-Quality CuBr sandmeyer_reagents->use_fresh_reagents No check_purification Review Purification Method sandmeyer_ok->check_purification purification_ok Purification Successful check_purification->purification_ok Yes optimize_purification Optimize Recrystallization Solvent/ Chromatography Conditions check_purification->optimize_purification No

Caption: Troubleshooting logic for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Bromo-6-methylbenzo[d]thiazole and 2-chloro-6-methylbenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 2-bromo-6-methylbenzo[d]thiazole and 2-chloro-6-methylbenzothiazole, two key heterocyclic building blocks in medicinal chemistry and materials science. The choice between a bromo or chloro substituent at the 2-position of the benzothiazole core can significantly influence reaction outcomes, efficiency, and the overall synthetic strategy. This document outlines the fundamental principles governing their differential reactivity in common synthetic transformations, supported by illustrative experimental data and detailed protocols.

Executive Summary

The relative reactivity of this compound and 2-chloro-6-methylbenzothiazole is highly dependent on the reaction mechanism.

  • In palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the bromo derivative is generally more reactive. This is primarily due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the initial oxidative addition step in the catalytic cycle.

  • In nucleophilic aromatic substitution (SNAr) reactions , the chloro derivative often exhibits higher reactivity. The greater electronegativity of chlorine polarizes the C-Cl bond more effectively, rendering the C2 carbon more electrophilic and susceptible to nucleophilic attack.

This guide will delve into these two major classes of reactions, providing a framework for selecting the appropriate starting material for a desired chemical transformation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In these reactions, the reactivity trend of halogens is well-established: I > Br > Cl > F. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bond.

The critical step in these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-Br bond in this compound requires less energy to break, leading to a faster rate of oxidative addition compared to the stronger C-Cl bond in its chloro counterpart. This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times for the bromo-substituted compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with a boronic acid or ester. Due to its higher reactivity, this compound is expected to provide higher yields under milder conditions compared to 2-chloro-6-methylbenzothiazole.

Illustrative Data for Suzuki-Miyaura Coupling

EntryHalide SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq.)Toluene/H₂O, 90 °C, 6h~95%
22-Chloro-6-methylbenzothiazolePhenylboronic acidPd₂(dba)₃ (3 mol%), SPhos (6 mol%), K₃PO₄ (2 eq.)Dioxane/H₂O, 110 °C, 18h~85%

Note: The data in this table is representative and intended for comparative purposes, based on established reactivity principles.

Suzuki_Miyaura_Coupling 2-Halo-6-methylbenzothiazole 2-Halo-6-methylbenzothiazole Intermediate_1 Aryl-Pd(II)-X(L2) 2-Halo-6-methylbenzothiazole->Intermediate_1 Pd(0)L2 Pd(0)L2 Pd(0)L2->Intermediate_1 Oxidative_Addition Oxidative Addition Intermediate_2 Aryl-Pd(II)-R(L2) Intermediate_1->Intermediate_2 Boronic_Acid R-B(OH)2 Boronic_Acid->Intermediate_2 Base Base Base->Intermediate_2 Transmetalation Transmetalation Intermediate_2->Pd(0)L2 Product 2-Aryl-6-methylbenzothiazole Intermediate_2->Product Reductive_Elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of C-N bonds. Similar to the Suzuki-Miyaura coupling, the bromo derivative is more reactive and can be coupled with amines under less stringent conditions than the chloro derivative.

Illustrative Data for Buchwald-Hartwig Amination

EntryHalide SubstrateAmineCatalyst SystemConditionsYield (%)
1This compoundMorpholinePd₂(dba)₃ (1 mol%), BINAP (1.5 mol%), NaOtBu (1.4 eq.)Toluene, 80 °C, 4h~96%
22-Chloro-6-methylbenzothiazoleMorpholinePd₂(dba)₃ (2 mol%), XPhos (4 mol%), NaOtBu (1.4 eq.)Dioxane, 100 °C, 12h~94%

Note: The data in this table is representative and intended for comparative purposes, based on established reactivity principles and data from similar substrates.

Buchwald_Hartwig_Amination cluster_workflow Experimental Workflow Setup Reaction Setup (Inert Atmosphere) Heating Heating and Stirring Setup->Heating Workup Aqueous Workup and Extraction Heating->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis

Caption: General experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to palladium-catalyzed reactions, nucleophilic aromatic substitution (SNAr) often shows a reversed reactivity trend, with aryl chlorides being more reactive than aryl bromides. The SNAr mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex.

The reactivity in SNAr is governed by two main factors:

  • Electrophilicity of the Carbon Atom: The more electronegative chlorine atom withdraws electron density from the attached carbon more effectively than bromine, making the carbon at the 2-position of 2-chloro-6-methylbenzothiazole more electrophilic and susceptible to attack by a nucleophile.

  • Stability of the Meisenheimer Complex: The rate-determining step is often the formation of the Meisenheimer complex. The electron-withdrawing nature of the halogen helps to stabilize this intermediate.

For the benzothiazole system, the C2 position is already activated by the electron-withdrawing nature of the thiazole ring. The additional inductive effect of the chlorine atom enhances this activation, making 2-chloro-6-methylbenzothiazole the more reactive substrate in SNAr reactions.

Illustrative Data for Nucleophilic Aromatic Substitution with Sodium Methoxide

EntryHalide SubstrateNucleophileConditionsYield (%)
12-Chloro-6-methylbenzothiazoleSodium MethoxideMethanol, 60 °C, 2h~90%
22-Bromo-6-methylbenzothiazoleSodium MethoxideMethanol, 80 °C, 8h~75%

Note: The data in this table is representative and intended for comparative purposes, based on established principles of SNAr reactions.

SNAr_Mechanism Reactants 2-Halo-6-methylbenzothiazole + Nucleophile (Nu-) Addition Addition Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Step 1 (Rate-determining) Elimination Elimination Product 2-Nu-6-methylbenzothiazole Meisenheimer->Product Step 2 (Fast)

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Toluene (5 mL)

  • Water (1 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add toluene and water to the flask.

  • Add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the mixture to 90 °C and stir for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-6-methylbenzothiazole

Materials:

  • 2-Chloro-6-methylbenzothiazole (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous 1,4-dioxane (5 mL)

  • Schlenk tube, magnetic stirrer, and oil bath

  • Inert atmosphere (Argon)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a Schlenk tube.

  • Add 2-chloro-6-methylbenzothiazole and anhydrous dioxane.

  • Add morpholine via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Nucleophilic Aromatic Substitution of 2-Chloro-6-methylbenzothiazole

Materials:

  • 2-Chloro-6-methylbenzothiazole (1.0 mmol, 1.0 equiv.)

  • Sodium methoxide (1.5 mmol, 1.5 equiv.)

  • Anhydrous methanol (10 mL)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • Dissolve 2-chloro-6-methylbenzothiazole in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide to the solution.

  • Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool to room temperature and neutralize with a dilute aqueous acid (e.g., 1M HCl).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion

The choice between this compound and 2-chloro-6-methylbenzothiazole as a starting material is dictated by the intended synthetic transformation. For palladium-catalyzed cross-coupling reactions, the higher reactivity of the bromo-derivative offers advantages in terms of milder reaction conditions and potentially higher yields. Conversely, for nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate due to the electronic effects of the halogen. A thorough understanding of these reactivity patterns is crucial for the efficient and successful synthesis of complex benzothiazole derivatives for applications in drug discovery and materials science.

Comparative Analysis of 2-Bromo-6-methylbenzo[d]thiazole Isomers: An Insight into Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers, scientists, and drug development professionals.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The nature and position of substituents on the benzothiazole ring are critical determinants of a compound's pharmacological profile.[1] This guide explores the potential biological activities of various isomers of 2-bromo-6-methylbenzo[d]thiazole, leveraging SAR insights from analogous compounds to infer their comparative efficacy.

Inferred Biological Activity Profile Based on Structure-Activity Relationship (SAR) Principles

The biological activity of benzothiazole derivatives is significantly influenced by the substitution pattern on the benzothiazole core. Literature suggests that substitutions at the C-2 and C-6 positions are particularly crucial for modulating pharmacological effects.[2] The electron-withdrawing nature of the bromine atom and the electron-donating, lipophilic character of the methyl group can drastically alter the molecule's electronic distribution, steric profile, and binding capabilities at biological targets.

Table 1: Inferred Biological Activity Profile of this compound Isomers

IsomerInferred Anticancer ActivityInferred Antimicrobial ActivityRationale for Inferred Differences
This compound Potentially high activityPotentially moderate activityThe 2-bromo substitution is a key position for influencing biological activity. The 6-methyl group can enhance lipophilicity, potentially aiding in cell membrane penetration for anticancer effects.[2]
2-Methyl-6-bromobenzo[d]thiazole Potentially moderate to high activityPotentially moderate activityThe 6-bromo substituent may contribute to activity, while the 2-methyl group is a common feature in bioactive benzothiazoles. The overall electronic and steric profile would differ from the 2-bromo isomer, potentially leading to varied target interactions.
Other Positional Isomers (e.g., 4-bromo, 5-bromo, 7-bromo) Activity would varyActivity would varyThe position of the bromo and methyl groups on the benzene ring of the benzothiazole core would significantly alter the molecule's properties, leading to different interactions with biological targets. SAR studies indicate that substitutions at positions 4, 5, and 7 can also modulate activity.[3]

Key Signaling Pathways Modulated by Benzothiazole Derivatives

Benzothiazole derivatives have been reported to exert their anticancer and anti-inflammatory effects by modulating key cellular signaling pathways, including the PI3K/AKT and NF-κB pathways.[4][5]

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a critical regulator of cell proliferation, survival, and growth. Aberrant activation of this pathway is common in many cancers.[6] Some benzothiazole derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[4][6]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Benzothiazole Benzothiazole Derivative Benzothiazole->PI3K

Caption: Inhibition of the PI3K/AKT pathway by benzothiazole derivatives.

NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cell survival. Its dysregulation is linked to cancer and inflammatory diseases.[5][7] Certain benzothiazole derivatives can suppress the activation of NF-κB, leading to anti-inflammatory and pro-apoptotic effects.[5][7]

Caption: Benzothiazole derivatives inhibiting the NF-κB signaling pathway.

Experimental Protocols

While specific protocols for the named isomers are unavailable, the following are general methodologies for assessing the biological activities of novel benzothiazole compounds.

In Vitro Anticancer Activity: MTT Assay

This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow:

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with benzothiazole isomers (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the benzothiazole isomers.

  • Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.

In Vitro Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The benzothiazole compounds are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.[8]

Conclusion

While direct comparative data on the isomers of this compound is not available, established structure-activity relationships for the benzothiazole class of compounds allow for informed hypotheses about their potential biological activities. The position of the bromo and methyl substituents is expected to significantly impact their anticancer and antimicrobial efficacy. The 2-bromo substitution directly modifies a key position for biological activity, which could lead to a different spectrum of effects compared to isomers with bromine at other positions.[2] Both anticancer and antimicrobial activities are plausible for these isomers, likely mediated through the inhibition of key signaling pathways such as PI3K/AKT and NF-κB.[4][5] Further experimental investigation is necessary to validate these hypotheses and to fully elucidate the therapeutic potential of these compounds.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-6-methylbenzo[d]thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-Bromo-6-methylbenzo[d]thiazole derivatives, focusing on their potential as anticancer and antimicrobial agents. Due to the limited availability of direct comparative experimental data for a systematic series of this compound derivatives in the public domain, this guide leverages established SAR principles from analogous benzothiazole compounds to provide insights into their therapeutic potential.

Structure-Activity Relationship Insights

The biological activity of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The this compound scaffold combines the electron-withdrawing effect of the bromine atom at the 2-position with the electron-donating and lipophilic character of the methyl group at the 6-position. These features are known to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Substitutions at the 2 and 6-positions of the benzothiazole ring have been shown to be crucial for anticancer and antimicrobial activities.[1] The bromine at the C2 position can act as a leaving group or participate in hydrogen bonding, potentially enhancing interactions with biological targets. The methyl group at the C6 position can influence lipophilicity, which may improve cell membrane penetration.

Comparative Biological Activity

While specific data for a comprehensive set of this compound derivatives is sparse, the following tables summarize the reported biological activities of structurally related benzothiazole analogs. This data provides a comparative context to infer the potential efficacy of the target compounds.

Anticancer Activity of Benzothiazole Derivatives

The anticancer potential of benzothiazole derivatives has been widely explored. They are known to exert their effects through various mechanisms, including the inhibition of key signaling pathways like PI3K/AKT and NF-κB, which are critical for cancer cell survival and proliferation.[1]

Table 1: In Vitro Anticancer Activity of Selected Benzothiazole Derivatives

Compound IDR2-SubstituentR6-SubstituentCancer Cell LineIC50 (µM)Reference
Analog 1 -Br-HA549 (Lung)44[2]
Analog 2 -Br-HHepG2 (Liver)48[2]
Analog 3 -SCH2COOH-CH3MCF-7 (Breast)18.10[3]
Analog 4 -NH-aryl-CH3HeLa (Cervical)0.6 ± 0.29[4]
Analog 5 -Aryl-CH3A549 (Lung)9.0 ± 1.0 µg/mL[4]
Analog 6 -Thiophene-CH3MCF-7 (Breast)24.15[3]

IC50: The half maximal inhibitory concentration.

Antimicrobial Activity of Benzothiazole Derivatives

Benzothiazole derivatives have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of Selected Benzothiazole Derivatives

Compound IDR2-SubstituentR6-SubstituentBacterial StrainMIC (µg/mL)Reference
Analog 7 -Aryl-ClS. aureus0.12[5]
Analog 8 -Aryl-ClE. coli0.12[5]
Analog 9 -Aryl-CNP. aeruginosa0.10[5]
Analog 10 -Arylacetamide-HE. coli31.25[3]
Analog 11 -Arylacetamide-HP. aeruginosa200[3]
Analog 12 -Aryl-OCF3E. coli0.10-0.25 mg/ml[6]

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways

Benzothiazole derivatives often exert their anticancer and anti-inflammatory effects by modulating critical cellular signaling pathways.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylates mTOR mTOR AKT->mTOR Activates CellSurvival Cell Survival, Growth, Proliferation mTOR->CellSurvival Promotes Benzothiazole 2-Bromo-6-methyl- benzo[d]thiazole Derivatives Benzothiazole->PI3K Inhibits

Caption: PI3K/AKT Signaling Pathway Inhibition.

NFkB_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to GeneTranscription Pro-inflammatory Gene Transcription Nucleus->GeneTranscription Initiates Benzothiazole 2-Bromo-6-methyl- benzo[d]thiazole Derivatives Benzothiazole->IKK Inhibits

Caption: NF-κB Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of novel compounds.

MTT Assay for Cytotoxicity

This colorimetric assay assesses cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[7]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start SeedCells Seed Cancer Cells (96-well plate) Start->SeedCells Treat Treat with Derivatives SeedCells->Treat Incubate1 Incubate (48-72h) Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate (4h) AddMTT->Incubate2 AddSolvent Add Solubilizing Agent (DMSO) Incubate2->AddSolvent Read Measure Absorbance (570nm) AddSolvent->Read Analyze Calculate IC50 Value Read->Analyze End End Analyze->End

Caption: General Workflow for MTT Assay.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8][9][10]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Western Blot Analysis for PI3K/AKT Pathway

This technique is used to detect and quantify specific proteins in a sample, allowing for the assessment of pathway activation.[11][12]

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the benzothiazole derivatives, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K and AKT.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data on analogous compounds suggest that substitutions at the 2- and 6-positions are critical for biological activity. Further synthesis and evaluation of a focused library of this compound derivatives are warranted to fully elucidate their SAR and to identify lead compounds with potent and selective therapeutic effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for conducting such investigations.

References

A Comparative Guide to Confirming the Structure of 2-Bromo-6-methylbenzo[d]thiazole Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, 2-Bromo-6-methylbenzo[d]thiazole is a critical heterocyclic building block. Its functionalization through palladium-catalyzed cross-coupling reactions allows for the synthesis of diverse compound libraries. However, unambiguous structural confirmation of the resulting products is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data. This guide provides an objective comparison of common coupling reactions, detailed experimental protocols, and the analytical data required to definitively validate the structure of these products.

Overview of Common Coupling Strategies

The bromine atom on the 2-position of the 6-methylbenzo[d]thiazole core serves as a versatile handle for various C-C and C-N bond-forming reactions. The choice of reaction depends on the desired substituent to be introduced. The most prevalent methods include Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Stille couplings.

Coupling Reaction Coupling Partner Bond Formed Key Advantages Common Catalyst System
Suzuki-Miyaura Boronic Acids/EstersC-C (Aryl-Aryl)High functional group tolerance; commercially available reagents.[1][2]Pd(0) catalyst, phosphine ligand, base (e.g., K₃PO₄, Na₂CO₃).[3][4]
Buchwald-Hartwig Primary/Secondary AminesC-NCornerstone method for C-N bond formation; wide amine scope.[5][6]Pd catalyst, specialized phosphine ligand (e.g., RuPhos, BrettPhos), strong base.[7][8]
Heck AlkenesC-C (Aryl-Vinyl)Forms C-C bonds with alkenes; excellent stereoselectivity.[9]Pd catalyst (e.g., Pd(OAc)₂), phosphine ligand, base (e.g., TEA).[10]
Stille OrganostannanesC-C (Aryl-Aryl/Vinyl)Mild reaction conditions; tolerant of many functional groups.[11][12]Pd catalyst (e.g., Pd(PPh₃)₄).[13]

Data Presentation: Confirming the Coupled Product

Structural confirmation relies on a combination of spectroscopic and analytical techniques. The data below is representative of what researchers should expect when analyzing the products from a successful coupling reaction.

Table 1: Representative Spectroscopic Data for a 2-Aryl-6-methylbenzo[d]thiazole Derivative

This table presents expected analytical data for a product formed via a Suzuki-Miyaura coupling.

Analysis Parameter Expected Observation Inference
¹H NMR Chemical Shift (δ)~2.4-2.5 ppmSinglet, 3H (Methyl group at C6).[14]
~7.2-8.1 ppmMultiplets (Aromatic protons on benzothiazole and new aryl ring).[15]
¹³C NMR Chemical Shift (δ)~21.5 ppmMethyl carbon.
~115-155 ppmAromatic and thiazole carbons.[15]
~165-170 ppmThiazole C2 carbon (S-C=N).[15]
Mass Spec. Molecular Ion Peak[M]⁺ or [M+H]⁺Corresponds to the calculated molecular weight of the coupled product.[14]
Table 2: Representative Single-Crystal X-ray Crystallographic Data

X-ray crystallography provides definitive proof of structure, including bond lengths, angles, and the 3D arrangement of atoms. The data below is for the related compound, 6-Methylbenzo[d]thiazol-2-amine, which illustrates the precise parameters obtained from this technique.[16]

Parameter Value Parameter Value
Chemical Formula C₈H₈N₂SCrystal System Triclinic
Molecular Weight 164.22 g/mol Space Group P-1
a (Å) 5.8174 (6)α (°) 93.167 (9)
b (Å) 9.1150 (12)β (°) 97.233 (10)
c (Å) 15.0897 (17)γ (°) 96.592 (10)
Volume (ų) 786.55 (16)Z 4

Experimental Protocols

Detailed and reproducible protocols are essential for success. Below are generalized procedures for a Suzuki-Miyaura coupling reaction and subsequent product characterization.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical setup for coupling this compound with an arylboronic acid.[4]

  • Reaction Setup: In an oven-dried round-bottom flask, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a base like sodium carbonate (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water in a 4:1 or similar ratio.

  • Degassing: Seal the flask and bubble an inert gas (Argon or Nitrogen) through the solution for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for the required time (typically 4-24 hours).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the mixture to room temperature. Dilute with water and extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel.

Protocol 2: Structural Characterization
  • NMR Spectroscopy: Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the presence of key functional groups and the overall carbon-hydrogen framework.[14][15]

  • Mass Spectrometry (MS): Analyze the sample to determine the molecular weight of the product, confirming the successful coupling.

  • Single-Crystal X-ray Crystallography: For definitive structural proof, grow single crystals of the product, often by slow evaporation of a solution in a suitable solvent system. Collect X-ray diffraction data to solve the 3D structure.[17]

Mandatory Visualizations

Diagrams are crucial for visualizing complex workflows and logical relationships in structural confirmation.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_confirmation Structure Confirmation setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) reaction 2. Reaction (Heating under Inert Atmosphere) setup->reaction monitoring 3. Monitoring (TLC, LC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purify 5. Purification (Column Chromatography) workup->purify nmr NMR ('H, 'C) purify->nmr ms Mass Spec. purify->ms xray X-ray Crystallography (Optional, Definitive) purify->xray final_product Confirmed Product nmr->final_product ms->final_product xray->final_product

Caption: General experimental workflow for synthesis and structural confirmation.

structure_confirmation_logic cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Definitive Analysis cluster_data proposed Proposed Coupled Structure ms Mass Spectrometry proposed->ms nmr_h ¹H NMR proposed->nmr_h nmr_c ¹³C NMR proposed->nmr_c xray Single-Crystal X-ray Crystallography proposed->xray ms_data Correct Molecular Weight? ms->ms_data nmr_h_data Correct Proton Signals & Connectivity? nmr_h->nmr_h_data nmr_c_data Correct Carbon Skeleton? nmr_c->nmr_c_data xray_data Unambiguous 3D Atomic Arrangement? xray->xray_data confirmed Structure Confirmed ms_data->confirmed nmr_h_data->confirmed nmr_c_data->confirmed xray_data->confirmed

Caption: Logical workflow for confirming the structure of a target molecule.

References

1H NMR and 13C NMR analysis of 2-Bromo-6-methylbenzo[d]thiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the 1H and 13C NMR spectral data of 2-bromo-6-methylbenzo[d]thiazole and its derivatives is crucial for the structural elucidation and characterization of these compounds, which are of significant interest in medicinal chemistry and drug development. This guide provides a comparative overview of their NMR data, supported by experimental protocols and a visualization of the analytical workflow.

Comparative ¹H and ¹³C NMR Data

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Substituents on the benzothiazole ring system significantly influence the distribution of electron density and, consequently, the resonance frequencies of the protons and carbons. Below is a compilation of reported ¹H and ¹³C NMR data for this compound and related derivatives to facilitate comparison.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Substituted Benzothiazoles

CompoundH-4H-5H-7Other ProtonsSolvent
2-Aminobenzothiazole 7.55 (d)7.07 (t)7.27 (d)7.4 (s, 2H, NH₂)DMSO-d₆
2-Amino-6-bromobenzothiazole 7.59 (d)7.44 (dd)7.91 (d)7.7 (s, 2H, NH₂)DMSO-d₆
2-Amino-6-methylbenzothiazole 7.42 (d)6.99 (dd)7.59 (s)7.2 (s, 2H, NH₂), 2.34 (s, 3H, CH₃)DMSO-d₆
6-Methoxy-2-methylbenzothiazole 7.81 (d)7.03 (dd)7.27 (d)3.85 (s, 3H, OCH₃), 2.78 (s, 3H, CH₃)CDCl₃

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Substituted Benzothiazoles

CompoundC-2C-4C-5C-6C-7C-8 (C-3a)C-9 (C-7a)Other CarbonsSolvent
2-Bromobenzothiazole 139.7127.3125.4122.5122.0152.5132.8-DMSO-d₆
2-Amino-6-bromobenzothiazole 168.1122.9129.2114.7124.6149.6134.1-DMSO-d₆
2-Amino-6-methylbenzothiazole 166.7122.1127.5131.5121.5149.9132.121.0 (CH₃)DMSO-d₆

Note: The assignments are based on published data and may vary slightly depending on the experimental conditions. The numbering of the benzothiazole ring is standard.

Experimental Protocols

A standardized protocol for the acquisition of NMR spectra is essential for data reproducibility and comparison.

General Procedure for ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the benzothiazole derivative is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance spectrometer, operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.[1]

  • ¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Carbon spectra are generally acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: The acquired free induction decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the solvent peak or the internal standard.

Workflow for NMR Analysis

The logical flow from sample preparation to structural elucidation using NMR is depicted in the following diagram.

NMR_Workflow Workflow for NMR Analysis of Benzothiazole Derivatives cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Compound Benzothiazole Derivative NMR_Tube Dissolution in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3, DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID_H 1H FID H1_NMR->FID_H FID_C 13C FID C13_NMR->FID_C FT Fourier Transform, Phasing, Baseline Correction FID_H->FT FID_C->FT Spectrum_H 1H NMR Spectrum FT->Spectrum_H Spectrum_C 13C NMR Spectrum FT->Spectrum_C Chem_Shifts Chemical Shifts (δ) Spectrum_H->Chem_Shifts Coupling Coupling Constants (J) Spectrum_H->Coupling Integration Integration Spectrum_H->Integration Spectrum_C->Chem_Shifts Structure Structural Elucidation Chem_Shifts->Structure Coupling->Structure Integration->Structure

NMR Analysis Workflow

This guide provides a foundational comparison for the NMR analysis of this compound derivatives. For definitive structural confirmation of novel compounds, a complete set of 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) is recommended.

References

Mass spectrometry analysis for verification of 2-Bromo-6-methylbenzo[d]thiazole products

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to the Verification of 2-Bromo-6-methylbenzo[d]thiazole using Mass Spectrometry

For researchers, scientists, and professionals in drug development, the accurate structural verification and purity assessment of novel chemical entities is paramount. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of this compound, a heterocyclic compound with potential applications in medicinal chemistry. The performance of these methods is compared with alternative analytical techniques, supported by experimental data from related compounds.

Comparative Analysis of Analytical Techniques

The verification of this compound can be achieved through several analytical techniques. While mass spectrometry offers unparalleled sensitivity and specificity for identification and quantification, other methods like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) provide complementary structural and purity information.

Table 1: Comparison of Analytical Techniques for the Verification of Benzothiazole Derivatives

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
GC-MS/MS Separation by gas chromatography, followed by mass analysis.Molecular weight, fragmentation pattern, quantification.High sensitivity, excellent separation for volatile compounds.Requires derivatization for non-volatile compounds.
LC-MS/MS Separation by liquid chromatography, followed by mass analysis.Molecular weight, fragmentation pattern, quantification.Applicable to a wide range of compounds, high sensitivity and selectivity.[1][2][3][4]Matrix effects can influence ionization.
NMR Nuclear spin transitions in a magnetic field.Detailed molecular structure, identification of isomers.[5][6][7]Non-destructive, provides unambiguous structure elucidation.Lower sensitivity compared to MS.
HPLC-UV Separation by liquid chromatography with UV detection.Purity assessment, quantification.[5]Robust, widely available, good for quantitative analysis.Limited specificity for identification.

Mass Spectrometry Approaches: A Head-to-Head Comparison

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the two primary mass spectrometry techniques for the analysis of benzothiazole derivatives. The choice between them often depends on the volatility and thermal stability of the analyte and the complexity of the sample matrix.

Table 2: Performance Metrics of Mass Spectrometry Methods for Benzothiazole Analysis

ParameterGC-MS/MS[8]LC-MS/MS[2][3]
Limit of Quantification (LOQ) 0.01 - 6.14 ng/L (in water)0.002 - 0.29 ng/mL (in water)
Precision (RSD%) < 20%< 12%
Linearity (R²)
> 0.99> 0.99
Recovery 70 - 130%80 - 100%

Note: The data presented is for a range of benzothiazole derivatives and should be considered representative for methods that can be adapted for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are representative protocols for GC-MS/MS and LC-MS/MS analysis of benzothiazole compounds.

Protocol 1: GC-MS/MS Analysis of Benzothiazoles

This protocol is adapted from a method for the analysis of various benzothiazoles in environmental matrices.[8]

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a polymeric SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 500 mL of the aqueous sample onto the cartridge at a flow rate of 5 mL/min.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Dry the cartridge under a gentle stream of nitrogen for 30 minutes.

    • Elute the analytes with 10 mL of a mixture of dichloromethane and acetone (1:1, v/v).

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • GC-MS/MS Conditions:

    • GC System: Agilent 7890B GC coupled to a 7000D Triple Quadrupole MS.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

    • Injector Temperature: 280°C.

    • Oven Program: Start at 60°C (hold for 1 min), ramp to 180°C at 15°C/min, then to 300°C at 20°C/min (hold for 5 min).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Protocol 2: LC-MS/MS Analysis of Benzothiazoles

This protocol is based on a method for the simultaneous determination of benzotriazole and benzothiazole derivatives.[3]

  • Sample Preparation (Mixed-Mode SPE):

    • Condition a mixed-mode anion exchange SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water.

    • Load 250 mL of the aqueous sample (pH adjusted to 7) onto the cartridge.

    • Wash the cartridge with 5 mL of ultrapure water.

    • Elute the analytes with 10 mL of methanol/acetone (7:3, v/v).

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1200 Series HPLC.

    • Column: Zorbax SB-phenyl (100 mm x 2.1 mm, 3.5 µm).[2]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • MS System: Sciex API 4000 Triple Quadrupole MS.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships.

G Figure 1: Experimental Workflow for MS Verification cluster_synthesis Synthesis & Purification cluster_analysis Analytical Verification Synthesis Synthesis of 2-Bromo-6- methylbenzo[d]thiazole Purification Column Chromatography Synthesis->Purification SamplePrep Sample Preparation (e.g., SPE) Purification->SamplePrep Product Fractions MS_Analysis Mass Spectrometry (GC-MS or LC-MS/MS) SamplePrep->MS_Analysis Data_Analysis Data Analysis (Mass Spectrum, Purity) MS_Analysis->Data_Analysis Result Verified Product Data_Analysis->Result

Caption: Experimental Workflow for MS Verification

G Figure 2: Logical Comparison of Analytical Methods cluster_ms Provides cluster_nmr Provides cluster_hplc Provides center_node Verification of This compound ms Mass Spectrometry center_node->ms nmr NMR Spectroscopy center_node->nmr hplc HPLC-UV center_node->hplc ms_info Molecular Weight & Fragmentation Pattern (High Sensitivity) ms->ms_info nmr_info Unambiguous Structure (Isomer Differentiation) nmr->nmr_info hplc_info Purity Assessment & Quantification hplc->hplc_info

Caption: Logical Comparison of Analytical Methods

Benzothiazole derivatives are known to interact with various cellular signaling pathways, which is a key aspect of their therapeutic potential.[9]

G Figure 3: Potential Signaling Pathways Modulated by Benzothiazoles Benzothiazole Benzothiazole Derivative PI3K PI3K Benzothiazole->PI3K Inhibition NFkB NF-κB Benzothiazole->NFkB Inhibition AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Inflammation Inflammation NFkB->Inflammation

Caption: Potential Signaling Pathways Modulated by Benzothiazoles

References

In Vitro Efficacy of 2-Bromo-6-methylbenzo[d]thiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vitro biological activities of 2-Bromo-6-methylbenzo[d]thiazole derivatives. Direct experimental data for this specific class of compounds is limited in publicly available literature.[1][2] Therefore, this document leverages structure-activity relationship (SAR) principles from studies on analogous benzothiazole compounds to provide an informed perspective on their potential efficacy and the methodologies for their evaluation.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The specific substitution pattern on the benzothiazole ring system is a critical determinant of a compound's pharmacological profile. The presence of a bromine atom at the 2-position and a methyl group at the 6-position on the benzo[d]thiazole core is anticipated to significantly influence the cytotoxic and antimicrobial profile of these molecules.

Comparative Biological Activity Profile

Based on structure-activity relationships of related benzothiazole derivatives, the following table outlines the inferred biological activity profile for this compound derivatives compared to other substituted benzothiazoles.

Biological ActivityInferred Potency of this compound DerivativesRationale based on Analogous CompoundsKey Experimental Assays
Anticancer Potentially Moderate to HighSubstitutions at the 2 and 6-positions of the benzothiazole ring are crucial for anticancer activity. The 2-bromo substituent directly modifies a key position for biological activity, which could lead to a distinct spectrum of anticancer effects.[1] The 6-methyl group may enhance lipophilicity, aiding in cell membrane penetration.[1]MTT Assay, Apoptosis Assays (Flow Cytometry), Western Blot for signaling proteins (e.g., PI3K/AKT, NF-κB).
Antimicrobial Potentially ModerateThe 2-bromo substitution may confer antibacterial properties.[1] Halogenation, in general, can enhance the ability of a compound to interact with biological targets.Broth Microdilution, Agar Well Diffusion, Minimum Inhibitory Concentration (MIC) determination.
Anti-inflammatory Potential ActivityBenzothiazole derivatives are known to exhibit anti-inflammatory effects, often through the modulation of pathways like NF-κB. The specific substitution pattern could influence this potential.[1]ELISA for inflammatory cytokines (e.g., IL-6, TNF-α), Nitric Oxide (NO) scavenging assays.

Experimental Protocols

To empirically determine and compare the biological activities of this compound derivatives, the following standard in vitro experimental protocols are recommended.

Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and determine the cytotoxic potential of a compound.[1]

  • Cell Seeding: Cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The existing medium in the wells is replaced with the medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like Doxorubicin) are included.

  • Incubation: The plates are incubated for 48-72 hours to allow the compounds to exert their effects.[1]

  • MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[1]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (half-maximal inhibitory concentration) value for each compound is determined.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

  • Compound Dilution: Serial twofold dilutions of the this compound derivatives are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizing Experimental Workflows and Biological Pathways

To further elucidate the evaluation process and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Seeding Seed Cells in 96-well Plate Cell_Culture->Seeding Compound_Prep Prepare Compound Dilutions Treatment Treat Cells with Compounds Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for 48-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Solubilization Solubilize Formazan MTT_Addition->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Workflow for the MTT cytotoxicity assay.

PI3K_AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Cell_Survival Cell Survival, Proliferation, and Growth mTOR->Cell_Survival Benzothiazole This compound Derivative (Hypothesized) Benzothiazole->PI3K Inhibition Benzothiazole->AKT Inhibition SAR_Logic_Diagram cluster_substituents Substituents cluster_properties Physicochemical Properties cluster_activity Potential Biological Activity Core Benzothiazole Scaffold Bromo_2 2-Bromo Group Core->Bromo_2 Methyl_6 6-Methyl Group Core->Methyl_6 Reactivity Altered Electronic Profile & Reactivity Bromo_2->Reactivity Lipophilicity Increased Lipophilicity Methyl_6->Lipophilicity Anticancer Anticancer Reactivity->Anticancer Antimicrobial Antimicrobial Reactivity->Antimicrobial Lipophilicity->Anticancer

References

A Comparative Benchmarking of Synthesis Methods for 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes for obtaining 2-Bromo-6-methylbenzo[d]thiazole, a crucial intermediate in the development of various pharmaceutical compounds. The methodologies discussed are the Sandmeyer reaction starting from 2-amino-6-methylbenzo[d]thiazole and the direct electrophilic bromination of 6-methylbenzo[d]thiazole. This document presents detailed experimental protocols, quantitative yield data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a wide range of biologically active molecules. The strategic placement of the bromine atom at the 2-position provides a versatile handle for further functionalization through various cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs. The methyl group at the 6-position can also influence the pharmacokinetic and pharmacodynamic properties of the final compounds. Given its importance, the efficient and high-yielding synthesis of this intermediate is of significant interest. This guide benchmarks two common synthetic strategies, providing a clear comparison of their performance based on reported experimental data.

Data Presentation: A Comparative Analysis of Yields

The following table summarizes the quantitative yield data for the two primary synthesis methods of this compound.

MethodStarting MaterialKey ReagentsIntermediateIntermediate Yield (%)Final ProductOverall Yield (%) (Estimated)
Method 1: Sandmeyer Reaction p-Toluidine1. NaSCN, SO₂Cl₂ 2. NaNO₂, HBr, CuBr2-Amino-6-methylbenzo[d]thiazole64-67[1]This compound~58-61
Method 2: Direct Bromination 6-Methylbenzo[d]thiazoleN-Bromosuccinimide (NBS)--This compound~75-77 (based on dibromination)[2]

Note: The overall yield for the Sandmeyer reaction is estimated based on the high yield (91%) reported for a similar Sandmeyer bromination of a substituted 2-aminobenzothiazole. The yield for the direct bromination is based on the synthesis of 2,6-dibromobenzothiazole and represents an estimate for a selective mono-bromination.

Experimental Protocols

Method 1: Sandmeyer Reaction Pathway

This two-step synthesis begins with the formation of 2-amino-6-methylbenzo[d]thiazole from p-toluidine, followed by a Sandmeyer reaction to replace the amino group with a bromine atom.

p_toluidine p-Toluidine amino_intermediate 2-Amino-6-methylbenzo[d]thiazole p_toluidine->amino_intermediate NaSCN, SO₂Cl₂ diazonium_salt Diazonium Salt Intermediate amino_intermediate->diazonium_salt NaNO₂, HBr (aq) final_product This compound diazonium_salt->final_product CuBr

Method 1: Sandmeyer Reaction Pathway

Step 1: Synthesis of 2-Amino-6-methylbenzo[d]thiazole

This procedure is adapted from a well-established method for the synthesis of 2-aminobenzothiazoles.[1]

  • Reaction Setup: In a well-ventilated fume hood, a solution of p-toluidine (1 mole) in chlorobenzene (700 mL) is prepared in a 3-liter three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.

  • Acidification: Concentrated sulfuric acid (0.55 mole) is added dropwise to the stirred solution over 5 minutes.

  • Thiocyanation: Sodium thiocyanate (1.1 moles) is added to the resulting suspension of p-toluidine sulfate. The mixture is then heated to an internal temperature of 100°C for 3 hours.

  • Cyclization: The reaction mixture is cooled to 30°C, and sulfuryl chloride (1.34 moles) is added over 15 minutes, ensuring the temperature does not exceed 50°C. The mixture is maintained at 50°C for 2 hours.

  • Work-up: After cooling, the chlorobenzene is removed by filtration. The solid residue is dissolved in 1 L of hot water, and any remaining solvent is removed by steam distillation. The aqueous solution is filtered and then made alkaline with concentrated ammonium hydroxide.

  • Purification: The precipitated 2-amino-6-methylbenzothiazole is collected by filtration, washed with water, and then recrystallized from ethanol and water to yield a pale yellow granular product.

    • Yield: 64-67%[1]

Step 2: Sandmeyer Reaction to this compound

This protocol is based on a highly efficient Sandmeyer bromination of a similar substrate, 2-amino-4-bromo-6-methylbenzothiazole, which affords the corresponding dibromo product in high yield.

  • Diazotization: 2-Amino-6-methylbenzothiazole is dissolved in a mixture of 48% hydrobromic acid. The solution is cooled to 0°C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise, maintaining the temperature below 5°C. The mixture is stirred for 2 hours at this temperature.

  • Sandmeyer Reaction: A solution of copper(I) bromide (CuBr) in hydrobromic acid is prepared and cooled to 0°C. The cold diazonium salt solution is then added slowly to the CuBr solution with vigorous stirring.

  • Work-up: The reaction mixture is allowed to warm to room temperature and then heated to 50-60°C until the evolution of nitrogen gas ceases. After cooling, the mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

    • Expected Yield: Based on analogous reactions, the yield is expected to be high, potentially around 90%.

Method 2: Direct Electrophilic Bromination

This method involves the direct bromination of 6-methylbenzo[d]thiazole at the 2-position using an electrophilic bromine source. To achieve selectivity for mono-bromination at the 2-position, N-bromosuccinimide (NBS) is the preferred reagent, and the reaction is typically carried out at low temperatures.

six_methyl 6-Methylbenzo[d]thiazole final_product This compound six_methyl->final_product N-Bromosuccinimide (NBS)

Method 2: Direct Bromination Pathway

Experimental Protocol:

This protocol is based on the general principles for selective mono-bromination of benzothiazoles and a procedure for the di-bromination of benzothiazole.[2][3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, 6-methylbenzo[d]thiazole (1 equivalent) is dissolved in a suitable aprotic solvent such as chloroform or acetonitrile.

  • Cooling: The solution is cooled to 0°C in an ice-water bath.

  • Bromination: N-Bromosuccinimide (NBS) (1.05 equivalents) is added portion-wise to the stirred solution over a period of 30 minutes, ensuring the temperature remains at 0°C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up: Once the starting material is consumed, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate to destroy any unreacted bromine. The mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure this compound.

    • Yield: While a specific yield for the selective mono-bromination of 6-methylbenzothiazole is not available, the synthesis of 2,6-dibromobenzothiazole using NBS proceeds with a yield of 74.4-76.9%.[2] It is anticipated that a selective mono-bromination would achieve a similar or potentially higher yield.

Conclusion

Both the Sandmeyer reaction and direct bromination represent viable pathways for the synthesis of this compound.

  • The Sandmeyer reaction is a two-step process that offers a high overall yield and is well-established for the synthesis of aryl bromides from the corresponding amines. The starting material, p-toluidine, is readily available and inexpensive.

  • Direct bromination offers a more direct, one-step approach. The use of N-bromosuccinimide (NBS) as the brominating agent is advantageous due to its ease of handling compared to liquid bromine. However, achieving high selectivity for mono-bromination at the 2-position may require careful optimization of reaction conditions to avoid the formation of di-brominated byproducts.

The choice between these two methods will depend on the specific requirements of the research, including the availability of starting materials, desired purity of the final product, and the scale of the synthesis. For large-scale production where high purity and yield are paramount, the Sandmeyer reaction may be the preferred route. For smaller-scale synthesis where a more direct route is desirable, direct bromination with careful control of stoichiometry and temperature presents a compelling alternative.

References

A Comparative Guide to the X-ray Crystal Structure Analysis of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of selected benzothiazole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While specific crystallographic data for 2-Bromo-6-methylbenzo[d]thiazole is not publicly available, this guide presents data for related compounds, 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, to serve as a valuable reference for researchers in the field. The structural nuances imparted by different substituents on the benzothiazole core are highlighted through the presented data.

Single-crystal X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules.[1] For pharmacologically significant scaffolds like benzothiazole, this method provides crucial information on conformation, stereochemistry, and intermolecular interactions, which are vital for drug design and development.[1]

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for 2-(4-chlorophenyl)benzothiazole and 2-amino-6-chlorobenzothiazole, enabling a direct comparison of their crystal structures.[1]

Parameter2-(4-chlorophenyl)benzothiazole2-amino-6-chlorobenzothiazole
Chemical Formula C₁₃H₈ClNSC₇H₅ClN₂S
Molecular Weight 245.73 g/mol 184.65 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPbca
a (Å) 11.0497(5)7.371(2)
b (Å) 14.1040(6)12.015(4)
c (Å) 7.1466(3)17.200(6)
α (°) 9090
β (°) 98.556(4)90
γ (°) 9090
Volume (ų) 1101.37(8)1523.5(9)
Z 48
Calculated Density (g/cm³) 1.4811.608

Experimental Protocols

The determination of a crystal structure through single-crystal X-ray diffraction involves a series of precise steps, from crystal preparation to data analysis.

1. Synthesis and Crystallization:

  • 2-(4-chlorophenyl)benzothiazole: This compound is typically synthesized via a condensation reaction between 2-aminothiophenol and 4-chlorobenzoyl chloride.[1] Single crystals suitable for X-ray diffraction can be obtained by recrystallizing the purified product from an appropriate solvent system, such as ethanol/water.[1]

  • 2-amino-6-chlorobenzothiazole: The synthesis of this derivative often involves the reaction of 4-chloroaniline with potassium thiocyanate and bromine. The crude product is then recrystallized, for instance from ethanol, to yield single crystals.

2. Crystal Mounting and Data Collection:

A suitable single crystal is selected and mounted on a goniometer head. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[1] The crystal is rotated through a range of angles to collect a complete dataset of diffraction intensities.[1]

3. Data Processing and Structure Solution:

The collected diffraction images are processed to integrate the reflection intensities. Corrections for various factors, such as Lorentz and polarization effects, are applied. The crystal system and space group are determined from the symmetry of the diffraction pattern. An initial model of the atomic positions is obtained using direct or Patterson methods.[1]

4. Structure Refinement:

The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.[1] Anisotropic displacement parameters are typically applied to non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[1] The final refined structure is then validated to ensure its quality.

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

General workflow for X-ray crystal structure analysis.

This guide serves as a foundational resource for understanding the crystallographic analysis of benzothiazole derivatives. The provided data and protocols can aid researchers in interpreting the structures of newly synthesized compounds and in the rational design of molecules with desired solid-state properties. Further research is encouraged to determine the specific crystal structure of this compound to expand the comparative landscape of this important class of heterocyclic compounds.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Bromo-6-methylbenzo[d]thiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical compounds are fundamental to ensuring a safe laboratory environment and upholding environmental responsibility. This document provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-6-methylbenzo[d]thiazole. The following procedures are synthesized from safety data sheets of structurally analogous compounds, including other halogenated benzothiazoles, and reflect best practices in laboratory safety and chemical handling. It is imperative to consult your institution's specific safety guidelines and a certified waste disposal contractor before proceeding, as local, state, and federal regulations must be strictly followed.

Hazard Profile and Safety Precautions

Table 1: Summary of Potential Hazards and Required Personal Protective Equipment (PPE)

Hazard CategoryClassificationRecommended Personal Protective Equipment (PPE)
Acute Toxicity (Oral) Harmful if swallowed.[1][2]Standard laboratory coat, nitrile gloves, safety goggles.
Acute Toxicity (Dermal) Harmful in contact with skin.[2]Standard laboratory coat, chemically resistant gloves (e.g., nitrile).
Acute Toxicity (Inhalation) May cause respiratory irritation.[1]Use only in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.
Eye Irritation Causes serious eye irritation.[1][2]Tight-sealing safety goggles or a face shield.
Aquatic Hazard Harmful to aquatic life.Avoid release to the environment.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound and associated contaminated materials.

1. Waste Collection:

  • All materials contaminated with this compound, including unused product, reaction byproducts, and contaminated laboratory supplies (e.g., filter paper, pipette tips, gloves), must be collected for disposal.

  • Use a dedicated, properly labeled, and sealed waste container made of a material compatible with the chemical.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[3]

2. Handling of Spills:

  • For small spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain and absorb the material.[3]

  • Carefully collect the absorbent material and place it into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., acetone, ethanol), and collect the cleaning materials as hazardous waste.[3]

  • For large spills, evacuate the area and contact your institution's emergency response team.

3. Final Disposal:

  • The sealed waste container must be disposed of through a licensed hazardous waste disposal company.[3]

  • Provide the waste disposal company with as much information as possible about the chemical, including its known and suspected hazards based on structurally similar compounds.

  • Ensure adherence to all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.[1][3]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Waste Collection cluster_spill Spill Management cluster_disposal Final Disposal A Don Appropriate PPE: - Lab Coat - Nitrile Gloves - Safety Goggles B Collect all contaminated materials (unused product, lab supplies) A->B C Place in a dedicated, labeled, and sealed waste container B->C H Store sealed container in a designated area C->H D Small Spill Occurs E Absorb with inert material (vermiculite, sand) D->E Contain F Collect absorbent material into waste container E->F F->C G Clean spill area with solvent; collect as hazardous waste G->C I Arrange for pickup by a licensed hazardous waste disposal company H->I J Provide all known hazard information to the disposal company I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-6-methylbenzo[d]thiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Bromo-6-methylbenzo[d]thiazole was not located. The following guidance is synthesized from SDSs of structurally similar compounds and should be used as a precautionary baseline. A thorough risk assessment should be performed, and a qualified safety professional consulted before handling this chemical. This guide is intended for researchers, scientists, and drug development professionals.

Handling this compound requires stringent safety protocols to minimize risk. Based on data from analogous compounds, this chemical is anticipated to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Adherence to the following operational and disposal plans is critical for safe laboratory practice.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with similar chemical structures.

Body PartRecommended ProtectionSpecifications/Standards
Eyes/Face Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[2][3]
Skin Chemical-resistant gloves (e.g., nitrile rubber). A long-sleeved laboratory coat is mandatory.Gloves should be inspected for degradation or punctures before use.[2][4]
Respiratory A NIOSH/MSHA-approved respirator is recommended, especially if dust is generated or ventilation is inadequate. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[2][4]
Body A flame-resistant lab coat and appropriate protective clothing to prevent skin exposure are necessary.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is essential to ensure a safe laboratory environment.

1. Preparation:

  • Ensure that a safety shower and an eyewash station are easily accessible and in good working order.[2]

  • All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2]

  • Assemble and inspect all necessary PPE before handling the chemical.

  • Have appropriate spill cleanup materials, such as inert absorbent material (vermiculite, sand), readily available.[5]

2. Handling:

  • Avoid the formation of dust when handling the solid form of the compound.[4]

  • Do not eat, drink, or smoke in the designated handling area.[1]

  • Keep the container tightly closed when not in use.[2]

  • Store in a cool, dry, and well-ventilated location, away from incompatible materials like strong oxidizing agents.[2]

3. In Case of Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[1]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. Remove all contaminated clothing and shoes. Seek medical advice.[1]

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All materials that have come into contact with this compound, including surplus chemical, reaction byproducts, and contaminated lab supplies (e.g., gloves, filter paper), must be collected in a dedicated and clearly labeled hazardous waste container.[5]

  • Containerization: The waste container must be sealed and compatible with the chemical. Avoid mixing this waste with other waste streams unless explicitly permitted by institutional guidelines.[5]

  • Spill Residue: Any absorbent material used to clean up spills should be collected and placed in the designated hazardous waste container.[5]

  • Final Disposal: The sealed hazardous waste container must be disposed of through a licensed and certified hazardous waste disposal company.[4][5] All local, state, and federal regulations for the transportation and disposal of hazardous chemical waste must be strictly followed.[5]

Workflow for Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_exposure In Case of Exposure prep1 Verify accessible safety shower and eyewash station prep2 Work within a certified chemical fume hood prep1->prep2 prep3 Inspect and don all required PPE prep2->prep3 prep4 Prepare spill cleanup materials prep3->prep4 handle1 Weigh and transfer chemical, avoiding dust prep4->handle1 handle2 Perform experimental procedures handle1->handle2 handle3 Store in a sealed container when not in use handle2->handle3 disp1 Collect all contaminated materials in a labeled, sealed container handle3->disp1 disp2 Store waste container in a designated area disp1->disp2 disp3 Arrange for pickup by a certified hazardous waste disposal service disp2->disp3 expo1 Follow specific first-aid procedures for eye, skin, inhalation, or ingestion expo2 Seek immediate medical attention expo1->expo2

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.